Mal-PEG6-PFP
Description
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F5NO10/c26-20-21(27)23(29)25(24(30)22(20)28)41-19(34)3-5-35-7-9-37-11-13-39-15-16-40-14-12-38-10-8-36-6-4-31-17(32)1-2-18(31)33/h1-2H,3-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNANNZNASDAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F5NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the structure of Mal-PEG6-PFP?
An In-depth Technical Guide to the Structure and Application of Mal-PEG6-PFP
Introduction
This compound, also known as Maleimide-PEG6-pentafluorophenyl ester, is a heterobifunctional crosslinker widely utilized by researchers in drug development and bioconjugation.[1][2] Its structure is meticulously designed with three key components: a maleimide group, a hexaethylene glycol (PEG6) spacer, and a pentafluorophenyl (PFP) ester. This unique combination allows for the sequential and specific covalent linkage of molecules containing sulfhydryl (thiol) and amine groups, respectively.[2] The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous environments.[1][3] This guide provides a detailed analysis of its structure, properties, and common experimental applications.
Core Structural Analysis
The chemical structure of this compound is defined by its three functional moieties, which impart its specific reactivity and utility as a molecular bridge.
-
Maleimide Group : Located at one terminus of the molecule, the maleimide is a thiol-reactive functional group. It selectively reacts with sulfhydryl groups (–SH), commonly found in the side chains of cysteine residues in proteins, to form a stable thioether bond.[1][4] This reaction is most efficient at a pH range of 6.5 to 7.5.[2][3]
-
Pentafluorophenyl (PFP) Ester : At the opposite terminus is the PFP ester, an amine-reactive group. PFP esters are highly reactive towards primary amines (–NH2), such as those on the side chains of lysine residues or the N-terminus of proteins, forming stable amide bonds.[1][2] This reaction typically proceeds at a pH of 7 to 9.[2] PFP esters are noted for being less susceptible to spontaneous hydrolysis in aqueous solutions compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters.[1][3]
-
PEG6 Linker : The maleimide and PFP ester groups are connected by a flexible, hydrophilic spacer arm composed of six repeating ethylene glycol units (–CH2CH2O–). This PEG6 linker serves multiple purposes: it physically separates the two conjugated molecules, which can be critical for maintaining their biological activity, and it significantly increases the water solubility of the crosslinker and the final conjugate.[1][3]
Chemical Structure Visualization
The arrangement of these components gives this compound its linear, heterobifunctional character, enabling precise control over conjugation strategies.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below. Data is aggregated from multiple chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 1599486-33-5 | [1][5][6][7] |
| Chemical Formula | C₂₅H₃₀F₅NO₁₀ | [1][5][6][7] |
| Molecular Weight | 599.50 g/mol | [1][5][6][7] |
| Purity | ≥96% - 98% | [1][7][8] |
| Appearance | Colorless to light yellow liquid | [3][6][8] |
| Solubility | Soluble in DMSO, DMF, DCM | [1][3] |
| Storage Conditions | -20°C, stored under nitrogen, protect from moisture | [1][2][6][7] |
| IUPAC Name | perfluorophenyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxahenicosan-21-oate | [3][5] |
| SMILES String | O=C(OC1=C(F)C(F)=C(F)C(F)=C1F)CCOCCOCCOCCOCCOCCOCCN2C(C=CC2=O)=O | [6][7] |
Reactivity and Conjugation Workflow
This compound is a heterobifunctional crosslinker, enabling the specific conjugation of amine- and sulfhydryl-containing molecules in a controlled, often sequential, manner.[2]
Experimental Protocol: Two-Step Conjugation
The differential reactivity of the PFP ester and maleimide groups allows for a two-step conjugation protocol, which minimizes the formation of undesirable homodimers.[2] The following is a generalized methodology.
Important Product Information:
-
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[2]
-
The reagent is not directly soluble in water and must first be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction buffer.[2] Ensure the final concentration of the organic solvent is low (typically <10%) to maintain protein solubility.[2]
Step 1: Reaction of PFP Ester with an Amine-Containing Protein (Protein-NH₂)
-
Reagent Preparation : Equilibrate the vial of this compound to room temperature before opening. Immediately prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Protein Preparation : Prepare the amine-containing protein in a suitable buffer at pH 7.2-7.5. Common buffers include phosphate-buffered saline (PBS).
-
Reaction : Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[2] The optimal ratio depends on the protein concentration and must be determined empirically.
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification : Remove excess, unreacted crosslinker from the maleimide-activated protein using a desalting column or dialysis.
Step 2: Reaction of Maleimide with a Sulfhydryl-Containing Molecule (Molecule-SH)
-
Molecule Preparation : Prepare the sulfhydryl-containing molecule (e.g., a second protein, peptide, or drug) in a buffer at pH 6.5-7.5.
-
Reaction : Immediately add the purified maleimide-activated protein from Step 1 to the sulfhydryl-containing molecule.
-
Incubation : Incubate for 2 hours at room temperature.
-
Quenching (Optional) : The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any remaining maleimide groups.
-
Final Purification : Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to separate the desired conjugate from unreacted starting materials.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several advanced research areas:
-
Antibody-Drug Conjugates (ADCs) : It can be used to link cytotoxic drugs to monoclonal antibodies, targeting the drug specifically to cancer cells.
-
PROTACs Synthesis : this compound serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins within cells.[6]
-
Protein-Protein Conjugation : It is frequently used to create defined protein-protein conjugates for diagnostic or therapeutic applications, such as linking an enzyme to an antibody.[2]
-
Surface Functionalization : The linker can be used to attach proteins or peptides to surfaces, such as gold nanoparticles, for various biomedical applications.
References
- 1. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound CAS#: 1599486-33-5 [amp.chemicalbook.com]
- 4. Maleimide Linkers | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemscene.com [chemscene.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Mal-PEG6-PFP Heterobifunctional Crosslinker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic design of bioconjugates is paramount in the development of targeted therapeutics, diagnostics, and advanced biomaterials. The selection of the crosslinking agent is a critical determinant of the stability, efficacy, and homogeneity of the final product. This technical guide provides a comprehensive examination of the Maleimide-PEG6-Pentafluorophenyl (Mal-PEG6-PFP) ester, a heterobifunctional crosslinker that offers a superior methodology for covalently linking biomolecules. We will delve into its core mechanism of action, provide a comparative analysis of its constituent reactive groups, present detailed experimental protocols, and visualize key processes to empower researchers in their bioconjugation endeavors.
Introduction: The Architectural Advantage of this compound
This compound is a heterobifunctional crosslinker meticulously designed for controlled, stepwise bioconjugation. Its architecture consists of three key components, each contributing unique and advantageous properties to the conjugation process:
-
Maleimide Group: This functional group provides a highly selective reaction site for sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. This specificity allows for site-directed conjugation, a crucial factor in preserving the biological activity of the labeled molecule.
-
Hexaethylene Glycol (PEG6) Spacer: The six-unit polyethylene glycol chain is a hydrophilic and flexible spacer. Its inclusion enhances the aqueous solubility of the crosslinker and the resulting bioconjugate, mitigating aggregation issues often encountered with hydrophobic molecules.[1] The PEG6 spacer also provides optimal spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the functional integrity of each component.[1]
-
Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive moiety that targets primary amines, such as those found on lysine residues and the N-terminus of proteins.[2] A key advantage of the PFP ester over the more traditional N-hydroxysuccinimide (NHS) ester is its significantly greater resistance to hydrolysis in aqueous environments, leading to more efficient and reproducible conjugations.[2][3]
This trifecta of functionalities makes this compound an ideal reagent for creating a wide array of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes for diagnostic applications.
Mechanism of Action: A Two-Step Orthogonal Reaction
The utility of this compound lies in its ability to facilitate a two-step, orthogonal conjugation strategy. This allows for the controlled and sequential linking of two different molecules, minimizing the formation of undesirable homodimers.
Step 1: Amine-Reactive Conjugation via the PFP Ester
The first step typically involves the reaction of the PFP ester with a primary amine on the first biomolecule (Molecule A). The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the amine. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[2] This reaction is most efficient at a pH range of 7.2 to 8.5.[4]
Step 2: Thiol-Reactive Conjugation via the Maleimide Group
Once Molecule A is functionalized with the maleimide-PEG6 moiety, the second biomolecule (Molecule B), which contains a free sulfhydryl group, is introduced. The maleimide group reacts specifically with the thiol via a Michael addition reaction, forming a stable thioether bond.[5][6] This reaction is highly efficient and proceeds rapidly under mild physiological conditions, typically at a pH of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, highlighting the high degree of selectivity.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Chemical Properties and Solubility of Mal-PEG6-PFP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and handling of Maleimide-PEG6-Pentafluorophenyl Ester (Mal-PEG6-PFP). This heterobifunctional crosslinker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the core physicochemical properties of this compound, detailed experimental protocols for its use, and visual diagrams of relevant workflows and biological pathways.
Core Chemical and Physical Properties
This compound is a versatile crosslinking reagent featuring a maleimide group for thiol-reactive conjugation and a pentafluorophenyl (PFP) ester for amine-reactive coupling, connected by a hydrophilic six-unit polyethylene glycol (PEG) spacer.
| Property | Value |
| Synonyms | Maleimide-PEG6-pentafluorophenol ester |
| CAS Number | 1599486-33-5 |
| Molecular Formula | C₂₅H₃₀F₅NO₁₀[1][2][3][4][5] |
| Molecular Weight | 599.50 g/mol [1][2][3][4][5] |
| Appearance | Liquid, Colorless to light yellow[6] |
| Purity | Typically >95-98% |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[1][2][3] |
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions. The hydrophilic PEG6 spacer enhances its solubility in aqueous environments, a key advantage for reactions involving biomolecules.
| Solvent | Solubility | Notes |
| DMSO | Soluble, up to 100 mg/mL (166.81 mM)[6] | Recommended for preparing stock solutions. Use anhydrous grade as the reagent is moisture-sensitive.[7] |
| DMF | Soluble[1][4] | Another suitable organic solvent for stock solution preparation. Ensure it is anhydrous.[7] |
| DCM | Soluble[1][4] | A chlorinated solvent in which this compound is soluble. |
| Aqueous Buffers | Approximately 10 mM[7] | The reagent is not directly water-soluble and should first be dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before dilution into the aqueous reaction buffer.[7] The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.[7] |
Reactivity and Stability
This compound possesses two reactive moieties with distinct reactivity profiles and stability considerations.
Pentafluorophenyl (PFP) Ester: This amine-reactive group forms stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues). PFP esters are notably more resistant to hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, which provides a larger experimental window and can lead to higher conjugation efficiencies.[8][9][10][11] The optimal pH for the reaction of PFP esters with primary amines is between 7.2 and 9.0.[12]
Maleimide: This group reacts specifically with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether bond. The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][7] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[13] However, the maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5, which results in a ring-opened, non-reactive maleamic acid derivative.[7][13]
The following table provides a qualitative comparison of the hydrolysis rates of the reactive groups:
| Reactive Group | pH Range for Optimal Reaction | Relative Hydrolysis Rate in Aqueous Buffer |
| PFP Ester | 7.2 - 9.0 | Lower compared to NHS esters[8][9][10][11] |
| Maleimide | 6.5 - 7.5 | Increases significantly above pH 7.5[13][14][15][16] |
Experimental Protocols
Two-Step Conjugation of a Small Molecule to a Protein
This protocol describes a common strategy where a small molecule containing a primary amine is first conjugated to the PFP ester of this compound, followed by the reaction of the maleimide group with a thiol-containing protein.
Materials:
-
Amine-containing small molecule
-
This compound
-
Thiol-containing protein (e.g., antibody with reduced disulfides)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent (optional): L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).
-
Dissolve the amine-containing small molecule in an appropriate solvent.
-
Prepare the thiol-containing protein in degassed Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Step 1: Reaction of this compound with Amine-Containing Small Molecule:
-
Add a slight molar excess of the dissolved this compound to the small molecule solution.
-
The reaction can be performed in an organic solvent.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Purify the maleimide-activated small molecule-linker conjugate using an appropriate method (e.g., HPLC).
-
-
Step 2: Reaction of Maleimide-Activated Small Molecule with Thiol-Containing Protein:
-
Add the purified maleimide-activated small molecule-linker to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a recommended starting point.[17]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Quench the reaction by adding a quenching reagent to cap any unreacted maleimide groups.
-
-
Purification of the Final Conjugate:
-
Remove excess, unreacted maleimide-activated small molecule and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography (SEC).[18]
-
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
This compound is a valuable linker for the construction of ADCs, which are targeted cancer therapeutics.[19][] The linker connects a potent cytotoxic drug (payload) to a monoclonal antibody that specifically targets a tumor antigen.[21][22] The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the ADC.[19][23]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[6] this compound can serve as a linker to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[24][25][26][27][28]
References
- 1. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS#: 1599486-33-5 [amp.chemicalbook.com]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. adcreview.com [adcreview.com]
- 21. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Ternary Complex Formation [promega.com]
- 27. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ternary complex formation - Profacgen [profacgen.com]
The Linchpin of Bioconjugation: A Technical Guide to the PEG6 Spacer in Mal-PEG6-PFP
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bioconjugation and targeted therapeutics, the precise chemical linkage between a biological macromolecule and a payload is of paramount importance. The heterobifunctional crosslinker, Mal-PEG6-PFP, represents a sophisticated tool in this field, enabling the covalent attachment of amine-containing molecules to sulfhydryl-containing molecules. This technical guide delves into the critical role of the hexaethylene glycol (PEG6) spacer within this molecule, providing a comprehensive overview of its impact on the physicochemical properties, stability, and overall performance of the resulting bioconjugate. We will explore the underlying chemical principles, present quantitative data, and provide detailed experimental protocols to empower researchers in their drug development endeavors.
This compound is comprised of three key functional components: a maleimide group, a pentafluorophenyl (PFP) ester, and a central PEG6 spacer.[1] The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1] The PFP ester is a highly reactive acylating agent that readily reacts with primary and secondary amines to form stable amide bonds.[2] The PEG6 spacer, a discrete chain of six ethylene glycol units, is not merely a passive connector but a crucial determinant of the conjugate's properties.[3]
The Pivotal Role of the PEG6 Spacer
The incorporation of a PEG6 spacer into a bifunctional linker profoundly impacts the resulting conjugate's behavior in biological systems. These effects stem from the inherent properties of the polyethylene glycol chain:
-
Enhanced Solubility and Reduced Aggregation: A common challenge in bioconjugation is the poor aqueous solubility of hydrophobic payloads, which can lead to aggregation and loss of function. The hydrophilic nature of the PEG6 spacer significantly improves the overall water solubility of the bioconjugate, mitigating the risk of precipitation.[3][4][5]
-
Mitigation of Steric Hindrance: The binding of a bioconjugate to its target can be impeded by steric hindrance if the conjugated molecule is too close to the biomolecule's binding site. The PEG6 spacer provides spatial separation between the two conjugated entities, helping to preserve the biological activity and binding affinity of the biomolecule.[3][4]
-
Improved Pharmacokinetics: The PEG6 spacer can enhance the pharmacokinetic properties of a bioconjugate by increasing its hydrodynamic size, which can reduce renal clearance and prolong its circulation time in the body.[3][4]
-
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that is generally considered non-immunogenic. It can shield the attached biomolecule from the host's immune system, a phenomenon often referred to as the "stealth effect".[5][6]
The length of the PEG spacer is a critical design parameter. While longer PEG chains can offer greater solubility and a more pronounced stealth effect, they can also introduce flexibility that may not be optimal for all applications. A linker that is too short may not provide sufficient separation to avoid steric hindrance, while an excessively long linker might lead to other issues like reduced potency.[7] The PEG6 spacer often represents a favorable balance for many applications.[3]
Data Presentation: Quantitative Impact of the PEG6 Spacer
The selection of a PEG spacer length is a data-driven decision. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on the properties of bioconjugates.
Table 1: Physicochemical and In Vitro Properties of Bioconjugates with Varying PEG Spacer Lengths
| Property | PEG2 Spacer | PEG6 Spacer | Observation | Reference(s) |
| Hydrophilicity (LogD) | Higher (less hydrophilic) | Lower (more hydrophilic) | Increasing PEG length enhances hydrophilicity. | [8] |
| Serum Stability | Lower | Significantly Improved | Longer PEG spacers can enhance stability in serum. | [3] |
| Receptor Binding Affinity (IC₅₀) | Lower (higher affinity) | Slightly Higher (lower affinity) | A slight decrease in binding affinity can be observed with longer spacers, though it often remains in the desired range. | [3][9] |
| In Vitro Potency | High | May be slightly diminished | Shorter PEG linkers are often associated with high in vitro potency. | [10] |
Table 2: Impact of PEG Spacer Length on Pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs)
| PK Parameter | Short-Chain PEG (e.g., PEG2, PEG4) | Longer-Chain PEG (e.g., PEG8) | Observation | Reference(s) |
| Clearance Rate | Higher | Lower | Increasing PEG spacer length generally leads to a decrease in the clearance rate of the ADC. | [9][11] |
| Plasma Exposure (AUC) | Lower | Significantly Increased | Longer circulation times result in greater overall exposure. | [12] |
| Tolerability | Lower | Higher | Conjugates with longer PEG spacers (e.g., PEG8 and longer) have shown better tolerability in animal models. | [11] |
Experimental Protocols
The following are detailed methodologies for the use of this compound in a two-step conjugation process, where an amine-containing molecule is first reacted with the PFP ester, followed by the conjugation of a thiol-containing molecule to the maleimide group.
Protocol 1: Two-Step Protein Crosslinking with this compound
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
This compound
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-8.0)
-
Conjugation Buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Desalting column or dialysis equipment
-
Quenching reagent (optional, e.g., Tris buffer)
Procedure:
Step 1: Reaction of this compound with Amine-Containing Protein
-
Prepare Protein Solution: Dissolve the amine-containing protein (Protein-NH₂) in an amine-free buffer at a concentration of 1-10 mg/mL.[13]
-
Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[13] Mal-(PEG)n-PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant.[14] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[14]
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[14] The final concentration of the organic solvent should be less than 10%.[14]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[13]
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer (pH 6.5-7.5).[14]
Step 2: Reaction of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule
-
Prepare Thiolated Molecule: Ensure the sulfhydryl-containing molecule (Molecule-SH) is prepared and ready for conjugation. If necessary, reduce any disulfide bonds to generate free thiols.
-
Combine Reactants: Combine the purified maleimide-activated protein from Step 1 with the Molecule-SH in a molar ratio appropriate for the desired final conjugate.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or for 2 hours at 4°C.[14]
-
Quenching (Optional): To deactivate any unreacted maleimide groups, a quenching reagent like N-acetylcysteine can be added.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove any unreacted molecules and aggregates.
Protocol 2: General Procedure for PFP Ester Conjugation to an Amine-Containing Biomolecule
This protocol focuses on the specifics of the PFP ester reaction.
Materials:
-
PFP ester-activated linker (e.g., this compound)
-
Biomolecule with a free amine
-
Reaction buffer (e.g., 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5)
-
Organic co-solvent (DMSO, DMF, or ACN)
-
Quenching reagent (optional, e.g., Tris buffer)
Procedure:
-
Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a final concentration of 0.5–5 mg/mL.[2]
-
Prepare PFP Ester Solution: Dissolve the PFP ester-activated linker in an organic co-solvent to a 10–100 mM concentration immediately before use.[2]
-
Initiate Reaction: Slowly add the PFP ester solution to the biomolecule solution while stirring. A molar ratio of PFP ester to free amine between 2:1 and 10:1 is typically used.[2]
-
Incubation: Allow the reaction to proceed at room temperature for 1–4 hours or at 4°C overnight for sensitive biomolecules.[2]
-
Quenching (Optional): Add a quenching reagent like Tris buffer to deactivate any excess PFP ester.[15]
-
Purification: Purify the conjugate to remove unreacted reagents.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Conclusion
The PEG6 spacer in this compound is a critical component that significantly influences the properties and performance of the resulting bioconjugate. Its ability to enhance solubility, mitigate steric hindrance, and improve pharmacokinetic profiles makes it an invaluable tool for the development of targeted therapeutics such as antibody-drug conjugates and PROTACs. The choice of spacer length requires careful consideration of the specific application, and the PEG6 variant often provides a favorable balance of these beneficial attributes. Through a comprehensive understanding of the underlying chemical principles and the application of robust experimental protocols, researchers can effectively leverage this compound to advance the frontiers of drug development and personalized medicine.
References
- 1. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
PFP Ester vs. NHS Ester Reactivity in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Pentafluorophenyl (PFP) esters and N-hydroxysuccinimide (NHS) esters, two of the most common amine-reactive functionalities used in bioconjugation. The choice of crosslinking chemistry is a critical decision that impacts reaction efficiency, reproducibility, and the stability of the final conjugate. This document offers a comprehensive analysis of their reactivity, stability, and optimal use cases, supported by quantitative data and detailed experimental protocols to inform the selection of the ideal reagent for your specific application.
Executive Summary
Pentafluorophenyl (PFP) esters have emerged as a superior alternative to the more traditional N-hydroxysuccinimide (NHS) esters for many bioconjugation applications.[1] The primary advantage of PFP esters lies in their significantly greater stability in aqueous solutions, particularly their resistance to hydrolysis.[2] This enhanced stability provides a wider experimental window, leads to higher conjugation yields, and improves reproducibility, especially when working with valuable or limited biomolecules.[3] While both esters react with primary amines to form stable amide bonds, the rapid hydrolysis of NHS esters, particularly at the optimal pH for conjugation, is a significant drawback.[3][2] Furthermore, PFP esters can offer preferential reactivity, in some cases enabling more site-specific labeling of proteins like antibodies.[3][4]
Core Principles: A Head-to-Head Comparison
The fundamental reaction for both PFP and NHS esters is a nucleophilic acyl substitution. A primary amine on a biomolecule (e.g., the ε-amino group of a lysine residue) attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate that collapses, releasing the leaving group (pentafluorophenol or N-hydroxysuccinimide) and creating a stable amide bond.[1][5]
The key difference in their performance stems from the properties of their respective leaving groups. The pentafluorophenyl group is highly electron-withdrawing, which makes the ester's carbonyl carbon more electrophilic and thus highly reactive toward amines.[5][6] Crucially, this chemical property also renders the PFP ester less susceptible to attack by water (hydrolysis) compared to the NHS ester.[2]
The success of a bioconjugation reaction depends on favoring the desired aminolysis pathway over the competing hydrolysis pathway. Hydrolysis results in the conversion of the active ester to a non-reactive carboxylic acid, effectively quenching the reagent.[2][7]
Quantitative Data Presentation
The most significant quantitative difference between PFP and NHS esters is their hydrolytic stability. PFP esters are markedly more resistant to hydrolysis, which directly translates to a longer effective half-life in aqueous reaction buffers.[3][8]
| Parameter | PFP Ester | NHS Ester | Key Advantage of PFP Ester |
| General Hydrolytic Stability | Significantly more stable in aqueous solutions.[2][9] One study reported a PFP ester to be ~6-fold more stable than its NHS counterpart.[3][10] | Prone to rapid hydrolysis, especially as pH increases.[3] | Higher resistance to hydrolysis allows for longer reaction times, better reproducibility, and higher yields. |
| Half-life in Aqueous Solution | No detectable decomposition after 300 hours in aqueous acetonitrile.[10][11] | Half-life can range from hours at pH 7 to mere minutes at pH > 8.[3][12] | Provides a much wider and more flexible experimental window for conjugation.[2] |
| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters. | ~10 minutes.[6][8][12] | More of the reagent remains active and available to react with the target amine over the course of the experiment.[3] |
| Parameter | PFP Ester | NHS Ester | Notes |
| Optimal Reaction pH | 7.2 - 8.5.[13][14] Some sources suggest a range of 7.0 - 9.0.[7][15] | 7.2 - 8.5.[12][14] Optimal pH is often cited as 8.3-8.5.[16][17][18] | While the optimal ranges overlap, NHS esters hydrolyze significantly faster at the higher end of this range, making pH control more critical.[3][12] |
| Reaction Efficiency | Generally higher due to reduced competition from hydrolysis. | Can be high, but is significantly compromised by hydrolysis, often requiring a larger excess of the reagent.[3] | PFP esters allow for more efficient use of the crosslinking reagent. |
| Reaction Speed (Aminolysis) | High, with kinetic studies showing superior reactivity.[19] | Very high, but this speed is in direct competition with rapid hydrolysis.[6] | The better balance of stability and reactivity in PFP esters leads to higher overall conjugation yields.[6] |
Experimental Protocols
Successful bioconjugation requires careful attention to reaction setup and component preparation. PFP and NHS esters are moisture-sensitive and should be stored with a desiccant at -20°C.[11][15][20] Vials should always be equilibrated to room temperature before opening to prevent moisture condensation.[11][15][20]
This protocol provides a general method for labeling a protein, such as an antibody, with a PFP ester-activated molecule.
-
Prepare the Biomolecule Solution:
-
Dissolve or exchange the protein into an amine-free buffer (e.g., 100 mM sodium bicarbonate or phosphate buffer) at a pH of 8.5.[13][21] Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[6][15][20]
-
The final protein concentration should be between 1-5 mg/mL.[13][16]
-
-
Prepare the PFP Ester Solution:
-
Immediately before use, dissolve the PFP ester reagent in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL or ~10 mM.[6][13][21][22]
-
Note: Do not prepare stock solutions for long-term storage, as the ester will degrade over time, even in anhydrous solvent.[20][23]
-
-
Initiate the Conjugation Reaction:
-
Incubate:
-
Purification:
This protocol outlines a typical procedure for labeling a protein with an NHS ester. The primary differences are the more tightly controlled pH and shorter incubation time due to the ester's instability.
-
Prepare the Biomolecule Solution:
-
Prepare the NHS Ester Solution:
-
Initiate the Conjugation Reaction:
-
Incubate:
-
Quench and Purify:
Mandatory Visualizations
The following diagram illustrates the typical experimental workflow for an amine-reactive conjugation reaction, applicable to both PFP and NHS esters.
The choice of reagent should be guided by the specific requirements of the experiment, including the stability of the biomolecule and the desired reaction conditions.
Conclusion
The evidence strongly supports the advantages of pentafluorophenyl esters over N-hydroxysuccinimide esters for a wide range of amine-reactive bioconjugation applications.[1] Their superior hydrolytic stability and high reactivity towards amines translate to more efficient reactions, higher yields, and improved reproducibility.[14] While NHS esters can be effective for rapid reactions with robust, high-concentration reactants, their susceptibility to hydrolysis necessitates careful control of pH and reaction time.[2] For researchers and drug development professionals aiming to optimize their conjugation strategies, particularly in applications involving sensitive, valuable, or limited biomolecules, PFP esters represent a more robust and efficient choice.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. lumiprobe.com [lumiprobe.com]
- 17. interchim.fr [interchim.fr]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
A Deep Dive into Heterobifunctional Crosslinkers for Advanced Protein Modification
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, drug development, and diagnostics, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. Heterobifunctional crosslinkers have emerged as indispensable chemical tools, enabling the controlled conjugation of proteins, peptides, and other molecules for a vast array of applications. This technical guide provides a comprehensive exploration of heterobifunctional crosslinkers, their reaction chemistries, quantitative properties, and detailed methodologies for their application in protein modification.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are reagents engineered with two distinct reactive groups, allowing for the sequential and controlled covalent bonding of two different functional groups on biomolecules. This characteristic distinguishes them from their homobifunctional counterparts, which possess two identical reactive ends. The unique architecture of heterobifunctional crosslinkers, comprising two different reactive moieties separated by a spacer arm, facilitates a two-step conjugation process. This sequential approach significantly minimizes the formation of undesirable homodimers or polymers, a common challenge with single-step reactions using homobifunctional reagents.
The versatility of these crosslinkers is critical in applications demanding high precision, such as the construction of antibody-drug conjugates (ADCs), the immobilization of biomolecules onto surfaces for biosensors, and the elucidation of protein-protein interactions.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. The selection of an appropriate crosslinker is paramount for a successful bioconjugation strategy.
-
Amine-to-Sulfhydryl Crosslinkers: This is one of the most widely utilized classes of heterobifunctional crosslinkers. They typically feature an N-hydroxysuccinimide (NHS) ester at one end, which reacts with primary amines (e.g., on lysine residues), and a maleimide group at the other, which targets sulfhydryl groups (e.g., on cysteine residues).
-
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents is designed to react with carbonyl groups (aldehydes or ketones) and sulfhydryl groups. One end typically contains a hydrazide or aminooxy group, while the other has a maleimide or pyridyl disulfide. These are particularly useful for modifying glycoproteins where carbohydrate moieties can be oxidized to generate aldehydes.
-
Amine-Reactive and Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide or diazirine. The amine-reactive end allows for specific attachment to a protein. The photoreactive end remains inert until activated by UV light, at which point it can non-selectively form a covalent bond with a nearby molecule, making it ideal for capturing transient protein-protein interactions.
Quantitative Data of Common Heterobifunctional Crosslinkers
The choice of a specific heterobifunctional crosslinker is often guided by its quantitative parameters. The following table summarizes key data for several commonly used crosslinkers to facilitate comparison.
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group A (Target) | Reactive Group B (Target) | Cleavable? | Water Soluble? | Key Features |
| SMCC | 334.32 | 8.3 | NHS-ester (Amine) | Maleimide (Sulfhydryl) | No | No | Cyclohexane bridge enhances maleimide stability. |
| Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester (Amine) | Maleimide (Sulfhydryl) | No | Yes | Water-soluble analog of SMCC for reactions in aqueous buffers. |
| SMPH | 350.34 | 14.2 | NHS-ester (Amine) | Maleimide (Sulfhydryl) | No | No | Longer spacer arm than SMCC. |
| SPDP | 312.36 | 6.8 | NHS-ester (Amine) | Pyridyldisulfide (Sulfhydryl) | Yes (Disulfide bond) | No | Features a cleavable disulfide bond in the spacer arm. |
| LC-SPDP | 424.51 | 15.7 | NHS-ester (Amine) | Pyridyldisulfide (Sulfhydryl) | Yes (Disulfide bond) | No | Long-chain version of SPDP. |
| SIA | 262.21 | 1.8 | NHS-ester (Amine) | Iodoacetyl (Sulfhydryl) | No | No | Short spacer arm for close-range crosslinking. |
| ANB-NOS | 307.22 | 9.2 | NHS-ester (Amine) | Phenylazide (Photoreactive) | No | No | Amine-reactive and photoreactive for capturing interactions. |
| MPBH | 303.31 | 13.5 | Hydrazide (Carbonyl) | Maleimide (Sulfhydryl) | No | No | For conjugating carbonyl-containing molecules to sulfhydryls. |
| DBCO-PEG4-NHS ester | 545.57 | 17.6 | NHS-ester (Amine) | DBCO (Azide) | No | Yes | Used for copper-free click chemistry; the PEG spacer enhances solubility. |
Experimental Protocols: A General Guide to Protein Modification
The following provides a generalized, two-step protocol for conjugating two proteins using an amine-to-sulfhydryl reactive heterobifunctional crosslinker like SMCC or its water-soluble analog, Sulfo-SMCC.
Materials
-
Protein A (containing primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Protein B (containing free sulfhydryl groups)
-
Heterobifunctional crosslinker (e.g., SMCC or Sulfo-SMCC)
-
Anhydrous DMSO or DMF (for non-water-soluble crosslinkers)
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Desalting columns
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
Procedure
Step 1: Activation of Protein A with the Crosslinker
-
Prepare Protein A: Ensure Protein A is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the crosslinker in the appropriate solvent (DMSO/DMF for SMCC, water or buffer for Sulfo-SMCC) to a concentration of ~10 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein A solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the NHS ester from reacting with Protein B.
Step 2: Conjugation of Activated Protein A to Protein B
-
Prepare Protein B: Ensure Protein B has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Immediately add the sulfhydryl-containing Protein B to the desalted, maleimide-activated Protein A. The optimal molar ratio of Protein A to Protein B should be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a quenching reagent such as cysteine or 2-mercaptoethanol can be added.
-
Purification: Purify the final protein-protein conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove unreacted proteins and byproducts.
Visualizing Workflows with Graphviz
Diagrams generated using Graphviz can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Workflow for a protein-protein interaction study using crosslinking-mass spectrometry (XL-MS).
Conclusion
Heterobifunctional crosslinkers are powerful and versatile reagents that have become indispensable in modern protein science and drug development. Their ability to facilitate controlled, sequential conjugations minimizes unwanted side reactions and allows for the creation of well-defined bioconjugates. A thorough understanding of their chemical properties, reaction mechanisms, and the practical considerations for their use is essential for researchers aiming to leverage these tools to their full potential. By carefully selecting the appropriate crosslinker and optimizing reaction conditions, scientists can gain valuable insights into protein structure and function and develop innovative therapeutic and diagnostic agents.
The Strategic Application of Mal-PEG6-PFP in Advanced Drug Development: A Technical Guide for PROTACs and ADCs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker, Mal-PEG6-PFP, represents a significant tool in the development of sophisticated biotherapeutics, namely Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker is meticulously designed with three key components: a maleimide group for thiol-selective conjugation, a hydrophilic six-unit polyethylene glycol (PEG) chain to enhance solubility and optimize spatial orientation, and a highly reactive pentafluorophenyl (PFP) ester for efficient amine ligation. This in-depth technical guide explores the core applications of this compound in both PROTAC and ADC development, providing a comprehensive overview of its role in influencing the efficacy, selectivity, and pharmacokinetic properties of these modalities. This document further details quantitative data for analogous systems, step-by-step experimental protocols, and visual diagrams of key signaling pathways and workflows to empower researchers in the rational design of next-generation targeted therapies.
Introduction: The Architectural Significance of this compound
The this compound linker is a testament to the principle that the linker in a complex biotherapeutic is not merely a spacer but an active contributor to its overall function.[1] Its structure is a strategic amalgamation of functionalities:
-
Maleimide: This moiety provides a highly selective reactive handle for covalent bond formation with thiol groups, most notably the sulfhydryl side chain of cysteine residues on proteins.[2] This enables both the site-specific attachment to engineered cysteines in antibodies for ADCs and the covalent targeting of non-catalytic cysteines in proteins of interest (POIs) for covalent PROTACs. The reaction, a Michael addition, is highly efficient under physiological conditions.[2]
-
Polyethylene Glycol (PEG)6: The six-unit PEG chain is a critical component for modulating the physicochemical properties of the resulting conjugate. Its hydrophilicity can significantly improve the aqueous solubility of often large and lipophilic PROTAC and ADC constructs, which is a common challenge in their development.[3][4][5] Furthermore, the flexibility and defined length of the PEG6 spacer are crucial for optimizing the spatial arrangement between the two ends of the linker, which is paramount for the formation of a productive ternary complex in PROTACs and for ensuring the payload in an ADC can effectively reach its intracellular target.[6][7][8]
-
Pentafluorophenyl (PFP) Ester: The PFP ester is a highly efficient amine-reactive functional group. The electron-withdrawing nature of the pentafluorophenyl ring renders the carbonyl carbon highly electrophilic, leading to rapid and stable amide bond formation with primary and secondary amines.[9] A key advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their enhanced stability towards hydrolysis in aqueous media, which translates to more efficient and reproducible conjugation reactions with higher yields.[7][9][10]
This unique combination of reactive and modulatory groups makes this compound a versatile tool for the construction of both PROTACs and ADCs with potentially superior therapeutic properties.
Application of this compound in PROTAC Development
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][11] A PROTAC is composed of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a linker. The linker is a critical determinant of a PROTAC's efficacy.[12]
The this compound linker can be employed in PROTAC synthesis in a sequential manner. For instance, the PFP ester end can be reacted with an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VH032 for VHL). Following purification, the maleimide end of the ligand-linker construct can then be conjugated to a cysteine residue on the POI-binding ligand.
Quantitative Data on PROTACs with PEG6 Linkers
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data for PROTACs utilizing a PEG6 linker, illustrating the potency of this linker class.
| Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| BRD4 | VHL Ligand | MV4-11 | 30 | 92 | Part of a series comparing PEG linker lengths.[6] |
| BTK | CRBN Ligand | Mino Cells | <10 | ~90 | Referred to as compound RC-1.[6] |
| Hypothetical Kinase | VHL Ligand | Cancer Cell Line | 75 | 80 | Illustrative data for a PROTAC with a 6-unit PEG linker.[6] |
This data is representative of PROTACs with PEG6 linkers and is intended to be illustrative. Actual values will vary depending on the specific ligands and cellular context.
Signaling Pathway and Experimental Workflow
The fundamental mechanism of PROTAC action is the induced formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Thiol-Reactive Maleimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The maleimide group is a cornerstone of modern bioconjugation, enabling the precise and stable linkage of molecules for a vast array of applications in research and drug development.[1] Its high selectivity for sulfhydryl groups (thiols), found in the cysteine residues of proteins, coupled with favorable reaction kinetics under mild physiological conditions, has made it an indispensable tool.[2][3] This technical guide provides a comprehensive overview of the core principles of maleimide chemistry, its stability considerations, detailed experimental protocols, and critical quantitative data to inform experimental design.
The Core Chemistry: The Maleimide-Thiol Reaction
The reactivity of the maleimide group is centered on its carbon-carbon double bond within the five-membered ring. This double bond is highly electrophilic and susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue.[2]
Mechanism of Action: Michael Addition
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[1] In this reaction, the nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[1] This leads to the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][4] This reaction is highly efficient and is often considered a "click chemistry" reaction due to its modularity, high yields, and simple reaction conditions.[4][5]
Caption: The Michael addition of a thiol to a maleimide.
Reaction Kinetics and pH Dependence
The rate of the maleimide-thiol reaction is highly dependent on pH.[4] The optimal pH range for this conjugation is between 6.5 and 7.5.[2][6] Below pH 6.5, the reaction rate decreases because the thiol group is less likely to be in its more reactive thiolate anion form.[6] Above pH 7.5, side reactions, such as reaction with amines and hydrolysis of the maleimide ring, become more significant.[6][7] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2][4]
Specificity and Potential Side Reactions
While the maleimide-thiol reaction is highly selective, other reactions can occur, particularly under non-optimal conditions.
-
Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, a reaction that is accelerated at higher pH.[2][8] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[1]
-
Reaction with Other Nucleophiles: At pH values above 7.5, the selectivity for thiols decreases, and maleimides can react with other nucleophiles, such as the primary amine of lysine residues.[6][7]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[5][6] This rearrangement is more prominent at physiological or higher pH.[6][9]
Caption: Primary and side reactions of maleimide linkers.
Stability of the Maleimide Conjugate
The stability of the thiosuccinimide adduct formed from the maleimide-thiol reaction is a critical factor, especially for in vivo applications like antibody-drug conjugates (ADCs).
The Retro-Michael Reaction and Thiol Exchange
The primary mechanism of instability for maleimide conjugates is the retro-Michael reaction, which is the reversal of the initial conjugation.[10] This can lead to the dissociation of the thiol from the maleimide. In a biological environment rich in thiols, such as glutathione, this can result in a "thiol exchange," where the conjugated molecule is transferred to other thiols, leading to off-target effects.[7][11]
Strategies for Improving Stability
Several strategies have been developed to enhance the stability of maleimide-thiol linkages:
-
Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring of the conjugate can undergo hydrolysis to form a succinamic acid derivative.[10] This ring-opened product is stable and no longer susceptible to the retro-Michael reaction.[10][12] This hydrolysis can be promoted by raising the pH after conjugation or by using maleimides with electron-withdrawing groups.[7][12]
-
Transcyclization and Thiazine Formation: In the case of conjugates with N-terminal cysteines, a transcyclization reaction can occur to form a stable six-membered thiazine ring.[11][13][14] This structure shows increased stability and a reduced tendency for thiol exchange.[15] The thiazine linker has been shown to be over 20 times less susceptible to glutathione adduct formation.[15]
Caption: Competing fates of the thiol-maleimide adduct.
Quantitative Data Summary
The following tables summarize key quantitative data related to the kinetics and stability of maleimide-thiol conjugates.
Table 1: pH-Dependence of Maleimide Reactions
| Parameter | pH Range/Value | Effect on Reaction |
| Optimal Thiol Conjugation | 6.5 - 7.5 | Maximizes selectivity and rate for thiol reaction.[6] |
| Thiol vs. Amine Reactivity | 7.0 | The reaction with thiols is ~1,000 times faster than with amines.[4][6] |
| Maleimide Hydrolysis | > 7.5 | The rate of hydrolysis significantly increases, reducing the concentration of reactive maleimide.[6] |
| Thiazine Rearrangement (N-terminal Cys) | 8.4 | ~90% conversion to the more stable thiazine structure can be observed after 24 hours.[6] |
Table 2: Stability and Half-life of Thiosuccinimide Adducts
| Compound/Condition | Half-life (t½) | Notes |
| N-ethyl maleimide (NEM) conjugate with 4-mercaptophenylacetic acid (MPA) in presence of glutathione | 3.1 to 18 hours | Demonstrates the susceptibility to thiol exchange.[16] |
| N-phenyl maleimide (NPM) conjugate with MPA in presence of glutathione | 3.1 to 18 hours | The resonance effect of the N-phenyl group can influence the rate of thiol exchange.[16] |
| N-acetyl-L-cysteine (NAC) conjugate with N-substituted maleimides in presence of glutathione | 3.6 to 258 hours | The pKa of the thiol influences the rate of the exchange reaction.[16] |
| Ring-opened products from electron-withdrawing N-substituted maleimides | > 2 years | Illustrates the high stability of the hydrolyzed form.[12] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a Maleimide Reagent
This protocol outlines a general method for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye, drug) to a cysteine-containing protein.
Materials:
-
Thiol-containing protein (1-10 mg/mL)[17]
-
Maleimide-functionalized reagent
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5.[17][18] This buffer should be degassed to prevent thiol re-oxidation.[17]
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not need to be removed before adding the maleimide.[6] Dithiothreitol (DTT) can also be used but must be removed prior to conjugation.
-
Quenching Reagent: A small molecule thiol like cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex column), dialysis, or HPLC.[19]
Methodology:
-
Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[17][19]
-
Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[17][19]
-
Maleimide Reagent Preparation: Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF.[18]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[1][18] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the reagent is light-sensitive.[18]
-
Quenching: Add a quenching reagent in excess to react with any unreacted maleimide.
-
Purification: Remove the excess maleimide reagent and other small molecules by size-exclusion chromatography, dialysis, or HPLC.[19]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Caption: A typical workflow for maleimide-thiol conjugation.
Conclusion
The reaction between maleimides and thiols is a robust and highly specific conjugation method that has become indispensable in bioconjugation and drug development. Its efficiency and mild reaction conditions make it particularly suitable for modifying sensitive biomolecules.[20] However, a thorough understanding of the potential for retro-Michael reactions and the strategies to mitigate this instability, such as ring hydrolysis, is crucial for the development of stable and effective conjugates, particularly for therapeutic applications like ADCs.[10][21] By carefully controlling reaction conditions, especially pH, and considering the design of the maleimide linker, researchers can harness the power of this chemistry to create precisely engineered biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Amine-reactive chemistry of the PFP ester group.
An In-depth Technical Guide to the Amine-Reactive Chemistry of the Pentafluorophenyl (PFP) Ester Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of bioconjugation, diagnostics, and therapeutic development, the precise and efficient formation of stable amide bonds is a critical technology. For years, N-hydroxysuccinimide (NHS) esters have been the predominant choice for amine-reactive conjugations. However, the pentafluorophenyl (PFP) ester has emerged as a superior alternative, offering significant advantages in stability, reactivity, and overall conjugation efficiency.[1][2][3] This technical guide provides a comprehensive overview of the core amine-reactive chemistry of the PFP ester group, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in optimizing their bioconjugation strategies.
The enhanced performance of PFP esters stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[2][4] This chemical property renders the ester's carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack by primary and secondary amines.[2][4] Concurrently, the resulting pentafluorophenolate anion is an excellent leaving group, further facilitating the reaction.[2][4] The primary advantages of PFP esters over the more traditional NHS esters are their enhanced stability toward hydrolysis and their heightened reactivity toward aminolysis, especially in the aqueous environments required for modifying biomolecules.[3][5]
Core Principles: The Chemistry of PFP Esters
The reaction between a PFP ester and a primary or secondary amine proceeds through a nucleophilic acyl substitution mechanism.[2][4] The reaction is initiated by the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the PFP ester.[4] This forms an unstable tetrahedral intermediate, which then collapses, expelling the pentafluorophenolate anion as a stable leaving group to form a durable amide bond.[2][4]
Factors Influencing Reactivity
Several factors govern the rate and efficiency of the reaction between PFP esters and amines:
-
Nucleophilicity of the Amine : Primary aliphatic amines are generally more reactive than secondary amines due to lower steric hindrance.[4] Aromatic amines are less nucleophilic and react more slowly.[4]
-
pH : The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[6][7] Below pH 7.0, the amine becomes protonated and non-nucleophilic, slowing the reaction.[7] Above pH 8.5, the competing hydrolysis reaction of the ester becomes more significant.[7][8]
-
Temperature : Reactions are generally carried out at room temperature (20-25°C) or at 4°C for sensitive biomolecules.[4][6] Higher temperatures can increase the reaction rate but also accelerate hydrolysis.[4]
-
Solvent : PFP esters are typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction mixture.[4][5]
Quantitative Data: PFP Ester vs. NHS Ester
A key advantage of PFP esters is their significantly greater stability in aqueous solutions compared to NHS esters, which are prone to rapid hydrolysis.[1][9][10] This enhanced stability leads to more efficient and reproducible conjugations, as more of the active ester is available to react with the target amine.[2]
| Feature | PFP Ester | NHS Ester | References |
| Hydrolytic Stability | Significantly more stable in aqueous solutions. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart. | Prone to rapid hydrolysis, especially as pH increases. | [9][10] |
| Half-life at pH 8.0 | Significantly longer than NHS esters (qualitative). | Measured in minutes. | [11][12] |
| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters (qualitative). | 10 minutes. | [12] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | [1][6] |
| Reaction Kinetics | High reactivity towards aminolysis, often leading to faster and more efficient conjugation. | Very high initial reaction rate, but this is often undermined by rapid hydrolysis. | [1][5] |
| Overall Efficiency | Generally higher due to superior stability against hydrolysis. | Can be lower due to the competing hydrolysis reaction. | [1][3] |
| Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) | [12] |
Note: Quantitative half-life data for PFP esters under various pH conditions is not as extensively documented in single comparative studies as it is for NHS esters. However, the available literature consistently supports their superior stability.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Storage and Handling of Mal-PEG6-PFP for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling guidelines for Maleimide-PEG6-Pentafluorophenyl Ester (Mal-PEG6-PFP), a heterobifunctional crosslinker critical in the fields of targeted therapeutics and bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is paramount to ensure the reagent's integrity and the success of subsequent experimental outcomes.
Core Properties and Storage
This compound is a molecule featuring a thiol-reactive maleimide group and an amine-reactive pentafluorophenyl (PFP) ester, connected by a six-unit polyethylene glycol (PEG) spacer. This structure allows for the precise and sequential conjugation of sulfhydryl- and amine-containing molecules. However, the reactive nature of both the maleimide and PFP ester moieties necessitates stringent storage and handling to prevent degradation.
Storage Recommendations:
Proper storage is critical to prevent the degradation of this compound, primarily through hydrolysis of the maleimide and PFP ester groups.
| Condition | Temperature | Duration | Additional Notes |
| Long-term (Solid Form) | -20°C | Months to years | Store in a desiccated, dark environment.[1] |
| Short-term (Solid Form) | 0 - 4°C | Days to weeks | Keep dry, dark, and under an inert atmosphere.[1] |
| Stock Solution in Anhydrous Solvent | -80°C | Up to 6 months | Must be stored under a nitrogen atmosphere.[2] |
| Stock Solution in Anhydrous Solvent | -20°C | Up to 1 month | Must be stored under a nitrogen atmosphere.[2] |
It is crucial to warm the vial to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[3]
Solubility and Solution Preparation
This compound is not readily soluble in aqueous buffers.[3] Anhydrous organic solvents are required for initial dissolution.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (166.81 mM) | Ultrasonic agitation may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[2] |
| Dimethylformamide (DMF) | Soluble | No specific concentration data available, but commonly used.[4] |
| Dichloromethane (DCM) | Soluble | No specific concentration data available.[4] |
Preparation of Stock Solutions:
For reproducible results, it is imperative to prepare fresh stock solutions in an anhydrous solvent immediately before use.[5] Once prepared, it is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[2] Unused reconstituted reagent should be discarded and not stored in solution.[3]
Handling and Bioconjugation Protocols
The heterobifunctional nature of this compound allows for a two-step conjugation strategy. The order of reaction is critical due to the differing stability of the reactive groups. The maleimide group is generally more stable than the PFP ester in aqueous solutions.[3] Therefore, the amine-reactive PFP ester is typically reacted first.
Experimental Workflow for Two-Step Protein Crosslinking:
This workflow outlines the general procedure for conjugating an amine-containing protein to a sulfhydryl-containing protein using this compound.
Detailed Experimental Protocol:
This protocol is a generalized methodology and may require optimization for specific applications.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (Amine-free, e.g., PBS, pH 7.2-7.5)
-
Thiol-free buffer (pH 6.5-7.5, consider adding 1-5 mM EDTA to prevent disulfide bond formation)
-
Desalting columns
Procedure:
Part 1: Reaction of PFP Ester with Amine-Containing Protein
-
Prepare the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF.
-
Add the this compound solution to the protein solution. The molar excess of the linker will depend on the protein concentration and may range from 5- to 80-fold.[3]
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted this compound using a desalting column equilibrated with the thiol-free buffer.
Part 2: Reaction of Maleimide with Sulfhydryl-Containing Protein
-
If necessary, reduce any disulfide bonds in the sulfhydryl-containing protein using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Combine the purified maleimide-activated protein from Part 1 with the sulfhydryl-containing protein in the thiol-free buffer.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[3] The reaction can often proceed overnight without issue.[3]
-
To quench the reaction, a thiol-containing compound like cysteine can be added.
-
The final conjugate can be purified using methods such as size-exclusion chromatography.
Stability and Side Reactions
The stability of the maleimide and PFP ester groups is pH-dependent.
| Functional Group | Optimal pH for Reaction | Conditions Leading to Instability |
| PFP Ester | 7.2 - 9.0 | Hydrolysis rate increases with pH.[3][6] |
| Maleimide | 6.5 - 7.5 | Hydrolyzes at pH > 7.5, losing specificity for thiols.[3] |
Potential Side Reactions:
-
Hydrolysis: Both the PFP ester and the maleimide ring can undergo hydrolysis in aqueous solutions. The PFP ester is generally less stable than the maleimide group.[3]
-
Reaction with Non-target Nucleophiles: At pH values above 7.5, the maleimide group can lose its selectivity and react with primary amines.[3]
To mitigate these side reactions, it is crucial to work within the recommended pH ranges and to use freshly prepared solutions.
Logical Flow of Stability Considerations:
This technical guide serves as a foundational resource for the effective use of this compound. For specific applications, empirical optimization of reaction conditions is highly recommended to achieve the desired conjugation efficiency and product purity.
References
Methodological & Application
Application Notes: Mal-PEG6-PFP Linker for Antibody-Drug Conjugate Synthesis
Introduction
Antibody-Drug Conjugates (ADCs) represent a premier class of targeted therapeutics, designed to merge the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug. The linker connecting these two components is paramount to the ADC's success, influencing its stability, pharmacokinetics, and overall therapeutic index.[1][] The Mal-PEG6-PFP ester is a heterobifunctional linker engineered for advanced ADC development. It features three key components: a maleimide group for thiol-reactive conjugation, a pentafluorophenyl (PFP) ester for amine-reactive conjugation, and a hydrophilic hexa-polyethylene glycol (PEG6) spacer.[3]
The maleimide group selectively reacts with sulfhydryl groups on cysteine residues of the antibody, often exposed after the reduction of interchain disulfide bonds, forming a stable thioether linkage.[4][] The PFP ester is a highly reactive moiety that efficiently forms stable amide bonds with primary amines, such as those found on cytotoxic payloads.[6] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher reactivity and greater stability against hydrolysis in aqueous media.[7] The PEG6 spacer enhances the hydrophilicity of the ADC, which is crucial for mitigating aggregation issues associated with hydrophobic payloads and can improve the conjugate's pharmacokinetic profile.[8]
These application notes provide a comprehensive protocol for the synthesis of an ADC using the this compound linker, covering drug-linker synthesis, antibody conjugation, purification, and characterization.
Core Principles and Workflow
The synthesis strategy involves a two-stage process. First, the amine-containing cytotoxic payload is conjugated to the PFP ester end of the this compound linker. Second, the resulting maleimide-activated drug-linker is conjugated to the thiol groups of a reduced monoclonal antibody.
The overall experimental process involves preparing the drug-linker, reducing the antibody, conjugating the two, and then purifying and characterizing the final ADC.
Experimental Protocols
Protocol 1: Synthesis of Maleimide-Activated Drug-Linker
This protocol details the reaction between the amine-containing cytotoxic payload and the PFP ester of the this compound linker.
Materials:
-
This compound Linker
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
Procedure:
-
Dissolve the this compound linker in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
In a separate vial, dissolve the amine-containing payload in anhydrous DMF or DMSO.
-
Add 1.0 to 1.2 molar equivalents of the payload solution to the linker solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to catalyze the amine coupling.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress using liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Purify the resulting maleimide-activated drug-linker using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.[9]
Protocol 2: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds on a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2-7.4
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Adjust the mAb concentration to 5-10 mg/mL in Conjugation Buffer.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in Conjugation Buffer).
-
Add a 5-10 molar excess of TCEP to the mAb solution. The precise ratio must be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[10]
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove excess TCEP immediately using a desalting column equilibrated with Conjugation Buffer.
-
Determine the concentration of the reduced antibody via spectrophotometry at 280 nm.
-
Use the reduced antibody immediately in the conjugation step to prevent the re-oxidation of thiol groups.[10]
Protocol 3: Antibody-Drug Conjugation
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 2
-
Maleimide-activated drug-linker from Protocol 1
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2-7.4
-
Quenching Solution: N-acetylcysteine
Procedure:
-
Adjust the reduced antibody concentration to 2-5 mg/mL in cold Conjugation Buffer.[11]
-
Dissolve the maleimide-activated drug-linker in a minimal amount of DMSO.
-
Add a 5-10 molar excess of the drug-linker solution to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.[10]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups and incubate for an additional 30 minutes.[10]
Protocol 4: ADC Purification
This protocol describes the purification of the ADC to remove unconjugated antibody, free drug-linker, and other impurities.
Materials:
-
Crude ADC from Protocol 3
-
Purification System (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Purification Buffer (system dependent, e.g., PBS for SEC)
Procedure:
-
Concentrate the crude ADC solution if necessary using an appropriate ultrafiltration device.
-
Purify the ADC using SEC to remove small molecule impurities like the quenched drug-linker.[]
-
Alternatively, use HIC to separate ADC species with different DAR values from the unconjugated antibody.[][13]
-
For large-scale purification, Tangential Flow Filtration (TFF) can be employed for buffer exchange and removal of organic solvents and impurities.[]
-
Collect the fractions containing the purified ADC.
-
Perform a final buffer exchange into a suitable formulation buffer and concentrate the ADC to the desired concentration.
Data Presentation and Characterization
The purified ADC must be thoroughly characterized to determine its critical quality attributes.
Table 1: Summary of Key Reaction Parameters
| Parameter | Stage 1: Drug-Linker Synthesis | Stage 2: Antibody Conjugation |
| Key Reactants | This compound, Amine-Payload | Reduced Antibody, Maleimide-Drug-Linker |
| Molar Ratio | 1:1.2 (Linker:Payload) | 1:5-10 (Thiol:Maleimide)[10] |
| Solvent | Anhydrous DMF or DMSO | Aqueous Buffer (e.g., PBS + EDTA) |
| pH | ~8.0 (with DIPEA) | 6.5 - 7.5[][] |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
| Reaction Time | 2 - 16 hours | 1 - 4 hours |
| Monitoring | LC-MS | HIC, LC-MS |
Protocol 5: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectrophotometry: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorption wavelength of the drug. The DAR can be calculated using the Beer-Lambert law with the known extinction coefficients of the antibody and the drug.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. Peaks corresponding to DAR=0, 2, 4, 6, and 8 can be resolved, and the weighted average DAR is calculated from the peak areas.[13][16]
-
Mass Spectrometry (MS): Intact or reduced mass analysis of the ADC using LC-MS can determine the mass of different drug-loaded species, allowing for precise DAR calculation.[17]
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates) or fragments.
3. In Vitro and In Vivo Efficacy:
-
In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell viability assays on antigen-positive and antigen-negative cancer cell lines.[18]
-
In Vivo Tumor Models: The ADC's efficacy is tested in animal models, typically xenograft models, to assess its ability to inhibit tumor growth.[19][20]
Table 2: Typical Characterization Results for a Model ADC
| Parameter | Method | Typical Result | Reference |
| Average DAR | HIC / MS | 3.5 - 4.0 | [16][17] |
| Purity (Monomer) | SEC | > 95% | [1] |
| Aggregation | SEC | < 2% | [1] |
| In Vitro Potency (IC50) | Cell Viability Assay | pM to nM range | [21] |
| In Vivo Efficacy | Xenograft Model | Significant tumor growth inhibition | [22] |
Mechanism of Action and Signaling
Once administered, the ADC circulates in the bloodstream until the antibody moiety recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex. Inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved (if cleavable) or the antibody is degraded, releasing the cytotoxic payload. The payload then exerts its cell-killing effect, for example, by disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[21]
References
- 1. benchchem.com [benchchem.com]
- 3. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. adcreview.com [adcreview.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. sciex.com [sciex.com]
- 18. hoeford.com [hoeford.com]
- 19. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wuxibiology.com [wuxibiology.com]
- 21. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Step-by-step guide for PROTAC synthesis using Mal-PEG6-PFP.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing a Maleimide-PEG6-Pentafluorophenyl (PFP) ester linker. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The Mal-PEG6-PFP linker offers a versatile platform for PROTAC synthesis, with a maleimide group for reaction with thiol-containing moieties and a PFP ester for reaction with primary amines.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs operate by hijacking the cell's natural ubiquitin-proteasome system (UPS). The bifunctional nature of the PROTAC allows it to simultaneously bind to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3][4]
Caption: PROTAC mechanism of action.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a sequential, two-step process. First, a ligand bearing a primary amine is reacted with the PFP ester end of the linker. The resulting intermediate is then purified and subsequently reacted with a thiol-containing ligand via the maleimide group.
Caption: General workflow for PROTAC synthesis.
Detailed Experimental Protocols
Protocol 1: Reaction of Amine-containing Ligand with this compound Ester
This protocol describes the reaction of a primary amine on either the POI ligand or the E3 ligase ligand with the PFP ester of the this compound linker.
Materials:
-
Amine-containing ligand (1.0 equivalent)
-
This compound Ester (1.1 - 1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing ligand and this compound ester in anhydrous DMF or DMSO.
-
Add DIPEA or TEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate the maleimide-functionalized intermediate.
-
Characterize the purified intermediate by LC-MS and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF or DMSO | Ensure solvent is dry to prevent hydrolysis of the PFP ester. |
| Base | DIPEA or TEA | A non-nucleophilic base is required. |
| Temperature | Room Temperature | |
| Reaction Time | 4 - 12 hours | Monitor by LC-MS until consumption of the starting amine. |
| Molar Ratio (Linker:Amine) | 1.1:1 to 1.5:1 | A slight excess of the linker is used to ensure complete conversion of the amine. |
Protocol 2: Maleimide-Thiol Conjugation to form the Final PROTAC
This protocol details the conjugation of the maleimide-functionalized intermediate with a thiol-containing ligand (e.g., a ligand with a cysteine residue).
Materials:
-
Maleimide-functionalized intermediate from Protocol 1 (1.0 equivalent)
-
Thiol-containing ligand (1.1 - 1.5 equivalents)
-
Degassed phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 6.5 - 7.5)
-
Organic co-solvent (DMSO or DMF) if needed for solubility
-
Tris(2-carboxyethyl)phosphine (TCEP) if reduction of disulfide bonds is required
Procedure:
-
Dissolve the thiol-containing ligand in a degassed buffer (pH 6.5 - 7.5). If the ligand has disulfide bonds, pre-treat with TCEP to reduce them to free thiols.
-
Dissolve the maleimide-functionalized intermediate in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF).
-
Add the solution of the maleimide-functionalized intermediate to the solution of the thiol-containing ligand.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if any component is light-sensitive.
-
Monitor the reaction by LC-MS to confirm the formation of the desired PROTAC.
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Reactivity with amines can occur at pH > 7.5.[5] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive molecules.[5] |
| Reaction Time | 2-4 hours at RT, or overnight at 4°C | Monitor reaction progress by LC-MS.[5] |
| Molar Ratio (Thiol:Maleimide) | 1.1:1 to 1.5:1 | A slight excess of the thiol component can be used. |
| Solvent | Degassed PBS, HEPES, or Tris buffer | Buffers should be free of thiols. An organic co-solvent may be needed.[5] |
Quantitative Data Summary
The efficacy of a synthesized PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for PROTACs with PEG linkers to illustrate the expected outcomes.[6]
| PROTAC ID | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) |
| Example A | PEG4 | Protein X | 50 | >90 |
| Example B | PEG6 | Protein X | 25 | >95 |
| Example C | PEG8 | Protein X | 75 | >85 |
Note: The optimal linker length and composition are target-dependent and must be determined empirically. The data presented are for illustrative purposes.[6]
References
Application Notes & Protocols: Mal-PEG6-PFP Conjugation to Cysteine Residues
This document provides comprehensive application notes and detailed protocols for the use of Mal-PEG6-PFP, a heterobifunctional crosslinker, for conjugation to cysteine residues in proteins. It is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, therapeutic protein development, and diagnostics.
Introduction to this compound
This compound is a versatile, heterobifunctional crosslinking reagent used for the covalent, stepwise conjugation of molecules. Its structure comprises three key components:
-
A Maleimide group , which reacts with high specificity towards sulfhydryl (thiol) groups of cysteine residues.[1][2]
-
A Pentafluorophenyl (PFP) ester , an amine-reactive group that forms stable amide bonds with primary amines, such as those on lysine residues or the N-terminus of a protein.[1] PFP esters are noted to be less susceptible to hydrolysis than other amine-reactive esters like NHS esters.[1]
-
A hydrophilic six-unit polyethylene glycol (PEG) spacer , which enhances the water solubility of the reagent and the resulting conjugate, reduces non-specific binding, and provides spatial separation between the conjugated molecules.[1][3]
These features make this compound an ideal reagent for a variety of applications, including the development of Antibody-Drug Conjugates (ADCs), PEGylation of therapeutic proteins to improve their pharmacokinetic profiles, and the creation of advanced diagnostic reagents.[4][5]
Mechanism of Action
The utility of this compound lies in its ability to facilitate two distinct, highly specific chemical reactions that can be performed sequentially.
-
Maleimide-Thiol Conjugation : The maleimide group reacts with a sulfhydryl group via a Michael addition to form a stable, covalent thioether bond.[6] This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[1][7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[6][8]
-
PFP Ester-Amine Conjugation : The PFP ester reacts with primary amines at a pH of 7-9 to form a stable amide bond.[7]
This dual reactivity allows for precise, controlled conjugation strategies, such as linking a cysteine-containing protein to a lysine-containing protein or molecule.
Application Notes
Site-Specific Protein Modification
The high selectivity of the maleimide group for cysteine residues enables site-specific modification of proteins. This is particularly advantageous compared to random conjugation via lysine residues, as it can better preserve the protein's native structure and biological activity.[9] This approach is critical in applications where a protein's binding site or active site must remain unobstructed.
Antibody-Drug Conjugates (ADCs)
This compound is an effective linker for creating ADCs. In a typical strategy, the PFP ester is first reacted with an amine-containing cytotoxic drug. Following purification, the maleimide-activated drug-linker conjugate is then reacted with a cysteine residue on a monoclonal antibody. These cysteines may be naturally present or engineered into the antibody structure to control the final drug-to-antibody ratio (DAR).[4][6]
PEGylation for Enhanced Therapeutics
Covalent attachment of PEG linkers (PEGylation) is a proven strategy to improve the therapeutic properties of proteins.[9] PEGylation increases the hydrodynamic size of the protein, which can lead to a longer circulation half-life, enhanced stability against proteolysis, and reduced immunogenicity.[4][9]
Quantitative Data Summary
Successful conjugation requires careful optimization of reaction parameters. The following tables provide key data and recommended starting conditions for using this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1599486-33-5 | [1][10] |
| Molecular Formula | C₂₅H₃₀F₅NO₁₀ | [1][10] |
| Molecular Weight | 599.50 g/mol | [1][10] |
| Purity | ≥96-98% | [1][10] |
| Storage | -20°C, under inert gas, with desiccant | [1][7] |
| Solubility | DMSO, DMF, DCM |[1][7] |
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Value | Notes | Reference |
|---|---|---|---|
| pH | 6.5 - 7.5 | Optimal for balancing thiol reactivity and minimizing maleimide hydrolysis and side reactions with amines. | [7][8][11] |
| Molar Excess of Linker | 10 to 20-fold | Molar excess over the protein; requires empirical optimization for each specific protein. | [8][11] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for faster reaction (1-2 hours); 4°C for overnight reactions or with sensitive proteins. | [8][11] |
| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Reaction progress can be monitored by analytical techniques to determine the optimal time. | [8][11] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |[9][11] |
Table 3: Recommended Reaction Conditions for PFP Ester-Amine Conjugation
| Parameter | Recommended Value | Notes | Reference |
|---|---|---|---|
| pH | 7.0 - 9.0 | Higher pH increases the rate of reaction but also increases the rate of hydrolysis of the PFP ester. A range of 7.2-7.5 is often a good compromise. | [7] |
| Molar Excess of Linker | 10 to 50-fold | More dilute protein solutions require a greater molar excess of the reagent to achieve the same level of activation. | [7] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 30 minutes; 4°C for 2 hours. | [7] |
| Reaction Time | 30 minutes (RT) or 2 hours (4°C) | The reaction is typically complete within this timeframe. |[7] |
Experimental Protocols
Important Pre-Reaction Considerations:
-
Reagent Handling : this compound is moisture-sensitive.[7] Always equilibrate the vial to room temperature before opening to prevent condensation.[7] Dissolve the needed amount in a dry organic solvent (e.g., DMSO, DMF) immediately before use and discard any unused solution.[7]
-
Buffer Selection : Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT, 2-mercaptoethanol) as they will compete with the intended reaction.[7] Suitable buffers include phosphate, HEPES, or MOPS.[7][11]
-
Protein Preparation : If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Use a 10-20 fold molar excess of a reducing agent like TCEP.[9] The excess reducing agent must be removed via a desalting column or dialysis before adding the maleimide reagent.[9]
Protocol 1: Site-Specific Labeling of a Cysteine-Containing Protein
This protocol describes the direct conjugation of this compound to a protein's cysteine residue(s). The resulting conjugate will have a terminal PFP ester available for subsequent reactions.
References
- 1. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. biochempeg.com [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. benchchem.com [benchchem.com]
Revolutionizing Antibody Conjugation: A Detailed Guide to PFP Ester Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic and diagnostic agents to specific cells or tissues is a cornerstone of modern drug development. Antibody-drug conjugates (ADCs) and antibody-fluorophore conjugates (AFCs) have emerged as powerful modalities in this arena, leveraging the exquisite specificity of monoclonal antibodies to deliver potent payloads. The method of conjugation is a critical determinant of the efficacy, safety, and reproducibility of these conjugates. Traditional amine-reactive chemistries, such as those employing N-hydroxysuccinimide (NHS) esters, have been widely used but are often hampered by the heterogeneity of the final product and the instability of the reagents.
Pentafluorophenyl (PFP) esters have emerged as a superior alternative for the conjugation of molecules to lysine residues on antibodies. PFP esters offer significant advantages, including increased resistance to hydrolysis, which leads to more efficient and controlled conjugation reactions.[1][2] This enhanced stability provides a wider experimental window and can result in more homogenous conjugates with improved in vivo performance.[1][3] Notably, PFP esters have demonstrated a remarkable preference for labeling specific lysine residues, particularly on the light chain of antibodies, a feature that is highly desirable for creating uniform and well-defined antibody conjugates.[3][4]
These application notes provide a comprehensive guide to the use of PFP esters for the conjugation of payloads to antibodies. Detailed protocols for conjugation, purification, and characterization are presented, along with quantitative data to aid in the design and execution of your experiments.
Principle of the Method
The conjugation of a PFP ester to an antibody is based on the nucleophilic acyl substitution reaction between the primary amine of a lysine residue and the carbonyl carbon of the PFP ester. The ε-amino group of the lysine side chain acts as the nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a leaving group. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure that the lysine residues are in their deprotonated, nucleophilic state.[5][6]
Comparative Performance: PFP Esters vs. NHS Esters
The selection of the appropriate conjugation chemistry is critical for the successful development of antibody conjugates. PFP esters offer several quantifiable advantages over the more traditional NHS esters.
| Parameter | PFP Ester | NHS Ester | Key Findings & References |
| Hydrolytic Stability | Significantly more stable in aqueous solutions, with one study reporting a 6-fold greater stability than its NHS counterpart.[2] | Prone to rapid hydrolysis, with a half-life that can be as short as minutes at pH 8.[2][7] | The higher resistance to hydrolysis allows for longer reaction times, improved reproducibility, and potentially higher yields.[2] |
| Optimal Reaction pH | 7.2 - 8.5[2] | 7.2 - 8.5 (with significantly increased hydrolysis at the higher end of the range)[2] | The broader effective pH range and higher stability of PFP esters provide greater experimental flexibility.[2] |
| Selectivity | Can exhibit preferential reactivity with specific lysine residues, such as those on the light chain of antibodies.[3][4] | Generally results in more random and heterogeneous conjugation.[3] | Preferential labeling with PFP esters can lead to more homogeneous conjugates with improved properties.[3] |
| Light Chain to Heavy Chain (LC:HC) Ratio in Antibody Conjugation | 1.7:1[4] | 0.1:1[4] | PFP esters show a dramatic increase in preferential light-chain labeling compared to NHS esters.[4] |
Experimental Protocols
Protocol 1: Antibody Conjugation with a PFP Ester-Activated Payload
This protocol outlines the steps for conjugating a PFP ester-activated payload (e.g., a drug or a fluorophore) to an antibody.
Materials and Reagents:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
PFP ester-activated payload
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM sodium bicarbonate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes (7 kDa MWCO)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
PFP Ester-Payload Solution Preparation:
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved PFP ester-payload solution to the antibody solution with gentle mixing.[10] The optimal molar ratio should be determined empirically for each antibody-payload combination.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain antibody integrity.[9]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9][10]
-
-
Quenching the Reaction (Optional):
-
Purification of the Antibody Conjugate:
Protocol 2: Characterization of the Antibody Conjugate
Thorough characterization of the antibody conjugate is essential to ensure its quality and consistency.
1. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry:
The DOL, the average number of payload molecules per antibody, can be determined using a UV-Vis spectrophotometer.[10]
-
Procedure:
-
Calculations:
2. Analysis of Conjugate Purity and Integrity:
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm the covalent attachment of the payload and assess the integrity of the antibody.[10]
-
Size-Exclusion Chromatography (SEC-HPLC): Use SEC-HPLC to determine the extent of aggregation and fragmentation of the antibody conjugate.[10]
-
Mass Spectrometry (LC-MS): Mass spectrometry can be used to determine the exact mass of the conjugate and confirm the distribution of payload species, providing a precise measure of the drug-to-antibody ratio (DAR).[1][10] A "middle-up/down" approach, where the antibody is fragmented into its light and heavy chains, can provide more detailed information on the distribution of the payload.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for antibody conjugation using PFP esters.
Simplified EGFR Signaling Pathway
Antibody-drug conjugates targeting the Epidermal Growth Factor Receptor (EGFR) are a promising strategy in cancer therapy.[][15] The following diagram illustrates a simplified EGFR signaling pathway and the mechanism of action for an EGFR-targeting ADC.
Caption: Simplified EGFR signaling and ADC mechanism of action.
Conclusion
PFP esters represent a significant advancement in the field of bioconjugation, offering a more stable, efficient, and selective alternative to traditional amine-reactive chemistries. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to harness the power of PFP ester chemistry for the creation of next-generation antibody-drug conjugates and other targeted therapies. The adoption of this technology has the potential to lead to the development of more homogeneous, potent, and safer biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. biochempeg.com [biochempeg.com]
Recommended reaction buffers and pH for Mal-PEG6-PFP conjugation.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful conjugation of molecules using the heterobifunctional linker, Mal-PEG6-PFP ester. This linker contains a maleimide group for covalent linkage to sulfhydryl (-SH) groups and a pentafluorophenyl (PFP) ester for reaction with primary amines (-NH2). Careful selection of reaction buffers and pH is critical for maximizing conjugation efficiency and specificity.
I. Core Principles of this compound Conjugation
The this compound linker enables the sequential or simultaneous conjugation of two different molecules, typically a protein, peptide, or other biomolecule. The two reactive ends of the linker have distinct optimal reaction conditions.
-
Maleimide-Thiol Reaction: The maleimide group reacts with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is highly specific and efficient within a narrow pH range.
-
PFP Ester-Amine Reaction: The PFP ester reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to other amine-reactive esters like NHS esters.
II. Recommended Reaction Buffers and pH
The choice of buffer and pH is paramount for a successful conjugation strategy. A compromise is often necessary when performing a one-pot reaction, or a sequential approach may be adopted to optimize each reaction step.
| Reaction Type | Recommended Buffers | Optimal pH Range | Key Considerations |
| Maleimide-Thiol | PBS, HEPES, Tris | 6.5 - 7.5 | Buffers must be free of thiol-containing reagents (e.g., DTT, 2-mercaptoethanol). At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3] Above pH 7.5, the maleimide group can react with amines and is more susceptible to hydrolysis.[2][4] |
| PFP Ester-Amine | Phosphate, Bicarbonate, HEPES | 7.2 - 8.5 | Buffers must be free of primary amines (e.g., Tris, glycine).[4][5] Higher pH increases the rate of PFP ester hydrolysis, which competes with the desired amine reaction.[6][7] |
| Simultaneous this compound | PBS, HEPES | 7.2 - 7.5 | This pH range offers a good compromise for both reactions, favoring the maleimide-thiol reaction's specificity while allowing the PFP ester-amine reaction to proceed.[4] |
III. Experimental Protocols
A two-step conjugation protocol is generally recommended to maximize efficiency and minimize side reactions. This involves first reacting the PFP ester with the amine-containing molecule, followed by purification and then reaction of the maleimide group with the sulfhydryl-containing molecule.
Protocol 1: Two-Step Conjugation - Amine Reaction Followed by Thiol Reaction
This is the most common approach for controlled conjugation.
Materials:
-
Amine-containing molecule (Molecule-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
This compound Ester
-
Anhydrous DMSO or DMF
-
Amine Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (or Sodium Bicarbonate, pH 8.3 for faster kinetics)
-
Thiol Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0-7.2, degassed
-
Desalting column
-
Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)
Procedure:
Step 1: Reaction of PFP Ester with Amine-Containing Molecule
-
Prepare Molecule-NH2: Dissolve the amine-containing molecule in the Amine Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare this compound Ester Stock Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved this compound ester to the Molecule-NH2 solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of proteins.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted this compound ester using a desalting column equilibrated with the Thiol Reaction Buffer.
Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule
-
Prepare Molecule-SH: Dissolve the sulfhydryl-containing molecule in the degassed Thiol Reaction Buffer. If necessary, reduce disulfide bonds using TCEP and remove the reducing agent prior to conjugation.
-
Initiate Conjugation: Add the purified maleimide-activated molecule from Step 1 to the Molecule-SH solution.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
Quench (Optional): To cap any unreacted maleimide groups, add a quenching reagent like L-cysteine. Incubate for 15-30 minutes at room temperature.
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
IV. Visualizing the Workflow
The following diagram illustrates the two-step conjugation workflow.
Caption: Workflow for a two-step this compound conjugation.
V. Summary and Best Practices
-
pH Control is Crucial: Maintain the pH within the recommended ranges for each reaction step to ensure high selectivity and yield.
-
Use Fresh Reagents: this compound ester is moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before use.[4][5] Do not store the linker in solution.
-
Avoid Competing Nucleophiles: Ensure that your buffers are free from extraneous amines or thiols that could compete with your target molecules.
-
Degas Buffers for Thiol Reactions: To prevent the oxidation of sulfhydryl groups to disulfides, which are unreactive with maleimides, it is important to use degassed buffers.[1][8]
-
Optimize Molar Ratios: The ideal molar ratio of the linker to your molecules may need to be determined empirically for each specific application. A 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is a good starting point.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. lumiprobe.com [lumiprobe.com]
Optimizing Bioconjugation: A Guide to Calculating Molar Excess of Mal-PEG6-PFP for Efficient Labeling
Application Note and Protocol
For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, establishing an optimal labeling strategy is paramount. This document provides a detailed guide and experimental protocols for calculating the ideal molar excess of Maleimide-PEG6-Pentafluorophenyl (Mal-PEG6-PFP) ester for the efficient and specific labeling of thiol-containing molecules, such as proteins and peptides.
This compound is a heterobifunctional crosslinker that leverages the highly selective and efficient reaction between a maleimide group and a sulfhydryl (thiol) group, forming a stable thioether bond.[1][2] The pentafluorophenyl (PFP) ester provides a reactive handle for conjugation to primary amines.[3] The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[4] Achieving the desired degree of labeling (DOL) is critical, as insufficient labeling can lead to low signal or efficacy, while excessive labeling can result in protein aggregation, loss of biological activity, or altered immunogenicity.[5][6] Therefore, a systematic approach to optimizing the molar excess of the labeling reagent is essential.
Core Principles of Maleimide-Thiol Conjugation
The reaction between a maleimide and a sulfhydryl group proceeds via a Michael addition mechanism, yielding a stable covalent thioether linkage.[7][8] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with lysine residues.[10]
Several factors influence the efficiency of the conjugation reaction and must be considered when determining the optimal molar excess of this compound.
| Parameter | Optimal Range/Condition | Rationale and Considerations |
| pH | 6.5 - 7.5 | Balances the reactivity of the thiolate anion with the stability of the maleimide group. Below pH 6.5, the reaction rate decreases. Above pH 7.5, maleimide hydrolysis and reaction with primary amines increase.[9][10] |
| Molar Excess of Maleimide | 10x - 20x (starting point) | A molar excess of the maleimide reagent is typically used to drive the reaction to completion. The optimal ratio is empirical and depends on the protein concentration and the number of available thiols.[11][12][13] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. More dilute solutions may require a greater molar excess of the labeling reagent.[11][14] |
| Temperature | Room temperature (20-25°C) or 4°C | The reaction is temperature-dependent. Room temperature incubation is typically faster (1-2 hours), while 4°C incubation (overnight) may be preferred for sensitive proteins.[7][8] |
| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C | The optimal time should be determined empirically.[8][11] |
| Buffer Composition | Thiol-free buffers (e.g., PBS, HEPES, Tris) | Buffers containing thiols like DTT or β-mercaptoethanol will compete with the target molecule for reaction with the maleimide.[9] |
Experimental Workflow for Optimal Labeling
The following diagram outlines the general workflow for determining the optimal molar excess of this compound for labeling a thiol-containing protein.
Detailed Experimental Protocols
The following protocols provide a framework for labeling a thiol-containing protein with this compound. Optimization may be required for specific applications.
Protocol 1: Preparation of Protein and this compound Solutions
-
Protein Preparation :
-
Optional: Reduction of Disulfide Bonds :
-
If the protein's thiol groups are present as disulfide bonds, a reduction step is necessary.[10]
-
Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in the reaction buffer.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[11][13]
-
Incubate the mixture for 20-30 minutes at room temperature.[11][13] TCEP does not need to be removed before the addition of the maleimide reagent.[9]
-
To minimize re-oxidation of thiols, it is recommended to flush the reaction vial with an inert gas (e.g., nitrogen or argon).[11]
-
-
This compound Stock Solution Preparation :
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[11][15]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11][12] Maleimides are susceptible to hydrolysis in aqueous solutions.[10]
-
Protocol 2: Calculation of Molar Excess
The following steps outline the calculation of the required mass of this compound for a desired molar excess.
-
Calculate Moles of Protein :
-
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
-
Calculate Moles of this compound :
-
Moles of this compound = Moles of Protein × Desired Molar Excess
-
-
Calculate Mass of this compound :
-
Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )
-
Example Calculation:
| Parameter | Value |
| Goal | Label 2 mg of a 50 kDa protein with a 20-fold molar excess of this compound. |
| Molecular Weight of Protein | 50,000 g/mol |
| Molecular Weight of this compound | 599.5 g/mol [2] |
| Moles of Protein | (0.002 g) / (50,000 g/mol ) = 4 x 10⁻⁸ mol |
| Moles of this compound | 4 x 10⁻⁸ mol × 20 = 8 x 10⁻⁷ mol |
| Mass of this compound | 8 x 10⁻⁷ mol × 599.5 g/mol = 4.796 x 10⁻⁴ g = 0.48 mg |
Protocol 3: Labeling Reaction and Purification
-
Conjugation Reaction :
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar ratio. A 10-20 fold molar excess is a good starting point.
-
Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[8] Protect the reaction from light, especially when using fluorescently tagged maleimides.[11]
-
-
Quenching the Reaction (Optional) :
-
To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 1-2 mM to react with any excess maleimide.[8] Incubate for 15-30 minutes.
-
-
Purification of the Conjugate :
Characterization and Optimization
To determine the optimal molar excess, a titration experiment should be performed where several reactions are set up with varying molar excess ratios of this compound to the protein (e.g., 5:1, 10:1, 20:1, 50:1).[5] The resulting conjugates should be analyzed to identify the ratio that provides the desired degree of labeling without compromising the protein's function.
| Analysis Method | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight upon conjugation. | A shift in the band corresponding to the labeled protein compared to the unlabeled control. Higher molar excess may lead to broader bands or smears, indicating heterogeneity.[5] |
| UV-Vis Spectrophotometry | To determine the Degree of Labeling (DOL). | Calculation of the average number of this compound molecules per protein. |
| Functional Assay | To assess the biological activity of the conjugated protein. | To ensure that the labeling process has not negatively impacted the protein's function.[5] |
Signaling Pathway and Logical Relationships
The chemical reaction at the core of this application note is the Michael addition of a sulfhydryl group to the maleimide ring of this compound.
By carefully controlling the molar excess of this compound and other reaction parameters, researchers can achieve consistent and optimal labeling of their target molecules for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 3. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Two-Step Conjugation with Mal-PEG6-PFP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG6-PFP (Maleimide-PEG6-Pentafluorophenyl Ester) is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2][3] This reagent facilitates the covalent and specific linkage of two distinct molecules, typically a protein or antibody and a small molecule drug or probe.[4][5]
The structure of this compound features three key components:
-
A maleimide group , which selectively reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins, to form a stable thioether bond.[6][7][8] This reaction is most efficient at a pH range of 6.5-7.5.[1][4]
-
A pentafluorophenyl (PFP) ester , an amine-reactive group that forms a stable amide bond with primary and secondary amines, such as those on lysine residues.[9][10][11] PFP esters are noted for their high reactivity and lower susceptibility to hydrolysis compared to other amine-reactive esters like NHS esters, leading to more efficient conjugation reactions.[11][12]
-
A hydrophilic six-unit polyethylene glycol (PEG) spacer , which enhances the solubility of the resulting conjugate in aqueous environments, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[1][3]
The heterobifunctional nature of this compound allows for a controlled, two-step conjugation procedure. This approach minimizes the formation of unwanted byproducts and allows for the purification of an activated intermediate, providing greater control over the final conjugate.[4][13]
Core Mechanisms of Action
The two-step conjugation process with this compound leverages the distinct reactivity of its terminal groups.
Step 1: PFP Ester Reaction with Amines
The process begins with the reaction of the PFP ester with a primary or secondary amine on the first molecule (Molecule A). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine's lone pair of electrons attacks the carbonyl carbon of the PFP ester. This forms a tetrahedral intermediate that subsequently collapses, releasing the pentafluorophenolate anion and forming a stable amide bond.[9] This initial step is typically performed at a pH of 7-9.[4]
Step 2: Maleimide Reaction with Thiols
Following the initial conjugation and purification to remove excess linker, the maleimide-activated Molecule A is introduced to the second molecule (Molecule B), which contains a free thiol group. The reaction between the maleimide and the thiol proceeds through a Michael addition mechanism.[6][14] The nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable thioether linkage.[6] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[1][8] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[8]
Experimental Protocols
The following are detailed protocols for a typical two-step conjugation procedure using this compound, such as in the creation of an antibody-drug conjugate (ADC).
Materials and Reagents
-
Molecule A (e.g., antibody or protein with available amines)
-
Molecule B (e.g., thiol-containing drug or peptide)
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer A (Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Conjugation Buffer B (Thiol-reactive buffer, e.g., PBS, pH 6.5-7.5, degassed and containing 1 mM EDTA)
-
Quenching Reagent (e.g., Tris buffer or hydroxylamine for PFP ester; N-acetylcysteine or cysteine for maleimide)
-
Desalting columns or dialysis equipment for purification
Protocol 1: Activation of Molecule A with this compound
This protocol describes the reaction of the PFP ester moiety of this compound with primary amines on Molecule A.
-
Preparation of Molecule A:
-
Dissolve Molecule A in Conjugation Buffer A to a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[11]
-
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4][11]
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[9][10] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[11]
-
-
Conjugation Reaction (Step 1):
-
Slowly add a 10- to 50-fold molar excess of the this compound stock solution to the stirring solution of Molecule A.[4] The optimal molar ratio should be determined empirically for the specific application.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight for more sensitive molecules.[9]
-
-
Purification of Maleimide-Activated Molecule A:
-
Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with Conjugation Buffer B.[4] This step is crucial to prevent the unreacted linker from reacting with Molecule B in the subsequent step.
-
Protocol 2: Conjugation of Maleimide-Activated Molecule A to Thiol-Containing Molecule B
This protocol outlines the reaction of the maleimide group on the activated Molecule A with a thiol group on Molecule B.
-
Preparation of Molecule B:
-
Dissolve the thiol-containing Molecule B in Conjugation Buffer B. If Molecule B has disulfide bonds, they may need to be reduced to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.[5]
-
-
Conjugation Reaction (Step 2):
-
Combine the purified maleimide-activated Molecule A with the thiol-containing Molecule B. A molar ratio of 1.5 to 2-fold excess of the maleimide-activated molecule per available thiol group is a common starting point.[13]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[15]
-
-
Quenching of Unreacted Maleimides:
-
(Optional but recommended) Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine and incubating for an additional 30 minutes.[15]
-
-
Final Purification:
Data Presentation
The following tables provide a summary of typical reaction parameters and expected outcomes for a two-step conjugation with this compound. These values should be optimized for each specific application.
Table 1: Reaction Conditions for Two-Step Conjugation
| Parameter | Step 1 (PFP Ester Reaction) | Step 2 (Maleimide Reaction) |
| pH | 7.0 - 9.0[4] | 6.5 - 7.5[4] |
| Temperature | Room Temperature or 4°C[9] | Room Temperature or 4°C[15] |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C)[9] | 1 - 4 hours (RT) or overnight (4°C)[15] |
| Molar Excess of Linker | 10 - 50 fold over Molecule A[4] | 1.5 - 2 fold over Molecule B[13] |
| Solvent for Linker | Anhydrous DMSO or DMF[4] | N/A |
Table 2: Characterization of the Final Conjugate
| Parameter | Typical Method of Analysis | Expected Outcome |
| Purity | SDS-PAGE, Size-Exclusion Chromatography (SEC) | High purity with minimal aggregation or fragmentation. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy | Controlled and reproducible DAR, often targeting an average of 2-4. |
| Confirmation of Conjugation | Mass Spectrometry (MS) | Mass shift corresponding to the addition of the linker and second molecule. |
| Stability | In vitro stability assays in serum/plasma | Stable linkage with minimal premature release of the conjugated molecule. |
Visualizations
References
- 1. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Peptides with Mal-PEG6-PFP for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic peptides to specific cells or tissues is a paramount goal in modern drug development. It promises to enhance therapeutic efficacy while minimizing off-target side effects. A key strategy in achieving this is the site-specific conjugation of peptides to targeting moieties, imaging agents, or drug payloads. Mal-PEG6-PFP ester is a heterobifunctional crosslinker that serves as a versatile tool for this purpose.[1]
This molecule features a maleimide group at one end and a pentafluorophenyl (PFP) ester at the other, separated by a 6-unit polyethylene glycol (PEG) spacer.[1] The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found on cysteine residues, while the PFP ester reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues.[2][3] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate and provides spatial separation between the conjugated molecules.[][5]
These application notes provide a comprehensive guide to utilizing this compound for the precise labeling of peptides for targeted delivery applications.
Principle of the Method
The labeling strategy involves a two-step sequential conjugation process. This approach allows for the controlled and specific attachment of two different molecules to the peptide. The general principle involves:
-
First Conjugation: Reaction of one of the terminal groups of the this compound linker with the peptide. The choice of which end to react first depends on the available functional groups on the peptide and the molecule to be conjugated.
-
Second Conjugation: Reaction of the remaining active group on the peptide-linker conjugate with the second molecule (e.g., a targeting ligand, a drug, or an imaging agent).
The PFP ester is less susceptible to hydrolysis than other amine-reactive esters like NHS esters, leading to more efficient reactions.[3][6] The maleimide-thiol reaction is highly specific and efficient at physiological pH.[7][8]
Data Presentation
Quantitative data for peptide labeling reactions are crucial for reproducibility and optimization. The following tables summarize key parameters for reactions involving this compound.
| Parameter | Value | Conditions | Source(s) |
| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | Aqueous Buffer | [7][8] |
| Optimal pH for PFP Ester-Amine Reaction | 7.2 - 8.5 | Aqueous Buffer (e.g., PBS, Borate) | [9][10] |
| PFP Ester Hydrolysis Half-life (pH 8.0) | Significantly longer than NHS esters | Aqueous Buffer | [3] |
| Maleimide Hydrolysis (pH > 7.5) | Increased susceptibility | Aqueous solutions | [11] |
| Reaction Rate of Maleimides with Thiols vs. Amines (pH 7.0) | ~1,000 times faster with thiols | Aqueous Buffer | [8][11] |
| Parameter | Recommended Molar Excess | Notes | Source(s) |
| This compound to Peptide (Amine reaction) | 2:1 to 10:1 | Optimize based on reaction efficiency | [9] |
| This compound to Peptide (Thiol reaction) | 5:1 to 20:1 | Starting point for optimization | [7] |
| Targeting Moiety to Peptide-Linker Conjugate | 5- to 10-fold molar excess | For activated targeting molecules | [12] |
Experimental Protocols
Protocol 1: Two-Step Conjugation - Amine-Reactive First
This protocol describes the labeling of a peptide through an initial reaction with an amine group on the peptide, followed by conjugation to a thiol-containing targeting molecule.
Materials:
-
Peptide with an available primary amine (N-terminus or Lysine side chain)
-
This compound ester
-
Thiol-containing targeting molecule (e.g., a cysteine-containing antibody fragment)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6]
-
Conjugation Buffer: 50-100 mM Phosphate-Buffered Saline (PBS), Borate, or HEPES buffer, pH 7.2-8.5[9]
-
Quenching Reagent (optional): Tris or glycine buffer[9]
-
Desalting column or dialysis equipment[2]
Procedure:
-
Peptide Preparation: a. Dissolve the peptide in the Conjugation Buffer to a concentration of 0.5-5 mg/mL.[9] b. If the peptide has poor aqueous solubility, up to 10% DMSO or DMF can be added.[9]
-
This compound Solution Preparation: a. Equilibrate the vial of this compound ester to room temperature before opening to prevent moisture condensation.[2] b. Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[9] Do not store the stock solution.[6]
-
First Conjugation Reaction (PFP Ester to Amine): a. Slowly add the this compound stock solution to the peptide solution while stirring. A 2:1 to 10:1 molar excess of the PFP ester to the peptide is recommended as a starting point.[9] b. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[9]
-
Purification of Peptide-Linker Conjugate: a. Remove excess, unreacted this compound using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).[2]
-
Second Conjugation Reaction (Maleimide to Thiol): a. Add the thiol-containing targeting molecule to the purified peptide-linker conjugate solution. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Quenching and Final Purification: a. (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like N-acetylcysteine.[7] b. Purify the final peptide-conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13] c. Characterize the final conjugate by mass spectrometry and HPLC analysis to confirm successful labeling and purity.[14]
Protocol 2: Two-Step Conjugation - Thiol-Reactive First
This protocol is suitable for peptides where a cysteine residue is the desired site of initial modification.
Materials:
-
Cysteine-containing peptide
-
This compound ester
-
Amine-containing molecule (e.g., a small molecule drug with a primary amine)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS or HEPES, pH 6.5-7.5 (degassed)[12]
-
Amine Coupling Buffer: MES or HEPES, pH 7.2-7.5[12]
-
Desalting column or dialysis equipment
Procedure:
-
Peptide Preparation: a. Dissolve the cysteine-containing peptide in degassed Reaction Buffer. b. If the cysteine is in a disulfide bond, it must first be reduced using a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[7]
-
This compound Solution Preparation: a. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.
-
First Conjugation Reaction (Maleimide to Thiol): a. Add the this compound stock solution to the peptide solution (a 5:1 to 20:1 molar ratio is a common starting point).[7] b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Purification of Peptide-Linker Conjugate: a. Purify the peptide-linker conjugate from excess reagent using a desalting column or dialysis, exchanging the buffer to the Amine Coupling Buffer.
-
Second Conjugation Reaction (PFP Ester to Amine): a. Add the amine-containing molecule to the purified peptide-linker conjugate. b. Incubate for 1-4 hours at room temperature or overnight at 4°C.[9]
-
Final Purification: a. Purify the final conjugate using RP-HPLC or another suitable chromatographic method.[13] b. Characterize the final product by mass spectrometry and HPLC.[14]
Visualizations
Experimental Workflow
Caption: General workflow for the two-step labeling of a peptide.
Signaling Pathway for Targeted Delivery
The following diagram illustrates a conceptual signaling pathway for a peptide-drug conjugate designed to target a cancer cell.
Caption: Targeted delivery and mechanism of action of a peptide-drug conjugate.
Stability Considerations
The stability of the linkage between the peptide and the conjugated molecule is critical for in vivo applications. The thiosuccinimide adduct formed from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, leading to deconjugation.[15] This can be influenced by the local chemical environment and the presence of endogenous thiols like glutathione.[15] Strategies to improve stability include using N-aryl maleimides or inducing hydrolysis of the thiosuccinimide ring to a more stable ring-opened form.[16][17] The amide bond formed from the PFP ester-amine reaction is generally highly stable under physiological conditions.[3]
Conclusion
This compound is a powerful and versatile reagent for the development of targeted peptide therapeutics. Its dual reactivity allows for the controlled and sequential conjugation of various molecules to a peptide scaffold. By following the detailed protocols and considering the key quantitative parameters outlined in these application notes, researchers can effectively label peptides for a wide range of targeted delivery applications, from in vitro studies to in vivo drug development. Careful purification and characterization are essential to ensure the quality and efficacy of the final conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 5. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Mass Spectrometric Characterization of Mal-PEG6-PFP Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction The Mal-PEG6-PFP ester is a heterobifunctional crosslinker integral to modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a maleimide group that selectively reacts with sulfhydryl (thiol) groups and a pentafluorophenyl (PFP) ester that reacts with primary amines to form stable amide bonds.[2][3] The discrete polyethylene glycol chain (PEG6) enhances solubility and provides spatial separation between the conjugated molecules.[2][4] Given the direct impact of successful conjugation on therapeutic efficacy and safety, precise characterization of the final conjugate is critical.[5][6] Mass spectrometry (MS) is a powerful analytical tool for this purpose, enabling verification of the conjugate's identity, determination of molecular weight, and assessment of purity.[7][8]
This document provides detailed protocols for the characterization of this compound conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS), addressing common challenges and outlining data interpretation strategies.
Challenges in Mass Spectrometry of PEGylated Conjugates The analysis of PEGylated molecules by mass spectrometry presents several challenges:
-
Heterogeneity: While discrete PEG linkers like this compound are used to avoid the polydispersity of traditional PEG polymers, heterogeneity can still arise from incomplete reactions or the presence of multiple conjugation sites on a biomolecule.[7][9]
-
Complex Spectra: Electrospray ionization (ESI), a common technique for biomolecules, often generates multiple charge states for a single analyte. This can lead to congested and complex mass spectra that are difficult to interpret.[7][10]
-
Ion Suppression: The PEG moiety can sometimes suppress the ionization of the attached molecule, leading to reduced sensitivity.[7]
To overcome these challenges, optimized sample preparation, chromatographic separation, and specialized MS techniques are often required.[11]
Experimental Workflow and Protocols
A typical workflow for the synthesis and characterization of a this compound conjugate is illustrated below. The process involves a two-step conjugation followed by purification and LC-MS analysis.[3]
Protocol 1: Two-Step Conjugation Using this compound Ester
This protocol outlines the general procedure for conjugating an amine-containing molecule (Molecule-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
Molecule-NH₂ (e.g., protein, peptide)
-
Molecule-SH (e.g., small molecule drug, peptide)
-
This compound Ester
-
Reaction Buffer: 50-100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5.[12][13]
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[3]
-
Quenching Reagent (optional): L-cysteine or Tris buffer.[12]
-
Desalting Columns.
Procedure:
-
Prepare Molecule-NH₂: Dissolve the amine-containing molecule in the Reaction Buffer.
-
Prepare Linker Solution: Dissolve the this compound ester in DMSO or DMF to a concentration of 10-100 mM. This should be done immediately before use to prevent hydrolysis.[3]
-
Step 1 - Reaction with Amine: Add a 5- to 20-fold molar excess of the dissolved this compound linker to the Molecule-NH₂ solution. Incubate for 1-4 hours at room temperature.[13]
-
Remove Excess Linker: Remove unreacted this compound linker using a desalting column equilibrated with Reaction Buffer (pH 6.5-7.5 for the next step).[3]
-
Step 2 - Reaction with Thiol: Immediately add the sulfhydryl-containing molecule (Molecule-SH) to the purified maleimide-activated Molecule-NH₂. A 1.5- to 5-fold molar excess of the maleimide-activated molecule over Molecule-SH is typical.[12]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[12]
-
Quenching (Optional): Add a quenching reagent like L-cysteine to cap any unreacted maleimide groups.[12]
-
Final Purification: Purify the final conjugate using an appropriate method such as Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC) to remove unreacted components.[]
Protocol 2: Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial to remove non-volatile salts and detergents that can interfere with ionization.[15]
Materials:
-
Purified conjugate sample
-
Volatile Buffer: 10-100 mM ammonium acetate or ammonium bicarbonate.[15]
-
MS-grade water, acetonitrile, and formic acid.
-
Spin filters with an appropriate molecular weight cutoff (MWCO).[15]
Procedure:
-
Buffer Exchange: Place the purified conjugate sample into a spin filter device. Exchange the buffer into a volatile buffer like ammonium acetate. Repeat this process 3-5 times to ensure complete removal of non-volatile salts.[10][15]
-
Final Concentration: Dilute the desalted sample to a final concentration of 0.1-1 mg/mL using a solution compatible with LC-MS analysis (e.g., water with 0.1% formic acid).[5]
Protocol 3: LC-MS/MS Analysis of the Conjugate
This protocol provides a general method for analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Parameters:
-
Column: C4 or C8 reversed-phase column suitable for protein/peptide analysis.[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60°C.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: 400-4000 m/z.
-
Data Acquisition: Acquire full scan MS data to determine the mass of the intact conjugate.
-
MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) for fragmentation. Select the most abundant charge states of the conjugate precursor ion for MS/MS analysis to confirm its identity and sequence.
-
Data Analysis: Use deconvolution software to process the multiply charged ESI spectra and determine the neutral mass of the intact conjugate.[10]
Data Interpretation and Expected Results
The mass of the final conjugate can be calculated based on the masses of the reactants and the linker. The reaction of the PFP ester with a primary amine results in the loss of pentafluorophenol (PFP-OH, mass ≈ 184.07 Da) as a leaving group. The maleimide-thiol reaction is an addition reaction with no mass loss.
Mass Calculation:
-
Mass of this compound: 599.50 Da (C₂₅H₃₀F₅NO₁₀)[1]
-
Mass of Linker Incorporated: Mass(this compound) - Mass(PFP-OH) ≈ 415.43 Da
-
Final Conjugate Mass: Mass(Molecule-NH₂) + Mass(Molecule-SH) + 415.43 Da
Expected Fragmentation
Tandem MS (MS/MS) can confirm the structure. Key fragmentation patterns for PEGylated molecules include the characteristic neutral loss of ethylene glycol units (C₂H₄O, mass ≈ 44.0262 Da).[16]
Quantitative Data Summary
The following table provides an example of expected mass data for a hypothetical conjugate between a peptide (Molecule-NH₂, mass = 1500.0 Da) and a small molecule drug (Molecule-SH, mass = 450.0 Da).
| Analyte | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z in ESI-MS (example charge states) |
| This compound Linker | C₂₅H₃₀F₅NO₁₀ | 599.17 | 600.18 [M+H]⁺, 622.16 [M+Na]⁺ |
| **Hypothetical Peptide (Molecule-NH₂) ** | - | 1500.00 | e.g., 751.0 [M+2H]²⁺, 501.0 [M+3H]³⁺ |
| Hypothetical Drug (Molecule-SH) | - | 450.00 | 451.0 [M+H]⁺ |
| Final Conjugate | - | 2365.43 | e.g., 1183.7 [M+2H]²⁺, 789.5 [M+3H]³⁺ |
| Fragment: Loss of one PEG unit | - | 2321.40 | Precursor - 44.03 Da |
| Fragment: Loss of two PEG units | - | 2277.37 | Precursor - 88.06 Da |
Note: The observed m/z values will depend on the charge state of the ion. High-resolution mass spectrometry is required to confirm the elemental composition of the linker and small molecule conjugates.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. enovatia.com [enovatia.com]
- 10. sciex.com [sciex.com]
- 11. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to prevent hydrolysis of Mal-PEG6-PFP during conjugation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of Mal-PEG6-PFP during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker. It consists of a maleimide group, a six-unit polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. The maleimide group reacts specifically with sulfhydryl (thiol) groups, for example, on cysteine residues of proteins. The PFP ester group reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues. The PEG spacer is hydrophilic and increases the solubility of the molecule in aqueous solutions.
Q2: What is hydrolysis in the context of this compound?
Hydrolysis is a chemical reaction with water that can render the reactive groups of this compound inactive. The maleimide ring can undergo ring-opening hydrolysis to form an unreactive maleamic acid derivative. The PFP ester can be hydrolyzed to an unreactive carboxylic acid. Both of these hydrolysis reactions will prevent the successful conjugation of your molecules of interest.
Q3: What are the optimal pH conditions for conjugation with this compound?
The optimal pH is a compromise to allow for the efficient reaction of both the maleimide and PFP ester groups while minimizing their hydrolysis.
-
Maleimide-thiol reaction: The optimal pH range is 6.5-7.5.[1]
-
PFP ester-amine reaction: The optimal pH range is 7.0-9.0.[2]
For conjugations using this compound, a pH range of 7.2-7.5 is generally recommended to balance the reactivity of both functional groups and minimize hydrolysis.[1]
Q4: How should I store and handle this compound to prevent hydrolysis?
This compound is moisture-sensitive.[1]
-
Solid form: Store at -20°C with a desiccant.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Solutions: It is highly recommended to prepare solutions of this compound immediately before use.[1] Dissolve the reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] Do not store the reagent in solution, especially in aqueous buffers.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation yield | Hydrolysis of the maleimide and/or PFP ester group. | - Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use. - Ensure the reaction buffer is within the optimal pH range of 7.2-7.5. - Perform the reaction at room temperature for 1-4 hours or at 4°C overnight; lower temperatures can help reduce the rate of hydrolysis. |
| Incorrect buffer composition. | - Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls (e.g., DTT), as they will compete with the intended reaction. Use buffers such as phosphate-buffered saline (PBS) or HEPES. | |
| Inconsistent results between experiments | Variable levels of this compound hydrolysis. | - Standardize the time between dissolving the this compound and initiating the conjugation. - Ensure consistent pH, temperature, and reaction times for all experiments. |
| Precipitation of the reagent during the reaction | This compound is not readily soluble in aqueous buffers alone. | - First, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF. - Add this stock solution to the aqueous reaction buffer with stirring. The final concentration of the organic solvent should typically be less than 10% to avoid denaturation of proteins.[1] |
Quantitative Data on Hydrolysis
The rate of hydrolysis of both the maleimide and PFP ester moieties is highly dependent on pH and temperature.
Table 1: Hydrolysis of Maleimide Functional Group
The following data is for an 8-arm-PEG10k-maleimide, which can serve as an approximation for the behavior of the maleimide group in this compound.
| pH | Temperature (°C) | Half-life (t1/2) |
| 5.5 | 37 | Very Stable |
| 7.4 | 37 | ~2.9 hours[3] |
| 9.0 | 37 | Rapid Hydrolysis |
The rate of maleimide hydrolysis also increases with temperature. At pH 7.4, the rate of hydrolysis is approximately five times higher at 37°C compared to 20°C.[4]
Table 2: Comparative Hydrolysis of PFP Esters vs. NHS Esters
| pH | Temperature (°C) | Half-life (t1/2) of NHS Ester |
| 7.0 | 0 | 4-5 hours[2] |
| 8.0 | Ambient | Minutes[7] |
| 8.6 | 4 | 10 minutes[2] |
Experimental Protocols
To minimize hydrolysis, a two-step conjugation protocol is often recommended. This involves first reacting the more labile PFP ester with the amine-containing molecule, followed by purification and then reaction of the maleimide group with the thiol-containing molecule.
Protocol 1: Two-Step Conjugation
Step 1: Reaction of PFP-ester with an Amine-Containing Protein (Protein-NH2)
-
Buffer Preparation: Prepare an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5.
-
Protein Preparation: Dissolve the amine-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[6] Incubate for 30 minutes at room temperature or 2 hours at 4°C.[1]
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis, exchanging into a buffer suitable for the maleimide reaction (e.g., PBS at pH 7.2).
Step 2: Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule (Molecule-SH)
-
Molecule-SH Preparation: Dissolve the thiol-containing molecule in the reaction buffer from Step 1. If necessary, reduce any disulfide bonds using a reducing agent like TCEP.
-
Conjugation Reaction: Combine the maleimide-activated protein with the thiol-containing molecule.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[1]
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as L-cysteine can be added to react with any excess maleimide groups.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove unreacted molecules.
Visualizations
Caption: Mechanisms of PFP ester and maleimide hydrolysis.
Caption: Recommended two-step conjugation workflow.
References
Technical Support Center: Troubleshooting Protein Aggregation with Mal-PEG6-PFP Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting protein aggregation during conjugation experiments using Maleimide-PEG6-Pentafluorophenyl (Mal-PEG6-PFP) esters.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a this compound ester and how does it work?
A this compound ester is a heterobifunctional crosslinker used in bioconjugation.[1] It features three key components:
-
Maleimide group: This group reacts specifically with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins, to form a stable thioether bond.[2][3] This reaction is most efficient and selective within a pH range of 6.5-7.5.[3][4]
-
Pentafluorophenyl (PFP) ester group: This is a highly reactive group that forms stable amide bonds with primary amines, such as those on lysine residues or the N-terminus of a protein.[3][5] PFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to other amine-reactive esters like NHS esters, leading to more efficient reactions.[6][7][8] The optimal pH range for this reaction is typically 7.2-9.0.[6]
-
PEG6 Spacer: The six-unit polyethylene glycol (PEG) chain is a hydrophilic spacer that increases the solubility of the linker and the resulting protein conjugate in aqueous solutions, which can help reduce steric hindrance and aggregation.[2][6][9]
Q2: What are the primary causes of protein aggregation during conjugation with this compound?
Protein aggregation during this process is a multifaceted issue that can be triggered by several factors:
-
Suboptimal Reaction Conditions: The stability of a protein is highly sensitive to its environment.[10] Incorrect pH (especially near the protein's isoelectric point, pI), high temperatures, or inappropriate buffer components can lead to protein unfolding and aggregation.[10][11][12]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions that lead to aggregation.[10][13][14]
-
Over-labeling: Excessive modification of a protein's surface amines or thiols can alter its net charge, isoelectric point, and surface hydrophobicity, disrupting the natural hydration shell and promoting aggregation.[11][15][16]
-
Intermolecular Cross-linking: Because this compound is bifunctional, if a protein population has both accessible amines and thiols, the linker can inadvertently connect multiple protein molecules, resulting in the formation of large aggregates.[13][15]
-
Reagent Solubility and Handling: this compound is not readily soluble in aqueous buffers and is typically first dissolved in an organic solvent like DMSO or DMF.[5] The addition of this organic solvent to the protein solution can cause precipitation if the final concentration is too high.[15] Furthermore, the maleimide and PFP ester groups are sensitive to moisture and can hydrolyze, reducing conjugation efficiency.[5]
-
Inherent Protein Instability: The starting protein itself may be prone to aggregation under the necessary reaction conditions.[11] Steps such as the reduction of disulfide bonds to generate free thiols can also compromise a protein's structural integrity, making it more susceptible to aggregation.[2]
Q3: How does pH critically affect the conjugation reaction and protein stability?
The pH of the reaction buffer is one of the most critical parameters to control for a successful conjugation with minimal aggregation.
-
For the Maleimide-Thiol Reaction: The ideal pH is 6.5-7.5.[4][17] Below pH 6.5, the reaction rate slows considerably because the thiol group is protonated and less nucleophilic.[4] Above pH 7.5, the maleimide ring is increasingly susceptible to hydrolysis, rendering it inactive.[17] Additionally, at higher pH, the maleimide group loses its selectivity and can react with amines (e.g., lysine), leading to non-specific labeling and potential cross-linking.[4][17]
-
For the PFP Ester-Amine Reaction: The optimal pH is generally between 7.2 and 8.5.[18][19] In this range, primary amines are sufficiently deprotonated to be nucleophilic. Above pH 8.5, the rate of PFP ester hydrolysis increases significantly, competing with the desired conjugation reaction.[18]
-
For Protein Stability: Proteins are least soluble at their isoelectric point (pI). It is recommended to perform the conjugation at a pH at least one unit away from the protein's pI to maintain its solubility and stability.[11]
A common compromise for the two-step reaction is to perform the PFP-ester reaction first at a pH of 7.2-8.0, followed by purification and then the maleimide reaction at pH 6.5-7.5.[5]
Q4: How should I properly handle and dissolve the this compound reagent?
Proper handling is crucial to maintain the reactivity of the linker.
-
Storage: this compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.[2][5]
-
Equilibration: Before opening, the vial must be allowed to fully equilibrate to room temperature to prevent moisture from condensing inside the container.[5]
-
Dissolution: The reagent is not readily soluble in water.[5] It should be dissolved in a fresh, anhydrous (dry) organic solvent such as DMSO or DMF immediately before use.[5][20] Do not prepare aqueous stock solutions for storage, as both the PFP ester and maleimide groups will hydrolyze over time.[5][20]
Q5: How can I detect and quantify protein aggregation?
Several analytical techniques can be used to monitor aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method to separate and quantify monomers, dimers, and higher-order aggregates based on their size. Aggregates will elute earlier than the monomeric protein.[10][15]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[10][12]
-
Visual Observation: The simplest indicator of severe aggregation is the appearance of turbidity (cloudiness) or visible precipitates in the reaction tube.[12]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal higher molecular weight bands corresponding to covalently cross-linked aggregates.[10]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common aggregation issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitation occurs immediately after adding the dissolved this compound reagent. | Localized High Reagent Concentration: Adding the reagent too quickly can create "hot spots" of high concentration, causing the protein to precipitate. | Add the dissolved linker solution slowly and dropwise to the protein solution while gently and continuously mixing.[15][21] |
| Solvent Shock: The organic solvent (DMSO/DMF) used to dissolve the linker can denature the protein if the final concentration is too high. | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[5] Perform a small-scale test to check your protein's tolerance to the solvent. | |
| Incorrect Buffer pH: The pH of the reaction buffer may be too close to the protein's isoelectric point (pI), minimizing its solubility. | Verify the buffer pH. Adjust the pH to be at least 1 unit away from the protein's pI.[11] | |
| Aggregation is observed during or after the reaction incubation period. | High Protein Concentration: Proximity of protein molecules promotes intermolecular interactions. | Test a range of lower protein concentrations (e.g., 1-5 mg/mL).[10][11] |
| High Molar Ratio / Over-labeling: Excessive modification of the protein surface alters its physicochemical properties. | Perform a titration of the this compound to protein molar ratio. Start with a lower excess (e.g., 2:1, 5:1) and increase gradually while monitoring for aggregation.[10][11] | |
| Suboptimal Temperature: Higher temperatures can reduce protein stability and accelerate aggregation. | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[10][21] | |
| Protein Instability in Buffer: The protein may not be stable under the chosen reaction conditions over time. | Add stabilizing excipients to the reaction buffer. Common examples include 5-10% glycerol or sucrose, or 50-100 mM arginine.[10][16][21] | |
| Low conjugation efficiency is observed along with aggregation. | Reagent Hydrolysis: The maleimide and/or PFP ester groups have degraded due to moisture or inappropriate pH. | Store the reagent properly under desiccated conditions.[5] Prepare reagent solutions in anhydrous solvent immediately before use.[2][5] Ensure the reaction pH is within the optimal range for each reactive group.[4][18] |
| Thiol Oxidation: Cysteine residues may have oxidized to form disulfide bonds, which are unreactive with maleimides. | Ensure buffers are degassed. If reducing disulfide bonds, use a sufficient excess of a non-thiol reducing agent like TCEP.[4] Consider adding a chelating agent such as 1-5 mM EDTA to the buffer to prevent metal-catalyzed oxidation.[22] | |
| Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the PFP ester. | Use non-nucleophilic buffers such as phosphate (PBS) or HEPES for the conjugation reaction.[5][13] |
Section 3: Data Tables and Experimental Protocols
Quantitative Data Summary
Table 1: Impact of Key Reaction Parameters on Protein Aggregation
| Parameter | High-Risk Condition | Recommendation for Minimizing Aggregation | Rationale |
|---|---|---|---|
| Protein Concentration | >10 mg/mL | Start with 1-5 mg/mL and optimize.[11] | Reduces intermolecular interactions.[10] |
| PEG:Protein Molar Ratio | High excess (>20:1) | Titrate from a low molar excess (e.g., 2:1, 5:1, 10:1).[11] | Prevents over-labeling and significant changes to protein surface properties.[11][15] |
| Temperature | Room Temperature or higher | Perform reaction at 4°C for a longer duration (e.g., overnight).[10][15] | Slows down the reaction rate, potentially favoring controlled modification over aggregation.[10][21] |
| pH | Near protein's pI | Adjust pH to be at least 1 unit away from the pI.[11] | Maximizes protein solubility.[14] |
| Reagent Addition | Single, rapid addition | Add reagent dropwise with gentle, continuous mixing.[21] | Prevents localized high concentrations of the reagent and organic solvent.[15] |
Table 2: Recommended pH Ranges for this compound Reactions
| Reactive Group | Target Moiety | Optimal pH Range | Key Considerations |
|---|---|---|---|
| Maleimide | Thiol (-SH) | 6.5 - 7.5 | Below pH 6.5, the reaction is very slow.[4] Above pH 7.5, hydrolysis and reaction with amines increase.[4][17] |
| PFP Ester | Primary Amine (-NH₂) | 7.2 - 8.5 | Below pH 7.0, amine reactivity is reduced.[19] Above pH 8.5, the rate of PFP ester hydrolysis increases significantly.[18] |
Table 3: Common Stabilizing Excipients to Prevent Aggregation[10][21]
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
|---|---|---|---|
| Sugars & Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion, promoting the native protein conformation.[10][14] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Can suppress non-specific protein-protein interactions and increase solubility.[10][21] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.[10][21] |
Experimental Protocols
Protocol 1: General Two-Step Protein Conjugation
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) and is adapted from established methods.[5]
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
This compound Ester
-
Anhydrous DMSO or DMF
-
Buffer A (Activation): Amine-free buffer, pH 7.2-8.0 (e.g., 0.1 M phosphate, 0.15 M NaCl)
-
Buffer B (Conjugation): Buffer, pH 6.5-7.5 (e.g., 0.1 M phosphate, 0.15 M NaCl, 1-5 mM EDTA)
-
Desalting column
Procedure:
Step 1: Activation of Protein-NH₂ with this compound
-
Prepare Protein-NH₂ in Buffer A at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mg/mL).
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the Protein-NH₂ solution. Add the linker dropwise while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted this compound reagent by passing the mixture through a desalting column equilibrated with Buffer B.
Step 2: Conjugation of Activated Protein to Protein-SH
-
Immediately combine the desalted, maleimide-activated protein from Step 1 with the Protein-SH solution (prepared in Buffer B). The molar ratio will depend on the desired final conjugate.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C.
-
To quench any unreacted maleimide groups, you can add a small-molecule thiol like cysteine to a final concentration of 1-10 mM.
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography, to separate the desired conjugate from unreacted proteins and other byproducts.
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines the general steps for quantifying aggregates.[15][21]
Materials:
-
SEC column suitable for the molecular weight range of your protein
-
HPLC or FPLC system
-
Mobile Phase (e.g., PBS, pH 7.4)
-
PEGylated protein sample
-
Low-protein-binding 0.22 µm syringe filter
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the protein conjugate sample through a 0.22 µm syringe filter to remove any large, insoluble particles that could damage the column. Dilute the sample if necessary to a concentration suitable for the detector (e.g., 0.1-1.0 mg/mL).
-
Data Acquisition: Inject a known volume of the prepared sample onto the column. Collect the chromatogram, monitoring the absorbance at 280 nm.
-
Data Analysis: Identify and integrate the peak areas corresponding to high molecular weight (HMW) species (aggregates), the desired monomeric conjugate, and any other species.
-
Calculation: Calculate the percentage of aggregation by dividing the sum of the HMW peak areas by the total area of all peaks and multiplying by 100.
Section 4: Visual Guides
Caption: A decision tree for troubleshooting protein aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. precisepeg.com [precisepeg.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Mal-PEG6-PFP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when creating antibody-drug conjugates (ADCs) using the Mal-PEG6-PFP linker.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what do they target?
A1: this compound is a heterobifunctional linker with two distinct reactive moieties. The Maleimide group reacts with sulfhydryl (thiol) groups, which are typically found on cysteine residues of an antibody, within a pH range of 6.5-7.5.[1][2] The Pentafluorophenyl (PFP) ester is amine-reactive and forms stable amide bonds with primary amines, such as those on lysine residues or the N-terminus of a peptide or drug, at a pH of 7-9.[1]
Q2: What are the advantages of using a PFP ester over an NHS ester?
A2: PFP esters generally exhibit greater resistance to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[3][4][5] This enhanced stability can lead to more efficient and reproducible conjugation reactions, as the PFP ester remains active for a longer duration.[4][5]
Q3: What is the role of the PEG6 spacer in the linker?
A3: The six-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity and water solubility of the drug-linker complex and the final ADC.[1] This can help to prevent aggregation, which is a common issue with hydrophobic drug payloads, and can improve the pharmacokinetic properties of the ADC.[6]
Q4: What is the optimal pH for the conjugation reaction?
A4: The optimal pH depends on the conjugation strategy. For the maleimide-thiol reaction, a pH of 6.5-7.5 is ideal to ensure high selectivity for thiols and minimize maleimide hydrolysis.[1][2] For the PFP ester-amine reaction, a pH of 7.2-9.0 is recommended.[3] When performing a two-step conjugation, it is common to first react the PFP ester with the drug and then react the maleimide end with the reduced antibody at a lower pH.
Q5: How can I control the average DAR?
A5: The average DAR is primarily controlled by two key factors:
-
The number of available thiol groups on the antibody: This is determined by the extent of disulfide bond reduction. You can control this by optimizing the concentration of the reducing agent (e.g., TCEP or DTT), the reaction temperature, and the incubation time.[7]
-
The molar ratio of the maleimide-activated drug-linker to the antibody: Increasing the molar excess of the drug-linker will generally lead to a higher average DAR.[8][9]
Troubleshooting Guides
Problem 1: Low Average DAR (<2)
| Possible Cause | Troubleshooting Steps |
| Inefficient Antibody Reduction | - Optimize Reducing Agent Concentration: Perform a titration of the reducing agent (TCEP or DTT). For example, DTT concentrations of approximately 1.5 mM and 3.5 mM can target DARs of 2 and 4, respectively, when incubated at 37°C for 30 minutes.[7] - Increase Incubation Time/Temperature: Extend the reduction incubation time (e.g., from 30 to 90 minutes) or increase the temperature (e.g., from 25°C to 37°C) to enhance disulfide bond cleavage.[7] - Confirm Thiol Generation: Use Ellman's reagent to quantify the number of free thiols per antibody before proceeding with conjugation. |
| Hydrolysis of Maleimide Group | - Check Buffer pH: Ensure the conjugation buffer is within the optimal pH range of 6.5-7.5. Maleimide hydrolysis increases at pH > 7.5.[2] - Use Fresh Reagents: Prepare the maleimide-activated drug-linker solution immediately before use. Do not store it in aqueous buffers.[1] |
| Insufficient Molar Ratio of Drug-Linker | - Increase Molar Excess: Increase the molar ratio of the this compound-drug conjugate to the antibody. Start with a 5-10 fold molar excess per available thiol and optimize from there.[10][11] |
| Steric Hindrance | - Consider Linker Length: While this compound provides spacing, highly hindered sites on the antibody or a bulky drug may require a linker with a longer PEG chain.[6][12] |
Problem 2: High Average DAR (>8) or Aggregation
| Possible Cause | Troubleshooting Steps |
| Over-reduction of Antibody | - Decrease Reducing Agent Concentration: Lower the concentration of TCEP or DTT to reduce fewer interchain disulfide bonds. Over-reduction can expose intra-chain disulfides, leading to unfolding and aggregation. - Decrease Reduction Time/Temperature: Shorten the incubation time or lower the temperature of the reduction step.[7] |
| Excessive Molar Ratio of Drug-Linker | - Reduce Molar Excess: Decrease the molar ratio of the drug-linker to the antibody in the conjugation reaction. |
| Hydrophobic Drug Payload | - Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, ionic strength, excipients like arginine) to improve the solubility of the ADC. - Control Organic Solvent: If using a co-solvent like DMSO to dissolve the drug-linker, keep the final concentration below 10% to prevent antibody denaturation.[8][9] |
| Precipitation during Conjugation | - Perform Reaction at Lower Temperature: Conduct the conjugation reaction at 4°C, although this may require a longer incubation time.[8][13] |
Problem 3: Broad DAR Distribution
| Possible Cause | Troubleshooting Steps |
| Inconsistent Antibody Reduction | - Ensure Homogeneous Mixing: Ensure thorough but gentle mixing during the reduction step. - Tightly Control Reaction Parameters: Precisely control the temperature, time, and reagent concentrations during reduction to ensure batch-to-batch consistency. |
| Heterogeneity of Antibody | - Characterize Starting Material: Ensure the starting antibody material is of high purity and homogeneity. |
| Purification Method | - Use High-Resolution Chromatography: Employ Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs.[14] Size Exclusion Chromatography (SEC) is better suited for removing aggregates and unconjugated drug-linker. |
Data Presentation
Table 1: Effect of DTT Concentration on Thiol Generation in Trastuzumab
Conditions: Trastuzumab incubated with DTT at 37°C for 30 minutes.
| DTT Concentration (mM) | Approximate Thiols per Antibody | Potential Average DAR |
| 1 | 1.2 | ~1 |
| 5 | 5.4 | ~4-5 |
| 10 | 7.0 | ~6-7 |
| 20 | 8.0 | ~8 |
(Data adapted from studies on trastuzumab reduction.[7])
Table 2: Illustrative Impact of Molar Ratio of Maleimide-Linker-Drug on Average DAR
Disclaimer: This table presents representative data to illustrate a general trend. The optimal molar ratio must be determined empirically for each specific antibody, drug, and set of reaction conditions.
| Molar Ratio of Linker-Drug per Thiol | Expected Average DAR |
| 1:1 | 0.8 - 1.2 |
| 3:1 | 2.5 - 3.5 |
| 5:1 | 3.5 - 4.5 |
| 10:1 | > 4.0 (may increase aggregation) |
(Data synthesized from general principles and findings in related literature.[8][10][11])
Table 3: Comparison of Analytical Techniques for DAR Determination
| Technique | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (antibody and drug) to calculate average DAR. | Simple, fast, requires minimal sample preparation. | Provides only the average DAR, not the distribution. Requires distinct absorbance maxima. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with DAR. | Provides information on DAR distribution and average DAR. Non-denaturing conditions. | Requires method development for each ADC. |
| Reversed-Phase HPLC (RP-HPLC) | Separates reduced antibody light and heavy chains based on hydrophobicity. | Can determine DAR distribution on light and heavy chains. High resolution. | Denaturing conditions. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species and determines their mass to identify different drug-loaded forms. | Provides detailed DAR analysis and distribution. High accuracy. | More complex instrumentation and data analysis. |
(Information compiled from multiple sources.)
Experimental Protocols
Protocol 1: Antibody Reduction (Generation of Thiol Groups)
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using Tris(2-carboxyethyl)phosphine (TCEP).
-
Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS) with 1 mM EDTA, pH 7.2).
-
Prepare a stock solution of TCEP (e.g., 10 mM) in the same buffer.
-
-
Reduction Reaction:
-
Add a calculated molar excess of TCEP to the antibody solution. A 5-10 molar excess is a common starting point. The exact ratio needs to be optimized to achieve the desired DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the degassed conjugation buffer. This step is crucial to prevent TCEP from reacting with the maleimide linker.
-
-
Confirmation (Optional but Recommended):
-
Quantify the number of free thiol groups using Ellman's reagent to confirm the extent of reduction before proceeding to the conjugation step.
-
Protocol 2: Drug-Linker Activation and Conjugation to Antibody
This protocol assumes a two-step process where the drug is first attached to the PFP ester of this compound, followed by conjugation to the reduced antibody.
-
Activation of this compound with Drug (Amine-Reactive Step):
-
Dissolve the amine-containing drug and this compound in an anhydrous organic solvent (e.g., DMSO or DMF). Use a slight molar excess (1.1-1.5 fold) of the linker.
-
Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to facilitate the reaction.
-
Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting maleimide-activated drug-linker conjugate, for example, by reverse-phase HPLC.
-
-
Conjugation to Reduced Antibody (Thiol-Reactive Step):
-
Dissolve the purified maleimide-activated drug-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the freshly prepared reduced antibody solution from Protocol 1. A typical starting molar excess is 5-10 fold of drug-linker per antibody.
-
Ensure the final concentration of the organic solvent is low (typically <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction at 4°C for 4-16 hours or at room temperature for 1-2 hours with gentle agitation, protected from light.
-
-
Quenching:
-
Quench the reaction by adding an excess of a small molecule thiol, such as N-acetylcysteine or cysteine, to react with any unreacted maleimide groups. Incubate for an additional 30 minutes.
-
Protocol 3: ADC Purification and Characterization
-
Purification:
-
Purify the crude ADC mixture to remove unconjugated drug-linker, quenching agent, and unconjugated antibody.
-
Size-Exclusion Chromatography (SEC): Effective for removing small molecule impurities and aggregates.
-
Hydrophobic Interaction Chromatography (HIC): Used to separate ADC species with different DARs for a more homogeneous product.[14]
-
-
Characterization:
-
Determine Average DAR and Distribution: Use HIC or LC-MS as described in Table 3.
-
Assess Purity and Aggregation: Use SEC to determine the percentage of monomeric ADC.
-
Confirm Identity: Use mass spectrometry to confirm the mass of the intact ADC and its subunits.
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using a this compound linker.
Caption: Key chemical reactions: Antibody reduction and maleimide-thiol conjugation.
References
- 1. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: Maleimide-Thiol Conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding side reactions encountered during maleimide-thiol conjugation, particularly at non-optimal pH.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
Question: I am observing very low or no yield of my desired conjugate. What are the potential causes related to pH and how can I troubleshoot this?
Answer: Low conjugation efficiency is a common issue often linked to the pH of the reaction buffer. The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2][3][4][5][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][4][7]
Potential Causes and Solutions:
-
Suboptimal pH:
-
Below pH 6.5: The reaction rate significantly decreases because the thiol group (pKa ~8.5) is predominantly in its less reactive protonated form (R-SH) rather than the more nucleophilic thiolate anion (R-S⁻).[4][5]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[1][2][3][7]
-
-
Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, opening to form a non-reactive maleamic acid. This reaction is accelerated at alkaline pH.[2][3][7][8]
-
Oxidation of Thiol Groups: Thiol groups can oxidize to form disulfide bonds, which do not react with maleimides.[9][10]
-
Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation.
-
Solution: A 10- to 20-fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific biomolecule.[1]
-
Issue 2: Presence of Unexpected Side Products
Question: My analysis shows multiple products, suggesting a lack of selectivity. What side reactions could be occurring at non-optimal pH?
Answer: The appearance of unexpected side products often points to a loss of selectivity in the conjugation reaction, which is highly pH-dependent.
Potential Causes and Solutions:
-
Reaction with Primary Amines (e.g., Lysine Residues): At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues.[2][3][7][11] This leads to a heterogeneous mixture of products.
-
Thiazine Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimidyl thioether, leading to the formation of a six-membered thiazine ring.[11][12][13] This rearrangement is more rapid at neutral and basic pH.[12][14] For example, at pH 8.4, nearly 90% of the initial conjugate can convert to the thiazine isomer after 24 hours.[4][12]
Issue 3: Instability of the Final Conjugate
Question: My purified conjugate appears to be degrading over time. What could be causing this instability?
Answer: The stability of the thioether bond formed between the maleimide and the thiol can be compromised under certain conditions.
Potential Causes and Solutions:
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide linkage can undergo a reversible retro-Michael reaction, especially in the presence of other thiols.[7][12][15] This can lead to the transfer of the conjugated payload to other thiol-containing molecules, a significant issue in vivo due to the high concentration of endogenous thiols like glutathione.[7]
-
Solution: After the initial conjugation, the succinimide ring can be hydrolyzed to form a stable succinamic acid thioether, which is more resistant to the retro-Michael reaction.[2][7] Some strategies involve using "self-hydrolyzing" maleimides or a post-conjugation treatment to induce hydrolysis.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maleimide-thiol conjugation?
A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5][6] This range provides a balance between the reactivity of the thiol group, which is more reactive in its deprotonated thiolate form, and the stability of the maleimide group, which is prone to hydrolysis at higher pH.[5][7]
Q2: What happens if the pH is too low (below 6.5)?
A2: If the pH is below 6.5, the reaction rate will be significantly slower. This is because the concentration of the more nucleophilic thiolate anion (R-S⁻) decreases as the pH becomes more acidic, slowing down the Michael addition reaction.[4][5]
Q3: What are the risks of performing the reaction at a pH above 7.5?
A3: Performing the conjugation at a pH above 7.5 introduces two major risks:
-
Loss of Selectivity: Maleimides can react with primary amines, such as lysine residues.[2][3][5][7][11]
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[2][3][5][7][8]
Q4: Do I need to reduce my protein before conjugation?
A4: Yes, if your protein's cysteine residues are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups for the conjugation to occur, as disulfide bonds do not react with maleimides.[1][9][10] A common reducing agent is Tris(2-carboxyethyl)phosphine (TCEP), which does not need to be removed before the maleimide reaction.[3] If dithiothreitol (DTT) is used, it must be removed before adding the maleimide reagent.[1][4]
Q5: How can I quench the reaction and cap unreacted maleimide groups?
A5: To stop the reaction and cap any unreacted maleimide groups, you can add a small molecule containing a thiol group, such as L-cysteine or β-mercaptoethanol.[1]
Data Summary
Table 1: pH-Dependent Reactivity and Side Reactions of Maleimide
| pH Range | Thiol Reactivity | Primary Side Reactions | Selectivity for Thiols |
| < 6.5 | Decreased | - | High |
| 6.5 - 7.5 | Optimal | Minimal | Very High (~1000x faster than amines at pH 7.0)[1][2][4][7] |
| > 7.5 | High | Maleimide Hydrolysis, Reaction with Amines[2][3][7] | Decreased |
| > 8.5 | High | Significant Maleimide Hydrolysis, Reaction with Amines | Low |
Table 2: Stability of Maleimide and Thiosuccinimide Conjugate at Different pH
| Condition | Reaction/Species | Stability Concern | Mitigation Strategy |
| Alkaline pH (> 7.5) | Maleimide Reagent | Hydrolysis of the maleimide ring to an unreactive form.[2][3][7][8] | Perform reactions in the 6.5-7.5 pH range. Prepare aqueous maleimide solutions immediately before use.[1][5] |
| Neutral to Alkaline pH | N-terminal Cysteine Conjugate | Thiazine Rearrangement of the thiosuccinimide adduct.[11][12][13] | Perform conjugation at a more acidic pH (~6.5) or acetylate the N-terminal amine.[5][12][13] |
| Physiological Conditions | Thiosuccinimide Conjugate | Retro-Michael Reaction leading to thiol exchange.[7][12][15] | Induce hydrolysis of the succinimide ring post-conjugation to form a more stable succinamic acid thioether.[2][7] |
Experimental Protocols
General Protocol for Maleimide Labeling of Proteins
This is a general guideline; optimal conditions may vary.
-
Prepare Protein Solution: Dissolve the protein to be labeled in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[9][10][16][17] A typical protein concentration is 1-10 mg/mL.[9][10][17]
-
Reduce Disulfide Bonds (if necessary): If the protein contains disulfide bonds, add a reducing agent like TCEP. A 50-100x molar excess of TCEP is often used.[9][10][17] Incubate for about 20-30 minutes at room temperature.[9][10][16]
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in an anhydrous, water-miscible solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][16]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution while gently stirring. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[16][17] Keep the final concentration of the organic co-solvent low (typically <10% v/v) to avoid protein denaturation.[1]
-
Incubation: Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.[16]
-
Purification: Remove unreacted maleimide and byproducts by size-exclusion chromatography (e.g., gel filtration) or dialysis.[9][10][17]
Visualizations
Caption: Side reactions of maleimide at non-optimal pH.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 16. biotium.com [biotium.com]
- 17. Maleimide labeling of thiolated biomolecules [biosyn.com]
Technical Support Center: PFP Ester Side Reactions with Non-Amine Functional Groups
Welcome to the Technical Support Center for Pentafluorophenyl (PFP) Ester Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on troubleshooting and understanding potential side reactions of PFP esters with non-amine functional groups.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used in bioconjugation?
Pentafluorophenyl (PFP) esters are highly reactive reagents used for acylating nucleophiles, primarily to form stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues in proteins).[1] They are often preferred over other active esters, like N-hydroxysuccinimide (NHS) esters, due to their greater reactivity and higher stability against hydrolysis in aqueous solutions.[2][3][4][5]
Q2: What is the optimal pH for reacting PFP esters with primary amines?
The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 8.5.[1][6][7][8] In this range, a significant portion of the primary amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the PFP ester remains manageable.[1]
Q3: Can PFP esters react with functional groups other than amines?
Yes, PFP esters can react with other nucleophilic functional groups found in biomolecules. These include the thiol group of cysteine, the phenolic hydroxyl group of tyrosine, the imidazole ring of histidine, and to a lesser extent, the hydroxyl groups of serine and threonine.[1] These are generally considered side reactions, and their occurrence is highly dependent on the reaction conditions, especially pH.[1]
Q4: How does pH affect the reactivity of these non-amine functional groups?
The reactivity of these functional groups is dictated by their pKa. A functional group becomes significantly more nucleophilic when it is deprotonated.[1]
-
Cysteine (Thiol): The thiol side chain has a pKa of ~8.0-8.5. Above this pH, it deprotonates to the highly nucleophilic thiolate anion.[1]
-
Tyrosine (Phenolic Hydroxyl): The hydroxyl group has a pKa of ~10.0-10.5 and becomes reactive at a pH above 8.5-9.0.[1]
-
Histidine (Imidazole): The imidazole ring (pKa ~6.0-7.0) is nucleophilic in its neutral form, which is prevalent at the typical conjugation pH of 7.2-8.5.[1]
Q5: What about side reactions with carboxylate groups (aspartate, glutamate)?
Direct reaction of PFP esters with the carboxylate side chains of aspartate and glutamate is generally not a significant side reaction under typical bioconjugation conditions (pH 7.2-8.5). The carboxylate anion is a relatively weak nucleophile compared to deprotonated amines, thiols, and phenoxides. However, under anhydrous conditions and with the use of coupling agents, PFP esters can be formed from carboxylic acids.[9][10][11]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Cause:
-
Hydrolysis of PFP Ester: PFP esters are moisture-sensitive and can hydrolyze, rendering them inactive.[5][6][12] This is accelerated at higher pH.[6][13]
-
Incorrect pH: A pH that is too low will result in the protonation of primary amines, reducing their nucleophilicity. A pH that is too high increases the rate of hydrolysis.[6][7]
-
Suboptimal Reagent Concentration: The molar ratio of PFP ester to the amine-containing molecule is crucial for efficient coupling.
-
Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the PFP ester.[5][14]
Solutions:
-
Reagent Handling: Always use fresh, high-quality PFP ester. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. Prepare PFP ester solutions in anhydrous DMSO or DMF immediately before use and do not store them.[5][12][14]
-
pH Optimization: Ensure the reaction pH is within the optimal range of 7.2-8.5.[1][6][7][8]
-
Molar Ratio: Optimize the molar excess of PFP ester. For protein concentrations of 1-10 mg/mL, a 5- to 15-fold molar excess is a common starting point.[1]
-
Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers.[1]
Issue 2: Presence of Side Products - Unwanted Modification of Cysteine Residues
Possible Cause:
The thiol side chain of cysteine is a very strong nucleophile, especially at a pH above its pKa (~8.0), where the thiolate anion can be more reactive than a primary amine.[1]
Solutions:
-
Lower the pH: To increase selectivity for amines over thiols, perform the conjugation at a slightly lower pH, for example, 7.0-7.5.[1] At this pH, a larger fraction of amines remain nucleophilic, while more of the cysteine thiols will be in their less reactive protonated form.
-
Protecting Groups: If pH adjustment is insufficient, the most robust solution is to reversibly protect the cysteine thiol group before the PFP ester conjugation.
-
Kinetics: The reaction with thiols is often very fast. Reducing the reaction time may favor the intended amine reaction, though this is system-dependent.[1]
Issue 3: Presence of Side Products - Unwanted Modification of Tyrosine Residues
Possible Cause:
At pH values approaching or exceeding the pKa of the tyrosine side chain (~10.0), the phenolic hydroxyl group deprotonates to form a nucleophilic phenoxide ion, which can react with the PFP ester.[1] This is more likely to occur if the reaction pH is too high (e.g., > 8.5) or if a specific tyrosine residue is in a microenvironment that lowers its pKa.[1]
Solutions:
-
Strict pH Control: The most effective way to prevent tyrosine modification is to maintain the reaction pH at or below 8.5.[1]
-
Lower Molar Excess: Reducing the molar excess of the PFP ester can help minimize the modification of less reactive nucleophiles.
-
Reaction Time: Shorter reaction times can also help to limit side reactions.
Data Presentation
Table 1: Reactivity of Nucleophilic Amino Acid Side Chains with PFP Esters
| Functional Group | Amino Acid(s) | pKa of Side Chain | Form | Nucleophilicity | Optimal pH for Reaction with PFP Ester |
| ε-Amino | Lysine | ~10.5 | R-NH₂ (neutral) | Primary Target | 7.2 - 8.5 |
| Thiol | Cysteine | ~8.0 - 8.5 | R-S⁻ (thiolate) | Highly Nucleophilic | > 8.0 |
| Phenolic Hydroxyl | Tyrosine | ~10.0 - 10.5 | R-O⁻ (phenoxide) | Moderately Nucleophilic | > 8.5 - 9.0 |
| Imidazole | Histidine | ~6.0 - 7.0 | Imidazole (neutral) | Moderately Nucleophilic | > 6.0 - 7.0 |
| Aliphatic Hydroxyl | Serine, Threonine | > 13 | R-OH (neutral) | Weakly Nucleophilic | Generally not reactive under standard conditions |
| Carboxyl | Aspartate, Glutamate | ~3.9 - 4.1 | R-COO⁻ (carboxylate) | Weakly Nucleophilic | Generally not reactive under standard conditions |
Data compiled from various sources.[1]
Table 2: Comparative Hydrolytic Stability of Active Esters
| Active Ester | pH | Approximate Half-life (t½) | Reference |
| PFP Ester | 7.5 | Significantly more stable than NHS esters; reported to be ~6-fold more stable in one study. | [2][3] |
| NHS Ester | 7.0 | Hours | [3][15] |
| NHS Ester | 8.0 | Minutes | [3][15] |
| NHS Ester | 8.5 | ~10 minutes | [3] |
Note: The exact half-life of PFP esters can vary depending on the specific molecule and buffer conditions. The data for NHS esters is provided for a general trend comparison.
Experimental Protocols
Protocol 1: Standard Amine-Selective PFP Ester Conjugation
This protocol is designed to maximize the reaction with primary amines while minimizing common side reactions.
Materials:
-
Biomolecule (e.g., protein, peptide) in an amine-free buffer (e.g., 100 mM sodium phosphate, 0.15 M NaCl, pH 7.5-8.5).
-
PFP ester reagent.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette.
Procedure:
-
Prepare the Biomolecule Solution: Dissolve or exchange your biomolecule into the reaction buffer at a concentration of 1-10 mg/mL.[1]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[1][8]
-
Initiate the Conjugation Reaction: Slowly add the desired molar excess (e.g., 5- to 15-fold) of the PFP ester stock solution to the stirring biomolecule solution.[1] Ensure the final concentration of the organic co-solvent does not exceed 10% (v/v).[1]
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[1][8]
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes.[1]
-
Purify the Conjugate: Remove unreacted PFP ester and byproducts using a desalting column or dialysis.[1][14]
-
Analyze the Product: Confirm conjugation and assess purity using methods like SDS-PAGE, HPLC, or mass spectrometry.
Protocol 2: Analysis of PFP Ester Reaction Specificity by Mass Spectrometry
This protocol allows for the identification of both desired and undesired modification sites on a biomolecule.
Materials:
-
Conjugated biomolecule from Protocol 1.
-
Spin desalting column.
-
Mass spectrometer (e.g., LC-MS/MS system).
Procedure:
-
Set up Parallel Reactions: Prepare multiple small-scale reactions at different pH values (e.g., 7.0, 8.0, 9.0) as described in Protocol 1.[1]
-
Incubate and Quench: Incubate all reactions for the same duration and quench simultaneously.[1]
-
Sample Preparation: Remove excess reagents from each reaction mixture using a spin desalting column.[1]
-
Mass Spectrometry Analysis: Analyze the purified conjugate from each pH condition by mass spectrometry.
-
Intact Mass Analysis: Determine the overall mass of the conjugated biomolecule to assess the degree of labeling.
-
Peptide Mapping: Digest the conjugated protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residues that have been modified.[16][17][18][19]
-
Visualizations
Caption: Reaction pathways of PFP esters with a biomolecule.
Caption: Troubleshooting workflow for low PFP ester conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphonylated tyrosine and cysteine disulfide adducts both generated from immunoglobulin G and human serum albumin indicate exposure to the nerve agent VX in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 19. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Quenching Unreacted Mal-PEG6-PFP Ester
This guide provides detailed information, troubleshooting advice, and protocols for effectively quenching unreacted Mal-PEG6-PFP ester following bioconjugation reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to quench unreacted this compound ester after a conjugation reaction?
Quenching is a critical step to deactivate any excess, unreacted heterobifunctional linker. The this compound ester has two reactive groups: a maleimide that reacts with sulfhydryls (thiols) and a pentafluorophenyl (PFP) ester that reacts with primary amines.[1] If left unreacted, these groups can cause several issues:
-
Off-Target Reactions: Free maleimide or PFP ester groups on your conjugated molecule can react with other molecules in downstream applications, leading to unintended crosslinking, aggregation, or altered biological activity.[1][2]
-
Product Heterogeneity: Unquenched reactive groups can lead to a mixed population of molecules, complicating analysis and reducing the reliability of results.
-
Instability: For antibody-drug conjugates (ADCs), unreacted maleimides can lead to instability. The bond formed between a maleimide and a thiol can be reversible (retro-Michael reaction), and quenching helps to drive the reaction to completion and ensure a stable final product.[2]
Q2: Which functional group—maleimide or PFP ester—should I quench?
This depends entirely on your experimental workflow. This compound is a heterobifunctional crosslinker typically used in a two-step conjugation process. The group that needs quenching is the one that remains unreacted on your intermediate or final conjugate.
-
If you react the PFP ester first (with an amine): Your purified, amine-reacted molecule will have a pending maleimide group. After you react this with your thiol-containing molecule, any unreacted maleimide on the final conjugate should be quenched.[3]
-
If you react the maleimide first (with a thiol): Your purified, thiol-reacted molecule will have a pending PFP ester. After reacting this with your amine-containing molecule, any unreacted PFP ester on the final conjugate should be quenched.[1]
Q3: What are the most common reagents for quenching unreacted PFP esters?
Unreacted PFP esters are effectively quenched by adding small molecules that contain a primary amine.[4] These agents react rapidly with the PFP ester to form a stable amide bond. Common choices include:
Q4: What are the most common reagents for quenching unreacted maleimides?
Excess maleimide groups are quenched by adding a small molecule with a free sulfhydryl (thiol) group.[2] The quencher reacts with the remaining maleimide to form a stable thioether bond, effectively capping it.[2] Common quenching agents include:
Data Presentation: Quenching Agent Selection and Reaction Conditions
The selection of a quenching agent and the reaction conditions are critical for ensuring a complete reaction without compromising the integrity of your conjugate.
Table 1: Quenching Agents for Unreacted PFP Esters
| Quenching Agent | Typical Final Concentration | Optimal pH Range | Typical Reaction Time |
|---|---|---|---|
| Tris | 20-100 mM | 7.2 - 8.5[4][7] | 15-60 minutes[8][9] |
| Glycine | 20-100 mM | 7.2 - 8.5 | 15-60 minutes |
| Lysine | 20-100 mM | 7.2 - 8.5 | 15-60 minutes |
Table 2: Quenching Agents for Unreacted Maleimides
| Quenching Agent | Typical Final Concentration | Optimal pH Range | Typical Reaction Time |
|---|---|---|---|
| L-cysteine | 10-50 mM[2] | 6.5 - 7.5[2][10] | 15-30 minutes[1][3] |
| β-Mercaptoethanol (BME) | 10-50 mM[2] | 6.5 - 7.5 | 15-30 minutes |
| Dithiothreitol (DTT) | 10-50 mM[2] | 6.5 - 7.5 | 15-30 minutes |
Visualizations
The following diagrams illustrate the general workflow for a bioconjugation reaction using this compound ester and the chemical principles of the quenching process.
Caption: General workflow for a two-step conjugation and quenching process.
Caption: Chemical reactions for quenching unreacted functional groups.
Experimental Protocols
Protocol 1: Quenching Unreacted PFP Ester
This protocol is for situations where the maleimide group has reacted, and you need to cap the unreacted PFP ester on the conjugate.
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.0.[1]
-
Add Quenching Agent: Add the Tris-HCl stock solution to your reaction mixture to achieve a final concentration of 50-100 mM.
-
Incubate: Allow the quenching reaction to proceed for 30 minutes at room temperature with gentle mixing.[8][9]
-
Purify: Remove the quenched conjugate from excess quenching agent and reaction byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.[1][8]
Protocol 2: Quenching Unreacted Maleimide
This protocol is for instances where the PFP ester has reacted, and the unreacted maleimide group on the conjugate needs to be quenched.
-
Prepare Quenching Agent: Prepare a fresh solution of your chosen thiol-containing quencher (e.g., 100 mM L-cysteine) in a buffer with a pH between 6.5 and 7.5 (e.g., PBS).[1]
-
Add Quenching Agent: Add the quenching solution to the reaction mixture to achieve a final concentration that is in several-fold molar excess over the initial concentration of the maleimide (typically 10-50 mM final concentration is effective).[1][2]
-
Incubate: Allow the quenching reaction to proceed for 15 to 30 minutes at room temperature with gentle mixing.[1][3]
-
Purify: Purify the final conjugate from the quenched crosslinker and excess quenching agent using a suitable method like SEC or dialysis.[2]
Troubleshooting Guide
Problem: Low or no conjugation efficiency observed after the quenching step.
-
Possible Cause: The quenching agent was added prematurely, before the primary conjugation reaction was complete.[4]
-
Solution: Monitor the progress of your main conjugation reaction to ensure it has reached completion before introducing the quenching agent. If possible, perform a small-scale time-course experiment to determine the optimal reaction time for your specific molecules.
Problem: High background or non-specific binding in downstream applications.
-
Possible Cause: The quenching reaction was incomplete, leaving residual reactive maleimide or PFP ester groups on your conjugate.[6]
-
Solution: Ensure you are using a sufficient molar excess of the quenching agent. You can increase the concentration of the quenching agent or extend the incubation time. Verify that the pH of the reaction buffer is optimal for the specific quenching reaction you are performing.
Problem: The final conjugate precipitates after quenching.
-
Possible Cause: The quenching agent or the resulting capped adduct may have poor solubility in your reaction buffer. Alternatively, the properties of the final conjugate may lead to aggregation.
-
Solution: Consider performing a buffer exchange into a more suitable buffer after quenching. Test different quenching agents; for example, if using L-cysteine causes issues, N-acetylcysteine might be an alternative. Analyze the sample with and without the quenching step to determine if the precipitation is caused by the quencher or is an inherent property of the conjugate itself.
Problem: Difficulty removing the quenching agent and byproducts after the reaction.
-
Possible Cause: The molecular weight of the quenching agent is too similar to that of your desired product, making separation by size-based methods challenging.
-
Solution: Use a quenching agent with a significantly different molecular weight to facilitate removal by size-exclusion chromatography or dialysis.[4] For large protein conjugates, small molecule quenchers like Tris or L-cysteine are typically easy to remove. If purifying smaller molecules, consider alternative purification methods like reverse-phase HPLC.
Caption: Troubleshooting logic for issues arising after the quenching step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Impact of reducing agents on Mal-PEG6-PFP conjugation efficiency.
Welcome to the technical support center for Mal-PEG6-PFP conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during bioconjugation experiments involving maleimide chemistry, with a specific focus on the impact of reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a sulfhydryl group is between 6.5 and 7.5.[1][2][3][4][5] This pH range provides a good balance between the reactivity of the thiol group (favoring the nucleophilic thiolate anion) and the stability of the maleimide group.[2][3] Below pH 6.5, the reaction rate slows down.[2][3] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive, and can also lead to side reactions with primary amines, such as the side chain of lysine residues.[2][3][4][6]
Q2: Why is a reducing agent necessary for some maleimide conjugation reactions?
In many proteins, particularly antibodies, cysteine residues exist as disulfide bonds (-S-S-), which are crucial for their structural integrity.[2] Maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds.[2][7] Therefore, a reducing agent is required to cleave these disulfide bonds, exposing the thiol groups and making them available for conjugation.[2]
Q3: What are the key differences between DTT and TCEP as reducing agents for maleimide conjugation?
The primary difference between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) lies in their chemical structure and compatibility with maleimide chemistry.[2]
-
DTT contains thiol groups. These thiols will compete with the thiols on the target molecule for reaction with the maleimide, significantly reducing conjugation efficiency.[2][8][9] Consequently, excess DTT must be removed before initiating the conjugation reaction, typically through methods like dialysis or desalting columns.[2][7][8][9]
-
TCEP is a non-thiol-based reducing agent.[1][2] This makes it more compatible with maleimide conjugation reactions as it does not directly compete for the maleimide reagent in the same way as DTT.[2][8] However, recent studies have shown that TCEP is not completely inert and can react with maleimides, leading to reduced conjugation yields.[10][11][12][13] Therefore, for optimal results, removal of excess TCEP is recommended.[1][11]
Q4: Can I have a reducing agent present during my maleimide conjugation?
It depends on the reducing agent.
-
DTT and other thiol-containing reducing agents (e.g., β-mercaptoethanol): No. These must be completely removed before adding the maleimide reagent.[4][8][9]
-
TCEP: While it is often preferred because it lacks a thiol group, its presence can still lower conjugation efficiency.[8][10][11] One study showed that 0.1 mM TCEP reduced labeling efficiency by about threefold compared to having no reductant present.[8] For maximum efficiency, it is best to remove excess TCEP after reduction and before conjugation.[1][11]
Q5: My final conjugate is unstable. What could be the cause?
Instability of a maleimide-thiol conjugate can be due to a retro-Michael reaction, where the thioether bond is reversible.[2][14] This is more likely to occur in environments with a high concentration of other thiols (e.g., glutathione in vivo), which can lead to the transfer of the conjugated molecule.[2][14] To create a more stable linkage, you can perform a post-conjugation hydrolysis step by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0) for 2-4 hours.[2] This opens the thiosuccinimide ring, forming a stable structure that is resistant to thiol exchange.[2]
Troubleshooting Guide
This guide addresses specific issues that can lead to low conjugation efficiency or other unexpected results.
| Problem | Potential Cause | Recommended Action |
| Low or No Conjugate Formation | Inactive Maleimide Reagent | The maleimide group is susceptible to hydrolysis. Prepare a fresh stock solution of your this compound reagent in an anhydrous solvent like DMSO or DMF immediately before use.[2][6][8] |
| Oxidized Target Thiols | Free thiols on the protein have re-formed disulfide bonds. Ensure buffers are degassed to remove oxygen.[3][8] Consider adding 1-5 mM EDTA to the buffer to chelate metal ions that can catalyze oxidation.[3][8] Re-reduce the protein with TCEP or DTT (ensuring DTT is removed post-reduction).[8] | |
| Presence of Competing Reducing Agent | A thiol-containing reducing agent like DTT is present in the reaction.[8] Remove the excess reducing agent using a desalting column or dialysis before adding the maleimide reagent.[2][8] | |
| TCEP Interference | Excess TCEP is reacting with the maleimide. Remove TCEP after the reduction step using a desalting column, dialysis, or spin filtration.[1][11][15] | |
| Suboptimal pH | The reaction pH is outside the optimal 6.5-7.5 range.[2][3] Verify the pH of your reaction buffer. A pH below 6.5 slows the reaction, while a pH above 7.5 increases maleimide hydrolysis.[2][3] | |
| Formation of Unexpected Side Products | Reaction with Primary Amines | If the pH is above 7.5, the maleimide can react with primary amines (e.g., lysine residues).[2][6] Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity.[2] |
| Reaction with TCEP | TCEP can react with the maleimide to form a stable ylene adduct.[11] This emphasizes the importance of removing TCEP before adding the maleimide reagent.[11] | |
| Protein Precipitation | High Concentration of Organic Solvent | The final concentration of DMSO or DMF (used to dissolve the this compound) is too high. Keep the final concentration of the organic solvent below 10% to maintain protein solubility.[16] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Rationale | Citations |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and side reactions with amines. | [1][2][3][4][5] |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures (4°C) can be used for overnight reactions, while room temperature is suitable for shorter incubations (e.g., 2 hours). | [2][7] |
| Molar Excess of Maleimide | 10 - 20 fold (over protein) | A general starting point to drive the reaction to completion. May need optimization. | [2][3][7] |
| Molar Excess of TCEP | 10 - 100 fold (over protein) | Depends on the number of disulfide bonds to be reduced. | [1][2][7] |
Table 2: Impact of Reducing Agents on Maleimide Conjugation
| Reducing Agent | Compatibility with Maleimide | Impact on Conjugation Efficiency | Recommended Action | Citations |
| DTT / BME | No (Contains competing thiols) | Almost complete inhibition of labeling, even at low concentrations (e.g., 0.1 mM DTT). | Must be completely removed after reduction and before adding the maleimide reagent. | [2][4][8][9] |
| TCEP | Yes, with caution (Non-thiol based) | Can react with the maleimide group, reducing labeling efficiency (e.g., threefold reduction at 0.1 mM TCEP). | Removal is highly recommended for optimal results and to prevent side product formation. | [1][8][10][11][13] |
Experimental Protocols
Protocol 1: Protein Disulfide Bond Reduction
This protocol describes the reduction of disulfide bonds in a protein using TCEP.
Materials:
-
Protein solution (1-10 mg/mL)
-
Reaction Buffer: Degassed Phosphate-buffered saline (PBS) or HEPES buffer (10-100 mM), pH 7.0-7.5.[1]
-
TCEP solution
-
Inert gas (e.g., nitrogen or argon)
-
Desalting column or spin filtration device
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[1]
-
Reduction: Add a 10-100-fold molar excess of TCEP to the protein solution.[1][7]
-
Incubation: Flush the reaction vial with an inert gas, seal, and incubate for 20-60 minutes at room temperature.[1]
-
Removal of Excess TCEP (Recommended):
Protocol 2: Two-Step this compound Conjugation
This protocol outlines the conjugation of an amine-containing protein to a sulfhydryl-containing molecule using this compound.
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH), prepared with free thiols as per Protocol 1.
-
This compound Ester
-
Anhydrous DMSO or DMF
-
Amine-Reaction Buffer: PBS or HEPES, pH 7.2-7.5.[17] Avoid buffers with primary amines like Tris.[17][18]
-
Thiol-Reaction Buffer: PBS or HEPES, pH 6.5-7.5.
-
Desalting column
Procedure:
-
Step 1: Reaction with Amine (PFP Ester Reaction) a. Prepare the Protein-NH₂ in the Amine-Reaction Buffer. b. Immediately before use, dissolve the this compound Ester in anhydrous DMSO or DMF.[17][18] c. Add a 10- to 50-fold molar excess of the crosslinker solution to the Protein-NH₂ solution.[17] d. Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[17] e. Remove excess, unreacted this compound crosslinker using a desalting column equilibrated with the Thiol-Reaction Buffer.[17]
-
Step 2: Reaction with Thiol (Maleimide Reaction) a. To the desalted, maleimide-activated protein from Step 1e, immediately add the prepared Molecule-SH. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[6][7] c. To quench any unreacted maleimide groups, you can add a small molecule thiol such as cysteine or 2-mercaptoethanol.[2] d. Purify the final conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove unreacted molecules.[2]
Visualizations
Caption: Experimental workflow for protein reduction and subsequent maleimide conjugation.
Caption: Competing reactions in maleimide chemistry in the presence of TCEP and water.
Caption: Logical relationship showing DTT's direct competition vs. TCEP's compatibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. benchchem.com [benchchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. broadpharm.com [broadpharm.com]
Low yield in Mal-PEG6-PFP conjugation and how to improve it.
Welcome to the technical support center for Mal-PEG6-PFP conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this heterobifunctional crosslinker.
Troubleshooting Guide
This section addresses specific issues that may lead to low conjugation yield and other problems during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my conjugation yield unexpectedly low?
Answer:
Low conjugation yield is a common issue that can stem from several factors related to the stability and reactivity of the this compound linker and the substrate molecules. The primary culprits are often hydrolysis of the reactive groups and suboptimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Maleimide Group Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form an unreactive maleamic acid.[1][2] This inactivates the linker before it can react with a thiol group. | Always prepare aqueous solutions of the maleimide linker immediately before use.[2][3] For storage, dissolve the linker in a dry, biocompatible organic solvent like anhydrous DMSO or DMF and store at -20°C or -80°C with a desiccant.[1][3][4][5][6] |
| PFP Ester Hydrolysis | The pentafluorophenyl (PFP) ester is also prone to hydrolysis, particularly in aqueous solutions at higher pH, which converts it to a non-reactive carboxylic acid.[3][4] While more stable than NHS esters, PFP esters will still degrade over time in solution.[4][7][8] | Dissolve the this compound linker in anhydrous DMSO or DMF immediately before adding it to your aqueous reaction buffer.[3][4][6][9] Do not prepare and store stock solutions in aqueous buffers.[3][4][6][9] |
| Suboptimal pH | The pH of the reaction buffer is critical for both reaction steps. The maleimide-thiol reaction is most efficient between pH 6.5-7.5.[1][3][5][10][11] The PFP ester-amine reaction is optimal between pH 7-9.[3][9] A compromise is often made at pH 7.2-7.5 for a one-pot reaction.[3] | Carefully prepare and validate the pH of your reaction buffer. For a two-step conjugation, use a buffer at pH 7.2-7.5 for the PFP ester reaction and adjust to pH 6.5-7.5 for the maleimide reaction. Avoid dramatic pH shifts that could compromise your biomolecules. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, BME) will compete with your target molecules for reaction with the PFP ester and maleimide groups, respectively.[3][6][9][12] | Use non-amine, non-thiol buffers such as Phosphate Buffered Saline (PBS), HEPES, or borate buffer.[3][13][14] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation.[3][6][9] |
| Oxidized or Inaccessible Thiols | Cysteine residues on your protein may have formed disulfide bonds (intramolecular or intermolecular) or have been oxidized, rendering them unavailable for conjugation.[10][12] | Before introducing the maleimide-functionalized molecule, pre-reduce your protein with a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[10][12] TCEP does not need to be removed before conjugation. If using DTT or BME, they must be completely removed prior to adding the maleimide reagent.[12] |
| Insufficient Molar Excess of Linker | If the molar ratio of the this compound linker to your protein is too low, the reaction may not proceed to completion, resulting in a low degree of labeling. | A 10- to 50-fold molar excess of the linker over the amine-containing protein is a common starting point for the first step of a two-step conjugation.[3][10] This ratio may need to be optimized for your specific application. |
| Moisture Contamination of Solid Reagent | This compound is moisture-sensitive.[3][6][9] Exposure to atmospheric moisture can lead to hydrolysis of the solid reagent over time. | Store the solid linker at -20°C with a desiccant.[3][6][9] Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[3][6][9] |
Question 2: My final conjugate is not stable and appears to be losing its payload. What is happening?
Answer:
The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to the dissociation of your conjugate.
Potential Cause & Solution:
| Potential Cause | Explanation | Recommended Solution |
| Retro-Michael Reaction | The thiosuccinimide linkage formed from the maleimide-thiol reaction is potentially reversible.[5][10][12] This can lead to the transfer of the maleimide-linked payload to other thiol-containing molecules, such as albumin in a biological system.[12] | After conjugation and purification, the thiosuccinimide ring can be intentionally hydrolyzed to a more stable succinamic acid thioether.[2][15] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[2] Alternatively, consider using next-generation "self-hydrolyzing" maleimides that are designed to stabilize the linkage at physiological pH.[2][16] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH depends on whether you are performing a one-step or two-step conjugation.
-
For the maleimide-thiol reaction: The ideal pH range is 6.5-7.5.[1][3][5][10][11] Below pH 6.5, the reaction is slow, while above pH 7.5, the maleimide group is more susceptible to hydrolysis and can lose its selectivity by reacting with amines.[1][2][10][11]
-
For the PFP ester-amine reaction: The optimal pH range is 7.2-8.5.[13][14]
-
For a two-step protocol, it is common to perform the PFP ester reaction first at pH 7.2-7.5, followed by purification and then the maleimide reaction at pH 6.5-7.5.[3]
Q2: How should I prepare and store the this compound linker?
Due to its moisture sensitivity, this compound should be stored at -20°C in a container with a desiccant.[3][6][9] It is crucial to allow the vial to warm to room temperature before opening to prevent condensation.[3][6][9] Solutions of the linker should be prepared immediately before use in an anhydrous organic solvent such as DMSO or DMF.[3][4][6][9] Aqueous stock solutions should not be stored as both the maleimide and PFP ester groups will hydrolyze.[2][3][4][6][9]
Q3: Can I perform the conjugation in a single step?
Yes, a single-step (or one-pot) conjugation is possible, but it requires careful control of the reaction conditions. A pH of 7.2-7.5 is often used as a compromise for both reactive groups.[3] However, a two-step protocol is generally recommended to maximize yield and minimize side products.[3] The two-step approach involves reacting the PFP ester with the amine-containing molecule first, followed by removal of the excess linker, and then adding the thiol-containing molecule.[3]
Q4: How can I monitor the progress of my conjugation reaction?
The progress of the conjugation can be monitored by various analytical techniques, including:
-
SDS-PAGE: To observe the shift in molecular weight of a protein after conjugation.[3]
-
HPLC or LC-MS: To detect the formation of the new, larger conjugate and the disappearance of the starting materials.[13]
Q5: What are the best methods for purifying the final conjugate?
The choice of purification method depends on the properties of your conjugate and the unreacted components. Common techniques include:
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted linker and other small molecules from a larger protein conjugate.[17][18][]
-
Ion Exchange Chromatography (IEX): Can separate molecules based on charge, which is useful for separating conjugates with different degrees of PEGylation.[17][18][]
-
Dialysis or Tangential Flow Filtration (TFF): Useful for buffer exchange and removing small, unreacted molecules.[3][17][20]
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein
This protocol describes the most common method for using this compound, where the PFP ester is reacted first.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
This compound linker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Amine- and thiol-free buffer, e.g., 100 mM phosphate buffer with 150 mM NaCl, pH 7.2-7.5
-
Desalting column
Procedure:
Step 1: Reaction of PFP Ester with Amine-Containing Protein
-
Prepare the Protein-NH2 at a known concentration in the Conjugation Buffer.
-
Immediately before use, dissolve the this compound linker in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[3][4][6][9]
-
Add a 10- to 50-fold molar excess of the dissolved linker to the Protein-NH2 solution.[3] The final concentration of the organic solvent should ideally be less than 10%.[3]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
Step 2: Removal of Excess Linker
-
Remove the unreacted this compound linker using a desalting column equilibrated with the Conjugation Buffer.[3]
Step 3: Reaction of Maleimide with Thiol-Containing Molecule
-
Immediately add the desalted, maleimide-activated protein to your thiol-containing molecule (Molecule-SH). The pH should be within the 6.5-7.5 range.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
Step 4: Quenching and Purification
-
(Optional) To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or N-acetylcysteine in a slight molar excess.
-
Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove any remaining small molecules.[17][18][]
Visualizations
Caption: Workflow for a two-step this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Strategies for improving the stability of Mal-PEG6-PFP conjugates.
Welcome to the Technical Support Center for Mal-PEG6-PFP conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these conjugates and to troubleshoot common issues encountered during their synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for the PFP ester moiety in this compound?
A1: The primary degradation pathway for the pentafluorophenyl (PFP) ester in an aqueous environment is hydrolysis. This reaction cleaves the ester bond, yielding a carboxylic acid and pentafluorophenol, both of which are inactive for the intended conjugation with primary amines. The rate of hydrolysis is significantly accelerated at higher pH levels.[1]
Q2: How can I minimize the hydrolysis of the PFP ester during storage and handling?
A2: To minimize premature hydrolysis, this compound should be stored at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[1][2] Before use, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation. It is strongly recommended to prepare solutions of the PFP ester in an anhydrous solvent, such as DMSO or DMF, immediately before use.[1][2][3] Do not prepare and store stock solutions in aqueous buffers.[1][3]
Q3: What is the optimal pH for reacting the PFP ester with a primary amine?
A3: The optimal pH for the reaction of the PFP ester with a primary amine is typically between 7.2 and 9.0.[4] However, it is important to balance the reaction rate with the rate of hydrolysis, which also increases with pH.[1][5] A common starting point is a pH of 7.2-7.5, which offers a good compromise between reactivity and stability.[2]
Q4: What are the main stability concerns for the maleimide group in the conjugate?
A4: The maleimide group itself is relatively stable but can undergo hydrolysis at pH values above 7.5, leading to a loss of its specific reactivity towards sulfhydryl groups.[2] More significantly, the thioether bond formed after the maleimide reacts with a thiol (the thiosuccinimide adduct) can be reversible through a retro-Michael reaction.[6][7][8] This is a major concern for in vivo applications due to the presence of endogenous thiols like glutathione.[7]
Q5: How can the stability of the maleimide-thiol linkage be improved?
A5: A highly effective strategy to improve the long-term stability of the maleimide-thiol conjugate is to intentionally hydrolyze the thiosuccinimide ring after the initial conjugation.[7][8][9] This is typically achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0). This process, known as ring-opening, forms a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation to Amines | Hydrolysis of the PFP ester. | Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[1][3] Ensure the reaction buffer is free of primary amines (e.g., Tris).[2] |
| Suboptimal reaction pH. | Maintain the reaction pH between 7.2 and 8.5 for efficient amine coupling.[5] | |
| Low or No Conjugation to Thiols | Hydrolysis of the maleimide group. | Perform the maleimide-thiol conjugation at a pH between 6.5 and 7.5.[2][4] Avoid prolonged exposure to pH > 7.5.[2] |
| Oxidation of thiol groups in the target molecule. | Use degassed buffers for the reaction. Consider pre-treating your thiol-containing molecule with a reducing agent like TCEP, which does not need to be removed before adding the maleimide reagent.[7][10] | |
| Non-Specific Conjugation | Reaction of the maleimide group with amines. | Maintain the reaction pH at or below 7.5 to ensure high selectivity of the maleimide for thiol groups over amine groups.[7] At pH 7, the reaction with thiols is about 1,000 times faster than with amines.[7] |
| Loss of Conjugated Payload Over Time | Retro-Michael reaction of the maleimide-thiol adduct. | After the initial conjugation and purification, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a pH of 8.5-9.0 to form a more stable, ring-opened structure.[7][8] |
| Hydrolysis of the PFP ester linkage (if an ester bond was formed instead of an amide). | Ensure the reacting partner for the PFP ester is a primary amine to form a stable amide bond. Ester linkages are more prone to hydrolysis.[11][12] |
Quantitative Data Summary
Table 1: pH Influence on Functional Group Reactivity and Stability
| Functional Group | Optimal pH Range for Reaction | Stability Considerations |
| PFP Ester | 7.2 - 9.0 (for reaction with primary amines)[4] | Hydrolysis rate increases significantly with increasing pH.[1] PFP esters are more resistant to hydrolysis than NHS esters.[1][13][14] |
| Maleimide | 6.5 - 7.5 (for reaction with thiols)[2][4][15] | Hydrolyzes at pH > 7.5.[2] The reaction rate with thiols is ~1000x faster than with amines at pH 7.0.[7] |
| Thiosuccinimide Adduct | N/A | Susceptible to retro-Michael reaction (thiol exchange).[7] |
| Ring-Opened Thiosuccinimide | N/A | Significantly more stable and resistant to retro-Michael reaction.[6][9] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Amine-Containing Molecule and a Thiol-Containing Molecule
This protocol is ideal when you want to first react the PFP ester with an amine-containing molecule, followed by conjugation to a thiol-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
Thiol-containing molecule
-
Anhydrous DMSO or DMF[2]
-
Reaction Buffer A: Amine-free buffer, pH 7.2-7.5 (e.g., PBS)
-
Reaction Buffer B: Thiol-free, amine-free buffer, pH 6.5-7.5 (e.g., PBS)[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Step 1: Reaction with Amine-Containing Molecule a. Dissolve the amine-containing molecule in Reaction Buffer A. b. Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[16] c. Slowly add the desired molar excess of the this compound solution to the protein solution while gently stirring. A 5- to 20-fold molar excess is a common starting point.[11] d. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1] e. Remove the excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer B.
-
Step 2: Reaction with Thiol-Containing Molecule a. Immediately add the thiol-containing molecule to the purified, maleimide-activated molecule from Step 1e. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[11] c. To quench any unreacted maleimide groups, add a quenching buffer containing a primary amine (e.g., Tris) to a final concentration of approximately 50 mM and incubate for 30 minutes.[1]
-
Step 3: Purification a. Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted molecules and quenching reagents.
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol should be performed after the final conjugate has been purified.
Materials:
-
Purified this compound conjugate
-
High pH Buffer: e.g., 100 mM Sodium Borate, pH 8.5-9.0
Procedure:
-
Exchange the buffer of the purified conjugate to the High pH Buffer.
-
Incubate the conjugate solution at room temperature or 37°C.
-
Monitor the ring-opening hydrolysis over time using HPLC or LC-MS. The reaction progress can be followed by the disappearance of the peak corresponding to the closed-ring conjugate and the appearance of a new peak for the ring-opened, more stable product.
-
Once the conversion is complete, the conjugate can be exchanged back into a neutral storage buffer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 14. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 15. Maleimide Linkers | BroadPharm [broadpharm.com]
- 16. precisepeg.com [precisepeg.com]
Validation & Comparative
A Head-to-Head Comparison of Mal-PEG6-PFP and SMCC for Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the choice of a crosslinking agent is a critical determinant of the success of creating stable and functional protein conjugates for research, diagnostics, and therapeutic development. This guide provides an in-depth, objective comparison of two widely used heterobifunctional crosslinkers: Maleimide-PEG6-Pentafluorophenyl (Mal-PEG6-PFP) ester and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We will explore their mechanisms of action, compare their performance based on available data, and provide detailed experimental protocols to guide researchers in selecting the most appropriate crosslinker for their specific needs.
Executive Summary
This compound and SMCC are both heterobifunctional crosslinkers that facilitate the covalent linkage of two biomolecules, typically proteins, through amine and thiol reactive groups. Both possess a maleimide group that specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues. The primary distinction lies in their amine-reactive moiety and the nature of their spacer arm. SMCC utilizes a highly reactive N-hydroxysuccinimide (NHS) ester to target primary amines (like those on lysine residues) and has a hydrophobic cyclohexane-based spacer. In contrast, this compound employs a pentafluorophenyl (PFP) ester for amine reactivity and incorporates a hydrophilic six-unit polyethylene glycol (PEG) spacer.
The presence of the PEG spacer in this compound offers significant advantages, including increased hydrophilicity of the final conjugate, which can mitigate aggregation issues often encountered with hydrophobic molecules.[1][2][3] Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and improve their pharmacokinetic profiles by extending their in vivo half-life.[4][5][6][7] While SMCC is a well-established and effective crosslinker, its hydrophobic nature can be a limitation in certain applications, particularly in the development of therapeutic antibody-drug conjugates (ADCs) where aggregation and immunogenicity are critical concerns.[1][2]
Performance Comparison: this compound vs. SMCC
The selection of a crosslinker can significantly impact the physicochemical properties and in vivo performance of the resulting protein conjugate. The following tables summarize key performance parameters based on available experimental data and established principles for these two classes of crosslinkers.
| Feature | This compound (PEGylated) | SMCC (non-PEGylated) | Rationale |
| Solubility of Conjugate | High | Low to Moderate | The hydrophilic PEG chain in this compound increases the overall water solubility of the conjugate, which is particularly beneficial when working with hydrophobic proteins or payloads.[1][3] SMCC's cyclohexane spacer is hydrophobic and can contribute to the aggregation of the final conjugate, especially at higher drug-to-antibody ratios (DARs).[2][8] |
| Tendency for Aggregation | Low | High | The "shielding" effect of the hydrated PEG chain helps to prevent intermolecular interactions that can lead to aggregation.[9] The hydrophobic nature of SMCC can promote protein aggregation.[1][2] |
| In Vivo Half-Life | Extended | Shorter | PEGylation increases the hydrodynamic radius of the conjugate, reducing renal clearance and leading to a longer circulation time.[4] Studies have shown that PEGylated conjugates can have a significantly longer half-life compared to their non-PEGylated counterparts.[5] For example, a study on affibody-drug conjugates showed that 4kDa and 10kDa PEG linkers resulted in 2.5-fold and 11.2-fold longer half-lives, respectively, compared to an SMCC-linked conjugate.[5] |
| Immunogenicity | Reduced | Potentially Higher | The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.[7] While not eliminating the risk of anti-PEG antibodies, it is a common strategy to lower the immunogenicity of therapeutic proteins.[4] |
| Linkage Stability | Moderate to High | Moderate | The thioether bond formed by the maleimide-thiol reaction is susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of thiols like glutathione in plasma.[1] While the cyclohexane ring in SMCC is thought to provide some stability to the maleimide group, in vivo deconjugation is a known issue.[1] An ADC using an SMCC linker showed a 29% decrease in its drug-to-antibody ratio after 7 days in mice.[1] |
| Reaction Control | High | Moderate | The PFP ester of this compound is generally considered to be less susceptible to hydrolysis than the NHS ester of SMCC, offering a wider window for the conjugation reaction. |
Mechanism of Action and Experimental Workflows
Both this compound and SMCC are employed in a two-step conjugation process to ensure specificity and minimize the formation of unwanted homodimers.
This compound Crosslinking Workflow
SMCC Crosslinking Workflow
Experimental Protocols
The following are generalized protocols for a two-step protein-protein conjugation using this compound and SMCC. Note that these are starting points, and optimal conditions (e.g., molar ratios, reaction times, temperature) must be determined empirically for each specific system.
Protocol 1: Protein Crosslinking with this compound
Materials:
-
Protein with primary amines (Protein-NH2)
-
Protein with free sulfhydryl groups (Protein-SH)
-
This compound crosslinker
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Thiol-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Prepare Protein-NH2 in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Protein-SH in the thiol-free reaction buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
-
Step 1: Reaction with Primary Amines (Amine-Reactive Step):
-
Removal of Excess Crosslinker:
-
Remove excess, unreacted this compound using a desalting column equilibrated with the thiol-free reaction buffer.
-
-
Step 2: Reaction with Sulfhydryl Groups (Thiol-Reactive Step):
-
Add the maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio of the two proteins should be optimized based on the desired final conjugate.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule containing a free sulfhydryl group (e.g., cysteine) to consume any unreacted maleimide groups.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted proteins and byproducts.
-
Protocol 2: Protein Crosslinking with SMCC
Materials:
-
Protein with primary amines (Protein-NH2)
-
Protein with free sulfhydryl groups (Protein-SH)
-
SMCC crosslinker
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5)
-
Thiol-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Prepare Protein-NH2 in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Protein-SH in the thiol-free reaction buffer. If necessary, reduce disulfide bonds and remove the reducing agent.
-
Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
-
Step 1: Reaction with Primary Amines (Amine-Reactive Step):
-
Removal of Excess Crosslinker:
-
Remove excess, unreacted SMCC using a desalting column equilibrated with the thiol-free reaction buffer.
-
-
Step 2: Reaction with Sulfhydryl Groups (Thiol-Reactive Step):
-
Add the maleimide-activated Protein-NH2 to the Protein-SH solution at an optimized molar ratio.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a buffer containing an excess of a free thiol (e.g., cysteine or β-mercaptoethanol).
-
Purify the final conjugate using size-exclusion chromatography or dialysis.
-
Conclusion: Making an Informed Choice
The selection between this compound and SMCC should be guided by the specific requirements of the application and the properties of the biomolecules being conjugated.
Choose this compound when:
-
The hydrophilicity of the final conjugate is critical to prevent aggregation and improve solubility, especially when working with hydrophobic proteins or payloads.
-
Reducing the immunogenicity of the protein conjugate is a primary goal for in vivo applications.
-
A longer, more flexible spacer arm is desired to bridge distant reactive sites or to improve the pharmacokinetic profile of a therapeutic.
-
Greater control over the conjugation reaction is needed, as the PFP ester offers a wider reaction window compared to the more hydrolytically labile NHS ester.
Choose SMCC when:
-
A well-established and widely documented crosslinking procedure is preferred for routine applications.
-
The potential for increased hydrophobicity and aggregation is not a significant concern for the specific protein and application.
-
A more rigid and shorter spacer arm is acceptable or desired for structural studies.
-
Cost is a primary consideration, as SMCC is generally a more economical option.
For many in vitro applications, SMCC remains a robust and effective choice. However, for the development of therapeutic proteins and other in vivo applications where biocompatibility, solubility, and a favorable pharmacokinetic profile are paramount, the advantages offered by the PEG spacer in this compound often outweigh the convenience and lower cost of SMCC.[7] Researchers should carefully consider the properties of their proteins and the end-goal of their conjugation to make an informed decision that will lead to the most successful outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Mal-PEG6-PFP vs. NHS-Ester Based Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that dictates the efficiency, stability, and ultimate success of bioconjugation strategies. This guide provides an in-depth, data-driven comparison of Mal-PEG6-PFP linkers and traditional N-hydroxysuccinimide (NHS)-ester based linkers, offering insights into their respective performances and best-use cases.
At the heart of this comparison lies the reactivity of the amine-reactive functional groups: the pentafluorophenyl (PFP) ester of the this compound linker and the NHS-ester. While both are designed to react with primary amines on biomolecules to form stable amide bonds, their chemical properties present distinct advantages and disadvantages that can significantly impact experimental outcomes.[1][2][3] this compound is a heterobifunctional linker, featuring a maleimide group for thiol-specific conjugation and a PFP ester for amine-specific reactions.[4][5] NHS-ester based linkers can be either homobifunctional or heterobifunctional, but this guide will focus on the amine-reactive NHS-ester functionality for a direct comparison with the PFP ester.[6][7]
Quantitative Performance Comparison
The primary differentiator between PFP and NHS esters is their stability in aqueous solutions, which directly influences their reaction efficiency.[2][8] PFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, a crucial factor in the aqueous environments typical of bioconjugation reactions.[2][9][10] This enhanced stability can lead to higher yields, improved reproducibility, and more efficient use of reagents, which is particularly important when working with precious biomolecules.[2]
| Parameter | This compound Linker (PFP Ester) | NHS-Ester Based Linker | Key Advantage of PFP Ester |
| Target Functional Group | Primary and secondary amines (-NH₂)[4][11] | Primary amines (-NH₂)[1][12] | Broader reactivity with primary and secondary amines. |
| Reaction Mechanism | Nucleophilic acyl substitution to form a stable amide bond.[4] | Nucleophilic acyl substitution to form a stable amide bond.[1][3] | Both form highly stable amide bonds. |
| Optimal Reaction pH | 7.2 - 9.0[4][13] | 7.2 - 8.5[1][12] | Offers a slightly broader and higher optimal pH range, providing greater flexibility.[2] |
| Hydrolytic Stability | Significantly more stable in aqueous solutions.[2][8][10] One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart.[2][10] | Prone to rapid hydrolysis, especially as pH increases.[2][12] | Higher resistance to hydrolysis allows for longer reaction times, better reproducibility, and potentially higher yields.[2] |
| Half-life in Aqueous Buffer | Significantly longer than NHS esters.[8] | Can range from hours at pH 7 to minutes at pH 8.[2][12] | The extended half-life means more of the linker is available to react with the target amine. |
| Reaction Efficiency | Generally higher due to reduced competition from hydrolysis.[2][8] | Can be high, but is often compromised by hydrolysis, necessitating careful control of reaction conditions and often a larger excess of the reagent.[2][14] | More efficient use of the crosslinking reagent.[2] |
| Byproduct | Pentafluorophenol (PFP-OH)[8] | N-hydroxysuccinimide (NHS)[1][3] | The PFP-OH byproduct is reported to be less nucleophilic than NHS, reducing the potential for side reactions.[8] |
Reaction Mechanisms and Experimental Workflows
The reaction mechanism for both PFP and NHS esters with a primary amine is a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of a leaving group (pentafluorophenol for PFP esters and N-hydroxysuccinimide for NHS esters).[1][3][4]
Reaction Mechanism of PFP/NHS Ester with a Primary Amine
Caption: General reaction mechanism for PFP and NHS esters.
The heterobifunctional nature of this compound allows for a sequential conjugation strategy, which is particularly advantageous in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[4][7]
Sequential Conjugation Workflow using this compound
Caption: Two-step conjugation using a heterobifunctional linker.
Experimental Protocols
General Protocol for Amine Conjugation using this compound Ester
This protocol outlines the first step of a two-step conjugation, reacting the PFP ester with an amine-containing protein.
-
Preparation of Amine-Containing Protein:
-
Preparation of Crosslinker Stock Solution:
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis.[15] The resulting maleimide-activated protein is now ready for the subsequent reaction with a thiol-containing molecule.
-
General Protocol for Amine Conjugation using an NHS-Ester Based Linker
-
Preparation of Amine-Containing Protein:
-
Preparation of Linker Solution:
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted linker and byproducts by dialysis or gel filtration.[7]
-
Conclusion
The choice between a this compound linker and an NHS-ester based linker is contingent upon the specific requirements of the bioconjugation application. NHS esters are a well-established and effective choice for amine-reactive conjugation.[1][3] However, their significant drawback is their rapid hydrolysis in aqueous solutions, which can lead to lower yields and reduced consistency.[2]
PFP esters, as found on the this compound linker, offer a clear advantage in terms of hydrolytic stability.[2][8][10] This enhanced stability translates to a wider experimental window, potentially higher conjugation yields, and more reproducible results. For complex, multi-step conjugations, such as the development of ADCs, the superior stability and efficiency of PFP esters make them a highly attractive alternative to traditional NHS esters.[4][18] The heterobifunctional nature of the this compound linker further expands its utility, enabling the site-specific and controlled linkage of two different biomolecules.[4][5] Ultimately, for researchers seeking to optimize their bioconjugation strategies for improved efficiency and reproducibility, the this compound linker presents a compelling and robust solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Confirming Successful Mal-PEG6-PFP Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules using heterobifunctional linkers like Maleimide-PEG6-Pentafluorophenyl (Mal-PEG6-PFP) ester is a critical step in creating advanced biotherapeutics, antibody-drug conjugates (ADCs), and PROTACs. This linker facilitates the covalent attachment of a thiol-containing molecule to an amine-containing molecule. Confirmation of this two-step conjugation is paramount for ensuring product quality, purity, and efficacy.
This guide provides an objective comparison of key analytical techniques to verify successful conjugation. We will delve into the principles of each method, present detailed experimental protocols, and offer comparative data to aid in selecting the most appropriate characterization strategy for your research needs.
The this compound Conjugation Pathway
The this compound linker contains two reactive moieties: a maleimide group and a pentafluorophenyl (PFP) ester. The maleimide group reacts specifically with a free sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide, via a Michael addition reaction to form a stable thioether bond.[1][2] This reaction is most efficient at a pH range of 6.5-7.5.[2][3] The PFP ester is an amine-reactive group that forms a stable amide bond with primary amines, such as those on lysine residues. PFP esters are favored for their high reactivity and greater resistance to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[3][4]
Comparison of Key Analytical Methods
A multi-faceted analytical approach is often necessary to fully characterize the conjugation reaction, confirming the identity and purity of the final product.[5] The choice of technique depends on the specific molecules being conjugated, the information required, and available instrumentation.[6]
| Analytical Technique | Information Provided | Resolution | Sensitivity | Key Advantages | Potential Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, degree of PEGylation, impurity identification.[5][6] | High | High (pg-fg range) | Provides definitive evidence of conjugation with high accuracy and is indispensable for characterizing heterogeneity.[6][7][8][9] | Polydispersity of PEG can complicate spectra; requires specialized instrumentation.[6] |
| HPLC / UPLC | Purity assessment, separation of conjugated product from starting materials, quantification.[5] | High | Moderate (ng range) | Robust, quantitative, easily automated, and can be coupled with MS for enhanced characterization.[5][10] | PEG chain hydrophobicity can lead to broad peaks and poor recovery in RP-HPLC; SEC may not resolve species with small mass differences.[6] |
| ¹H NMR Spectroscopy | Structural confirmation of covalent bond formation (e.g., disappearance of maleimide protons). | High | Low | Provides detailed structural information, confirming the specific site of reaction. | Requires high sample concentrations; spectra can be complex for large biomolecules.[6] |
| UV-Vis Spectroscopy | Real-time reaction monitoring (PFP-OH release), determination of Degree of Labeling (DOL).[4][11] | Low | Moderate | Simple, allows for real-time kinetic analysis, and is non-destructive.[11] | Lower sensitivity and potential for spectral overlap from other components absorbing in the UV range.[11] |
| FTIR Spectroscopy | Confirmation of functional group changes (e.g., formation of amide bonds).[5] | Moderate | Moderate | Can provide evidence of bond formation through characteristic vibrational frequencies. | Complex spectra for large molecules; may not be sensitive enough to detect subtle changes. |
Experimental Protocols & Workflows
Mass Spectrometry (MS)
Mass spectrometry directly confirms successful conjugation by measuring the mass increase corresponding to the addition of the linker and the second molecule.[6] Both top-down analysis of the intact conjugate and bottom-up analysis of digested peptides are valuable.[7]
Experimental Protocol (LC-ESI-MS):
-
Sample Preparation: Desalt the conjugation reaction mixture using a centrifugal filter unit (e.g., 10KDa MWCO) to remove salts and low-molecular-weight impurities.[8]
-
LC Separation: Inject the sample onto a suitable reversed-phase column (e.g., C18 for proteins). Elute the conjugate using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[6][12]
-
MS Analysis: Couple the LC system to an Electrospray Ionization (ESI) mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[12][13] Acquire data in a mass range appropriate for the expected conjugate mass.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the accurate mass of the intact conjugate.[8] Compare the experimental mass with the theoretical mass. A successful conjugation will show a mass peak corresponding to the sum of the two molecules plus the PEG linker.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the conjugate and separating it from unreacted starting materials.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their size. The conjugated product will have a larger hydrodynamic radius and thus elute earlier than the individual starting molecules.[6][14]
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The conjugation will alter the hydrophobicity of the molecule, leading to a shift in retention time compared to the starting materials.[14][15]
Experimental Protocol (SEC-HPLC):
-
System: An HPLC system equipped with a UV detector and a size-exclusion column suitable for the molecular weight range of the molecules.
-
Mobile Phase: A buffered aqueous solution, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm filter.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins). The appearance of a new, earlier-eluting peak and the reduction or disappearance of peaks corresponding to the starting materials indicate a successful conjugation.
¹H NMR Spectroscopy
¹H NMR is a powerful tool for confirming the covalent bond formation at the maleimide group. The two protons on the double bond of the maleimide ring have a characteristic chemical shift around 6.7-6.9 ppm.[16] Upon successful reaction with a thiol, this peak disappears, and new peaks corresponding to the protons of the newly formed thioether ring appear at different chemical shifts.[17][18]
Experimental Protocol:
-
Sample Preparation: Lyophilize the purified conjugate and dissolve it in a suitable deuterated solvent (e.g., D₂O).[18]
-
Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Data Analysis: Compare the spectrum of the conjugate to the spectrum of the starting this compound linker. The absence of the characteristic maleimide proton signal at ~6.8 ppm is strong evidence of a successful thiol-maleimide reaction.[16]
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor the kinetics of the PFP ester reaction in real-time. The reaction of the PFP ester with an amine releases a pentafluorophenol (PFP-OH) leaving group, which has a distinct UV absorbance maximum around 260 nm.[11]
Experimental Protocol (Kinetic Monitoring):
-
Determine Molar Extinction Coefficient: First, determine the molar extinction coefficient of the PFP-OH leaving group in the reaction buffer by measuring the absorbance of a series of standard solutions.[11]
-
Initiate Reaction: Mix the PFP-ester-containing molecule and the amine-containing molecule in a UV-transparent cuvette.
-
Monitor Absorbance: Immediately begin recording the absorbance at the λmax of PFP-OH over time using a spectrophotometer in kinetic mode.[11][19]
-
Data Analysis: The increase in absorbance over time is directly proportional to the formation of the amide bond. The initial reaction rate can be determined from the slope of the absorbance vs. time plot.[11] This method confirms that the PFP ester is reacting successfully.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sciex.com [sciex.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. frontiersin.org [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectroscopyonline.com [spectroscopyonline.com]
The Stability Showdown: A Comparative Guide to Mal-PEG6-PFP-Linked ADCs
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. Premature release of the cytotoxic payload can lead to off-target toxicity, while a linker that is too stable may hinder drug efficacy. This guide provides an in-depth comparison of the in-vitro and in-vivo stability of ADCs linked with Maleimide-PEG6-PFP, benchmarked against other common linker technologies. All data is presented in a standardized format to facilitate objective comparison, and detailed experimental protocols are provided.
The linker is a pivotal component of an ADC, bridging the antibody and the potent payload. Its chemical properties dictate the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release within the target cancer cell. The Mal-PEG6-PFP linker combines a thiol-reactive maleimide group for conjugation to cysteine residues on the antibody, a six-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity, and a pentafluorophenyl (PFP) ester for the attachment of the payload.
In-Vitro Stability: A Tale of Two Linkers in a Dish
The in-vitro stability of an ADC is typically assessed by incubating the conjugate in plasma from various species (e.g., human, mouse) and monitoring the drug-to-antibody ratio (DAR) and the release of free payload over time.
A key factor influencing the stability of maleimide-based linkers is the retro-Michael reaction, which can lead to the deconjugation of the linker-payload from the antibody. The inclusion of a PEG spacer, as in the Mal-PEG6 linker, is known to enhance the stability of the maleimide-thiol bond.
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma | Reference |
| ADC-PEG4 | 24 | 22% | [1] |
| ADC-PEG8 | 24 | 12% | [1] |
| ADC with N-alkyl maleimide | 168 (7 days) | ~35% | [2] |
| ADC with N-phenyl maleimide | 168 (7 days) | <10% | [2] |
Note: The data presented is a compilation from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
The data suggests that longer PEG chains can offer a shielding effect, reducing payload loss. Furthermore, modifications to the maleimide group itself, such as using N-phenyl maleimide instead of N-alkyl maleimide, can significantly improve stability.
In-Vivo Stability: Performance in a Living System
In-vivo stability is the ultimate test for an ADC, determining its half-life, clearance rate, and overall therapeutic window. It is evaluated by administering the ADC to animal models and analyzing plasma samples over time.
One study comparing a PEGylated maleimide crosslinker to the non-PEGylated SMCC linker in an ADC (Kadcyla) context showed a 29% decrease in the drug-to-antibody ratio after 7 days in mice for the SMCC-linked ADC. PEGylation is a known strategy to improve the stability and pharmacokinetic profiles of biotherapeutics.
| Linker Type | Animal Model | Time Point | Change in DAR | Reference |
| SMCC (non-PEGylated maleimide) | Mice | 7 days | 29% decrease | [3] |
| Site A-PEG6-C2-MMAD | Mice | - | Strongly reduced efficacy compared to a more stable conjugate | [4] |
The stability of the linker and the conjugation site both play crucial roles in the in-vivo performance of an ADC. A study on a non-cleavable Amino-PEG6-based linker highlighted that a conjugate with a known sensitivity to ring clipping (Site A-PEG6-C2-MMAD) showed significantly reduced in-vivo efficacy compared to a more stable counterpart.[4]
Experimental Protocols
A generalized protocol for assessing the in-vitro plasma stability of ADCs is as follows:
Objective: To determine the rate of payload deconjugation from an ADC in plasma.
Materials:
-
Test ADC
-
Frozen plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoaffinity capture
-
LC-MS system
Procedure:
-
Incubation: The ADC is incubated in plasma at a concentration of approximately 100 µg/mL at 37°C. A control sample in PBS is run in parallel.[5]
-
Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 24, 48, 72, 96, 144 hours) and immediately frozen to halt any reactions.[1]
-
Immunoaffinity Capture: The ADC is isolated from the plasma matrix using Protein A/G magnetic beads.[5]
-
Sample Analysis (LC-MS): The captured ADC is eluted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates payload loss.[5][6]
Visualizing ADC Stability Assessment
The following diagrams illustrate the workflow for assessing ADC stability and the logical comparison of different linker types.
Conclusion
The stability of an ADC is a multi-faceted characteristic influenced by the linker chemistry, the conjugation site, and the biological environment. Maleimide-based linkers, while widely used, have a known liability in the form of the retro-Michael reaction. The incorporation of a PEG spacer, as in the this compound linker, offers a clear advantage in enhancing both in-vitro and in-vivo stability compared to non-PEGylated maleimide linkers. This is attributed to the hydrophilic nature of the PEG chain, which can shield the maleimide-thiol bond and improve the overall pharmacokinetic properties of the ADC.
When compared to cleavable linkers like vc-PABC, this compound offers a non-cleavable payload release mechanism that relies on the degradation of the antibody within the target cell. The choice between a cleavable and non-cleavable linker strategy depends on the specific therapeutic application, the nature of the target antigen, and the desired bystander effect.
For researchers and drug developers, a thorough evaluation of ADC stability using robust analytical methods is paramount. The data and protocols presented in this guide provide a framework for making informed decisions in the design and optimization of next-generation antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how polyethylene glycol (PEG) linker length impacts the efficacy of Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data, this document delves into the critical role of the linker in facilitating the degradation of target proteins.
PROTACs have emerged as a revolutionary therapeutic modality, harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two key domains—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3][4] The linker is not merely a spacer but a critical determinant of the PROTAC's overall efficacy, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which precedes ubiquitination and subsequent degradation.[5][6]
Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[2][7] The length of the PEG linker is a paramount design element, as it dictates the proximity and orientation of the POI and the E3 ligase within the ternary complex.[8] An optimal linker length is essential for productive ubiquitination. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[6] Conversely, an excessively long linker might result in an unstable or non-productive complex, leading to inefficient ubiquitination.[6][8] Therefore, the optimization of linker length is a critical step in the rational design of potent PROTACs.
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), which represents the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[9][10] The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[5][6] The following tables summarize experimental data illustrating the impact of PEG linker length on the degradation of various target proteins.
Disclaimer: The following data is compiled from multiple sources, and experimental conditions may vary. A direct comparison between different target proteins may not be entirely congruous.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [2][5][6][11][12]
| PROTAC Components | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| Target: ERα | 9 | >200 | Not Reported |
| E3 Ligase: VHL | 12 | 140 | Not Reported |
| Warhead: Estradiol derivative | 16 | 26 | ~90 |
| E3 Ligand: HIF-1α peptide derivative | 19 | >200 | Not Reported |
| 21 | >200 | Not Reported |
Data synthesized from studies by Cyrus et al. as cited in multiple sources. The 16-atom linker demonstrated the highest potency.
Table 2: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation [2][9][10]
| PROTAC Components | PEG Units | DC50 (nM) | Dmax (%) |
| Target: BRD4 | 2 | >1000 | <20 |
| E3 Ligase: Cereblon (CRBN) | 3 | 150 | ~80 |
| Warhead: JQ1 derivative | 4 | 50 | >90 |
| E3 Ligand: Thalidomide derivative | 5 | <10 | >95 |
| 6 | 30 | ~90 | |
| 8 | 100 | ~85 |
Illustrative data compiled from various sources in the literature, highlighting a non-linear relationship where a PEG5 linker appears optimal.
Table 3: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [6][13][14]
| PROTAC Components | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Target: TBK1 | <12 | No Degradation | No Degradation |
| E3 Ligase: VHL | 12 | Submicromolar | >90 |
| Warhead: TBK1 inhibitor | 21 | 3 | 96 |
| E3 Ligand: VHL ligand | 29 | 292 | 76 |
Data from a study by Arvinas, indicating a minimum linker length is required for activity, with the 21-atom linker being the most potent.
Mandatory Visualizations
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.
Western Blot for Protein Degradation[3][15]
This protocol is used to quantify the degradation of a target protein in response to PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, HeLa for BRD4) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Prepare a dilution series of the PROTACs with varying PEG linker lengths in the cell culture medium.
-
Treat the cells with the different concentrations of PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading in the subsequent steps.
c. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
e. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)[8][16][17]
This protocol describes a live-cell assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.
a. Cell Line Engineering:
-
Create a stable cell line expressing the target protein as a fusion with NanoLuc® luciferase (the energy donor).
-
Co-express the E3 ligase (e.g., VHL or CRBN) as a fusion with HaloTag® (the energy acceptor).
b. Assay Setup:
-
Plate the engineered cells in a white, 96-well assay plate and allow them to adhere.
-
Treat the cells with the HaloTag® NanoBRET® 618 Ligand, which will fluorescently label the E3 ligase fusion protein.
-
Add the PROTACs at various concentrations to the wells.
c. Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate to the wells.
-
Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (NanoBRET® 618).
-
The measurements can be taken at a single endpoint or kinetically over time.
d. Data Analysis:
-
Calculate the NanoBRET® ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET® ratio indicates the formation of the ternary complex, as the donor and acceptor are brought into close proximity by the PROTAC.
-
Plot the NanoBRET® ratio against the PROTAC concentration. A characteristic bell-shaped curve (the "hook effect") is often observed, where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes.
Cell Viability Assay (MTS/MTT)[5]
This assay determines the effect of the PROTAC on cell proliferation and health.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the PROTACs for a specified period (e.g., 48-72 hours).
b. Reagent Addition and Incubation:
-
Add MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by viable cells.
c. Absorbance Measurement:
-
Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
d. Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The length of the PEG linker is a critical parameter in the design of efficacious PROTACs.[13] The presented data and methodologies underscore the necessity for systematic linker optimization for each specific target protein and E3 ligase combination.[5] While general trends can be observed, the optimal linker length is not universal and must be empirically determined.[2] By employing a systematic approach to linker modification and utilizing robust in vitro assays, researchers can rationally design and develop potent and selective PROTACs for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Validating Site-Specific Conjugation of Mal-PEG6-PFP: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise and stable conjugation of molecules is critical for the efficacy and safety of targeted therapeutics and other bioconjugates. Mal-PEG6-PFP (Maleimide-PEG6-Pentafluorophenyl ester) is a popular heterobifunctional crosslinker designed for site-specific conjugation, leveraging the reaction of its maleimide group with thiols and its PFP ester with primary amines.[1][2][3] This guide provides a comprehensive comparison of analytical techniques to validate the site-specific conjugation of this compound and objectively compares its performance with alternative conjugation chemistries, supported by experimental data and detailed protocols.
Characterization of this compound Conjugates: A Multi-faceted Approach
The successful conjugation of this compound to a target protein, such as an antibody for an antibody-drug conjugate (ADC), requires rigorous analytical validation to confirm site-specificity, determine the drug-to-antibody ratio (DAR), and assess the stability of the resulting conjugate.[4] A combination of chromatographic and mass spectrometric techniques is essential for a comprehensive characterization.[5][6]
Key Analytical Techniques for Validation:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR and assessing the heterogeneity of the conjugate.[7][8][9] Proteins are separated based on their surface hydrophobicity. The addition of a hydrophobic payload via the this compound linker increases the hydrophobicity of the protein, allowing for the separation of species with different numbers of conjugated molecules.[10]
-
Mass Spectrometry (MS): MS is indispensable for confirming the precise mass of the conjugate and identifying the exact site of conjugation.[11][12]
-
Top-Down MS: This technique analyzes the intact protein conjugate, providing information on the overall degree of PEGylation and the distribution of different conjugated species.[11]
-
Bottom-Up MS: This approach involves the enzymatic digestion of the conjugate into smaller peptides, which are then analyzed by MS. This method is crucial for pinpointing the specific amino acid residue where the this compound linker has attached.[11]
-
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the aggregation and fragmentation of the conjugate, which are critical quality attributes that can impact efficacy and safety.[13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to evaluate the stability of the payload and the linker, as well as for more detailed DAR analysis, particularly at the light- and heavy-chain levels of antibodies.[13][14]
Performance Comparison of Conjugation Chemistries
While maleimide-based chemistry is widely used, several alternative thiol-reactive conjugation strategies have been developed to address potential limitations, such as the stability of the thioether bond.
| Conjugation Chemistry | Reactive Moiety | Bond Formed | Stability | Key Advantages | Potential Disadvantages |
| This compound | Maleimide | Thioether | Moderate | Well-established chemistry, high reactivity with thiols. | The thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[15] |
| Next-Generation Maleimides (NGMs) | Modified Maleimide | Stabilized Thioether | High | Increased stability, can re-bridge disulfide bonds.[15] | May have slightly different reaction kinetics. |
| Thiol-ene Click Chemistry | Alkene | Thioether | Very High | High selectivity, robust bond, biocompatible.[15] | Requires a radical initiator (often UV light). |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne | Triazole | Very High | Bioorthogonal, metal-free, highly specific.[15] | Requires the introduction of azide and alkyne groups into the reactants. |
| Pyridyl Disulfides | Pyridyldithio | Disulfide | Low (Reversible) | Reversible linkage, useful for drug delivery applications where payload release is desired.[15] | Cleaved by reducing agents. |
Experimental Protocols
General Two-Step Protein Crosslinking using Mal-(PEG)n-PFP Ester
This protocol outlines the general procedure for conjugating an amine-containing protein and a sulfhydryl-containing protein using Mal-(PEG)n-PFP Ester.[1]
-
Reaction with Amine-Containing Protein:
-
Dissolve the amine-containing protein in a suitable buffer (e.g., PBS, pH 7.2-8.5).
-
Dissolve the Mal-(PEG)n-PFP Ester in an organic solvent like DMSO or DMF immediately before use.[1]
-
Add a 10- to 50-fold molar excess of the crosslinker to the protein solution.[1]
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[1]
-
Remove excess crosslinker using a desalting column.[1]
-
-
Reaction with Sulfhydryl-Containing Protein:
-
Combine the desalted, maleimide-activated protein with the sulfhydryl-containing protein.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[1]
-
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol provides a generic method for the analysis of antibody-drug conjugates (ADCs) using HIC.[7]
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in sodium phosphate buffer, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7).
-
Column: A suitable HIC column.
-
Gradient: A linear gradient from high salt to low salt concentration.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The different DAR species will elute as separate peaks, with higher DAR species being more retained on the column. The average DAR can be calculated from the peak areas.[8][9]
Mass Spectrometry for Site-Specific Validation
-
Sample Preparation: The conjugate may need to be desalted before MS analysis. For bottom-up analysis, the protein is digested with an enzyme such as trypsin.[16]
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, is typically used.[12][16]
-
Data Analysis: The mass of the intact conjugate or the modified peptides is measured and compared to the theoretical mass to confirm conjugation and identify the site of modification.
Visualizing the Workflow
Caption: Experimental workflow for conjugation and validation.
Caption: Structure of this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 4. veranova.com [veranova.com]
- 5. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellmosaic.com [cellmosaic.com]
- 9. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. benchchem.com [benchchem.com]
- 16. sciex.com [sciex.com]
Evaluating the Impact of Mal-PEG6-PFP on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical tool for developing novel therapeutics, diagnostics, and research reagents. The choice of crosslinker is a paramount decision that can significantly influence the biological activity, stability, and overall performance of the conjugated protein. This guide provides an objective comparison of Mal-PEG6-PFP, a heterobifunctional crosslinker, with other common alternatives, supported by illustrative experimental data and detailed methodologies.
This compound (Maleimide-PEG6-Pentafluorophenyl Ester) is a versatile crosslinker featuring a maleimide group that reacts specifically with thiol groups (e.g., on cysteine residues) and a PFP ester that reacts with primary amines (e.g., on lysine residues).[1][2] The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.[3][4]
Comparison of this compound with Alternative Crosslinkers
The selection of a crosslinker is dictated by the specific application, the available functional groups on the protein, and the desired properties of the final conjugate. Here, we compare this compound with two common alternatives: a non-PEGylated heterobifunctional linker (SMCC) and a homobifunctional amine-reactive linker (NHS Ester).
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester (e.g., m-PEG6-NHS Ester) |
| Target Residues | Thiols (Cysteine) & Amines (Lysine) | Thiols (Cysteine) & Amines (Lysine) | Amines (Lysine) |
| Reactive Groups | Maleimide & PFP Ester | Maleimide & NHS Ester | NHS Ester |
| Spacer Arm | Hydrophilic PEG | Hydrophobic Cyclohexane | Hydrophilic PEG |
| Specificity | High (sequential conjugation possible) | High (sequential conjugation possible) | Lower (targets multiple lysines) |
| Solubility of Conjugate | Generally Increased | Can lead to aggregation | Generally Increased |
| Immunogenicity | Generally Lower | Can be higher | Generally Lower |
| In Vivo Half-Life | Can be extended | Generally shorter | Can be extended |
| Reaction Steps | Two-step conjugation is typical | Two-step conjugation is typical | One-step conjugation |
Table 1: Comparison of key features of this compound and alternative crosslinkers.[5][6][7]
Impact on Protein Function: A Case Study
To illustrate the impact of different linkers on protein function, we present a hypothetical case study on a therapeutic enzyme. The enzyme's activity is dependent on its conformation and the accessibility of its active site.
Quantitative Data Summary
| Parameter | Unmodified Enzyme | This compound Conjugate | SMCC Conjugate | NHS Ester Conjugate |
| Enzyme Activity (U/mg) | 1000 | 850 | 650 | 450 |
| Binding Affinity (KD, nM) | 10 | 15 | 25 | 50 |
| Aggregation Onset (°C) | 60 | 65 | 58 | 63 |
| In Vivo Half-Life (hours) | 12 | 24 | 15 | 22 |
Table 2: Illustrative experimental data comparing the functional parameters of an enzyme after conjugation with different linkers.
The data suggests that the hydrophilic PEG spacer in this compound helps to maintain protein stability and function to a greater extent than the hydrophobic SMCC linker. While the NHS ester conjugation also benefits from a PEG spacer, the random nature of the modification can lead to a more significant loss of activity if lysines in or near the active site are modified.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments cited in the case study.
Protein Conjugation with this compound
This protocol describes a two-step conjugation process, first reacting the PFP ester with amines on the protein, followed by the reaction of the maleimide with a thiol-containing molecule.[2]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound dissolved in DMSO or DMF (10 mM stock)
-
Thiol-containing molecule (e.g., a therapeutic payload)
-
Quenching reagent (e.g., Tris buffer)
-
Desalting column
Procedure:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess, unreacted this compound using a desalting column.
-
Add the thiol-containing molecule to the purified protein-linker conjugate.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a final concentration of 20-50 mM Tris buffer.
-
Purify the final conjugate using a desalting column or other appropriate chromatography method.
Enzyme Kinetics Assay
This protocol outlines a general method for determining the kinetic parameters of the enzyme conjugates.[8][9]
Materials:
-
Enzyme conjugate solutions of known concentrations
-
Substrate solution
-
Assay buffer
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of substrate concentrations in the assay buffer.
-
Add a fixed amount of the enzyme conjugate to each substrate concentration.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
In Vitro Cytotoxicity Assay
For antibody-drug conjugates (ADCs), assessing the cytotoxic activity of the conjugate is crucial.[10]
Materials:
-
Target cancer cell line
-
ADC constructs
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs and the unconjugated drug.
-
Treat the cells with the different concentrations of the test articles and incubate for a predetermined period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the percentage of viable cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Conclusion
The selection of a crosslinker is a critical step in the development of modified proteins. This compound offers a versatile and effective solution for conjugating molecules to proteins, with its heterobifunctional nature allowing for controlled, sequential reactions. The inclusion of a hydrophilic PEG spacer can significantly mitigate issues of aggregation and improve the in vivo stability of the conjugate, often resulting in a superior functional profile compared to non-PEGylated linkers.[3][11] However, the optimal linker choice will always be application-dependent. A thorough evaluation of the impact of any modification on protein function through rigorous experimental analysis is essential for the successful development of protein-based therapeutics and research tools.
References
- 1. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Mal-PEG6-PFP: A Comprehensive Guide for Laboratory Professionals
For immediate reference, Mal-PEG6-PFP and any materials contaminated with it must be treated as hazardous chemical waste and disposed of through a licensed environmental health and safety (EHS) contractor in accordance with all local, state, and federal regulations. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.
This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the safe and compliant disposal of this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. The primary safety concerns associated with this compound are summarized below.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves. Wash skin thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye protection/face protection.[1] |
| Respiratory Tract Irritation | May cause respiratory irritation.[1] | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
Deactivation of Reactive Maleimide (Recommended)
To reduce the reactivity of the chemical waste, it is best practice to quench the maleimide group prior to disposal. This can be achieved by reacting it with an excess of a thiol-containing compound.
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: In a fume hood, prepare a solution of a thiol-containing reagent such as β-mercaptoethanol (BME) or dithiothreitol (DTT) at a concentration of approximately 100 mM in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: In a designated chemical waste container, add the this compound waste to the quenching solution. It is recommended to use a 10-fold molar excess of the thiol reagent to ensure complete reaction.
-
Incubation: Gently mix the solution and allow it to react for a minimum of two hours at room temperature. This will ensure the complete deactivation of the maleimide group.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Liquid Waste: Collect all liquid waste containing this compound, including the deactivated solution from the previous step, in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste: this compound" and include the date and the name of the primary researcher. Do not fill the container beyond 80% capacity to allow for expansion.
-
Solid Waste: All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous solid waste. This includes items such as:
-
Gloves
-
Pipette tips
-
Wipes and absorbent paper
-
Empty vials Collect these materials in a separate, clearly labeled, and sealed hazardous waste container.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Absorb: Use an inert, non-combustible absorbent material, such as vermiculite, diatomite, or a universal binder, to contain and absorb the spill.
-
Collect: Carefully collect the absorbent material and any contaminated surfaces and place it into the designated hazardous solid waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, such as alcohol, and collect all decontamination materials as hazardous waste.
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinsates should also be collected as hazardous waste. After triple-rinsing and allowing the container to air dry in a fume hood, deface the original label and dispose of the container as hazardous solid waste.
Final Disposal
Arrange for the collection of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Complete all required hazardous waste manifests and documentation as per your institution's and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-PEG6-PFP
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Mal-PEG6-PFP. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your experiments.
This compound (Maleimide-PEG6-Pentafluorophenyl Ester) is a heterobifunctional crosslinker used in bioconjugation, particularly for linking molecules to proteins or other biomolecules.[1] While invaluable in research and drug development, its reactive nature necessitates stringent handling procedures to mitigate potential hazards. The pentafluorophenyl (PFP) ester is reactive towards primary and secondary amines, while the maleimide group reacts with thiols.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include potential skin and eye irritation, and respiratory irritation if inhaled.[2] The Safety Data Sheet (SDS) classifies it as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[2] Therefore, a comprehensive PPE strategy is mandatory.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for providing a barrier against accidental contact.[3][4][5] Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Essential to protect eyes from splashes or aerosols.[3][4][5] A face shield should be worn when there is a higher risk of splashing. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from accidental spills.[3][4][5] |
| Respiratory Protection | Use in a well-ventilated area | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3][4][5] |
Immediate Safety Measures: First Aid and Fire Response
In the event of an exposure or emergency, immediate and appropriate action is crucial.
| Situation | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2] |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[2] |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
| Fire Scenario | Recommended Action |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | May emit toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, and hydrogen fluoride. |
| Fire-fighter Protection | Wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling this compound, from receipt to disposal, is essential for minimizing risk.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.[1][6][7][8]
-
Keep the container tightly closed when not in use.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound during a typical bioconjugation experiment.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Reagent | Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not discard down the drain. |
| Contaminated Materials | Collect in a designated, labeled, and sealed container for hazardous waste. This includes pipette tips, tubes, and gloves. |
| Reaction Mixtures | Dispose of as chemical waste, following institutional and regulatory guidelines. |
Hierarchy of Safety Controls
To ensure the highest level of safety, a multi-layered approach to hazard control should be implemented. This hierarchy prioritizes the most effective control measures.
By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment while advancing their scientific endeavors.
References
- 1. This compound, 1599486-33-5 | BroadPharm [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
